Dinaciclib

Catalog No.
S548320
CAS No.
779353-01-4
M.F
C21H28N6O2
M. Wt
396.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dinaciclib

CAS Number

779353-01-4

Product Name

Dinaciclib

IUPAC Name

2-[(2S)-1-[3-ethyl-7-[(1-oxidopyridin-1-ium-3-yl)methylamino]pyrazolo[1,5-a]pyrimidin-5-yl]piperidin-2-yl]ethanol

Molecular Formula

C21H28N6O2

Molecular Weight

396.5 g/mol

InChI

InChI=1S/C21H28N6O2/c1-2-17-14-23-27-19(22-13-16-6-5-9-25(29)15-16)12-20(24-21(17)27)26-10-4-3-7-18(26)8-11-28/h5-6,9,12,14-15,18,22,28H,2-4,7-8,10-11,13H2,1H3/t18-/m0/s1

InChI Key

PIMQWRZWLQKKBJ-SFHVURJKSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

SCH 727965; SCH727965; SCH-727965; PS095760; PS 095760; PS-095760; Dinaciclib.

Canonical SMILES

CCC1=C2N=C(C=C(N2N=C1)NCC3=C[N+](=CC=C3)[O-])N4CCCCC4CCO

Isomeric SMILES

CCC1=C2N=C(C=C(N2N=C1)NCC3=C[N+](=CC=C3)[O-])N4CCCC[C@H]4CCO

The exact mass of the compound Dinaciclib is 396.22737 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human drugs -> Rare disease (orphan). However, this does not mean our product can be used or applied in the same or a similar way.

Dinaciclib mechanism of action CDK inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Primary CDK Targets and Inhibitory Profile

Dinaciclib is a ATP-competitive inhibitor with high potency and selectivity for specific CDKs. The table below summarizes its primary targets and half-maximal inhibitory concentration (IC₅₀) values.

CDK Target Reported IC₅₀ Values Primary Role
CDK2 1 nM [1] Cell cycle progression (S-phase) [2]
CDK5 1 nM [1] Neural development, DNA repair [2] [3]
CDK9 4 nM [1] Transcriptional elongation [2]
CDK1 3-4 nM [1] Cell cycle progression (G2/M phase) [2]

Its high selectivity is attributed to an intricate network of hydrogen bonds and van der Waals interactions within the ATP-binding site, as revealed by a co-crystal structure of this compound bound to CDK2 [1]. Interestingly, this compound also demonstrates weak binding to the acetyl-lysine recognition site of the bromodomain BRDT, although this is not considered its primary mechanism [1].

Cellular Mechanisms of Action

This compound exerts its anti-cancer effects through two primary, interconnected mechanisms: disrupting the cell cycle and inhibiting transcription.

  • Cell Cycle Arrest: By inhibiting the enzymatic activity of CDK1 and CDK2, this compound disrupts the normal progression of the cell cycle. This leads to an arrest in either the G0/G1, S, or G2/M phases, depending on the cellular context, effectively halting cancer cell proliferation [2] [4].
  • Transcriptional Inhibition and Apoptosis: The inhibition of CDK9 is a critical event. CDK9 forms the positive transcription elongation factor b (P-TEFb) complex and is essential for the transcription of short-lived genes with high turnover, many of which are pro-survival proteins [5] [3]. This compound treatment rapidly reduces the phosphorylation of the RNA polymerase II C-terminal domain (a key CDK9 substrate), leading to the suppression of transcription for genes such as Myeloid Cell Leukemia-1 (MCL-1) and B-cell lymphoma-extra large (BCL-xL) [2] [6] [5]. The downregulation of these anti-apoptotic proteins tips the cellular balance in favor of programmed cell death, or apoptosis.

The following diagram illustrates the core signaling pathways affected by this compound and how they converge to induce apoptosis.

G cluster_cell_cycle Cell Cycle Disruption cluster_transcription Transcriptional Inhibition This compound This compound CDK1 CDK1 Inhibition This compound->CDK1 CDK2 CDK2 Inhibition This compound->CDK2 CDK9 CDK9 Inhibition This compound->CDK9 CellCycleArrest Cell Cycle Arrest (G1/S, G2/M) CDK1->CellCycleArrest CDK2->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis Cell proliferation halt RNAPolII ↓ RNA Pol II Phosphorylation CDK9->RNAPolII OncogeneExpression Suppressed Transcription of Pro-survival Genes (MCL-1, BCL-xL) RNAPolII->OncogeneExpression OncogeneExpression->Apoptosis Decreased anti-apoptotic protein levels

Key Experimental Evidence and Protocols

Preclinical studies across various cancer types provide evidence for this compound's efficacy and illuminate its mechanism. Key experimental approaches and findings are summarized below.

Cancer Model Experimental Findings Key Readouts
Cholangiocarcinoma (CCA) Synergistic tumor growth inhibition with gemcitabine in vivo; superior to palbociclib [2]. ↓ Ki-67, ↓ phospho-Histone H3, ↑ Caspase 3/7 activity [2].
Medulloblastoma 100-fold greater potency than palbociclib in eradicating cells; induces apoptosis [5]. ↓ phospho-RNA Pol II, ↓ MYC, ↓ MCL-1 [5].
Chronic Lymphocytic Leukaemia (CLL) Blocks pro-survival pathways and synergizes with BCL-2 inhibitor ABT-199 [6]. ↓ MCL-1, ↓ BCL-xL, inhibition of STAT3, NF-κB, AKT pathways [6].
Platinum-Resistant Ovarian Cancer Effective as monotherapy and additive/synergistic with cisplatin; overcomes resistance [3] [4]. Cell cycle arrest (G2/M), ↑ ROS, ↓ Survivin, ↓ XIAP [4].

Standard protocols for investigating this compound's effects in vitro include:

  • Cell Viability/Proliferation Assays: MTT assay is commonly used. Cells are treated with a dose range of this compound (e.g., from low nanomolar to micromolar concentrations) for 48-72 hours to calculate the half-maximal inhibitory concentration (IC₅₀) [2] [5] [4].
  • Apoptosis Detection: Caspase-Glo 3/7 assay provides a luminescent readout of caspase activity. Flow cytometry with Annexin V/propidium iodide (PI) staining can quantify the percentage of cells in early and late apoptosis [2] [6].
  • Cell Cycle Analysis: Flow cytometric analysis of PI-stained cells. This compound treatment typically alters the cell cycle profile, increasing the population in a specific arrested phase (e.g., G0/G1 or G2/M) and the sub-G1 fraction (indicative of apoptotic cells with fragmented DNA) [2] [4].
  • Protein-Level Analysis: Western blotting is used to confirm target engagement and downstream effects. Key proteins to analyze include phospho-RNA Polymerase II, MCL-1, BCL-xL, BCL-2, and various cyclins and CDKs [2] [5] [4].

Clinical and Preclinical Therapeutic Potential

The robust preclinical data has supported the advancement of this compound into clinical trials and highlighted its potential in specific therapeutic contexts.

  • Overcoming Resistance to Selective CDK4/6 Inhibitors: In cancers like medulloblastoma and cholangiocarcinoma, this compound demonstrated superior efficacy compared to the CDK4/6 inhibitor palbociclib, even in models with cyclin D1 amplification. This suggests its broad CDK inhibition can bypass de novo or acquired resistance to more selective agents [2] [5].
  • Rational Combination Therapies: The ability of this compound to downregulate key anti-apoptotic proteins like MCL-1 provides a strong rationale for combination strategies.
    • With BCL-2 Inhibitors: In CLL, low-dose this compound sensitized cells to venetoclax (ABT-199) by reducing MCL-1 levels, overcoming a common resistance mechanism [6].
    • With Chemotherapy: In ovarian cancer models, this compound showed additive or synergistic effects when combined with cisplatin, leading to greater tumor growth inhibition in vivo [3] [4].
  • Clinical Trial Status: Early-phase clinical trials have established that this compound is manageable, with a safety profile characterized by hematological and gastrointestinal toxicities [7] [8]. It has shown single-agent activity in relapsed multiple myeloma [7].

References

Dinaciclib SCH 727965 discovery and development

Author: Smolecule Technical Support Team. Date: February 2026

Discovery and Development Strategy

The discovery of dinaciclib was driven by an in vivo screening approach that functionally integrated both efficacy and safety parameters to select a clinical candidate with an optimal therapeutic index [1]. This strategy aimed to identify compounds capable of achieving robust anti-tumor efficacy before the onset of dose-limiting toxicities.

  • Lead Optimization: Researchers optimized a pyrazolo[1,5-a]pyrimidine scaffold. A key finding was that replacing the aryl group at the 5-position with N-linked motifs bearing hydroxy substitution (e.g., a piperidine ethanol group) markedly improved both kinase and cellular potency [1].
  • Candidate Selection: The in vivo screen compared the Maximally Tolerated Dose (MTD) and Minimally Effective Dose (MED) for tumor growth inhibition in an A2780 ovarian carcinoma mouse xenograft model. This compound (then referred to as compound 13) demonstrated a superior relative therapeutic index of 5, compared to a value of 1 for earlier leads and <1 for flavopiridol, an earlier CDK inhibitor [1]. This indicated this compound's potential for a wider therapeutic window.

Mechanism of Action and Targets

This compound is a multi-targeted inhibitor that potently and selectively inhibits key cyclin-dependent kinases involved in cell cycle progression and transcriptional regulation [2] [3].

The table below summarizes its primary kinase targets and their roles in cancer cells:

CDK Target IC50 Value (nmol/L) Primary Role in Cancer
CDK1 1-3 [2] [4] Regulates G2/M phase transition and mitosis [5].
CDK2 1 [2] [4] Promotes G1/S phase transition and S-phase progression [5].
CDK5 1 [2] [4] Regulates neuronal function and is implicated in the pathogenesis of various cancers [1] [6].
CDK9 4 [2] [4] Controls transcriptional elongation via RNA polymerase II phosphorylation; its inhibition rapidly depletes short-lived pro-survival proteins like Mcl-1 [5] [4].

The concerted inhibition of these CDKs leads to several critical cellular outcomes:

  • Cell Cycle Arrest: Complete suppression of retinoblastoma (Rb) protein phosphorylation, halting cell cycle progression [2] [6].
  • Apoptosis: Induction of programmed cell death, evidenced by caspase-3/7 activation and PARP cleavage [3] [4].
  • Inhibition of Transcription: Suppression of RNA polymerase II-dependent transcription, leading to reduced levels of anti-apoptotic proteins such as Mcl-1, Bcl-2, and Bcl-xL [7] [3] [4].

The following diagram illustrates the primary signaling pathways affected by this compound and the consequent anti-tumor effects:

G cluster_cdks This compound Inhibits cluster_cell_cycle Cell Cycle Effects cluster_transcription Transcription Effects cluster_downstream Downstream Outcomes This compound This compound CDK1 CDK1 This compound->CDK1 CDK2 CDK2 This compound->CDK2 CDK5 CDK5 This compound->CDK5 CDK9 CDK9 This compound->CDK9 pRb Rb Phosphorylation CDK1->pRb CDK2->pRb RNAPolII RNA Polymerase II Phosphorylation CDK9->RNAPolII CellCycleArrest Cell Cycle Arrest (G1/S, G2/M) pRb->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis GrowthInhibition GrowthInhibition CellCycleArrest->GrowthInhibition Mcl1 Mcl-1, Bcl-2, Bcl-xL RNAPolII->Mcl1 Mcl1->Apoptosis

Preclinical Efficacy Profile

This compound demonstrated broad and potent anti-tumor activity across a wide range of preclinical models, including solid tumors and hematological malignancies.

Cancer Type / Model Key Preclinical Findings
Pancreatic Cancer Induced significant tumor growth inhibition in 10/10 low-passage patient-derived xenografts; combination with gemcitabine was more effective than either agent alone [6].
Cholangiocarcinoma (CCA) Suppressed cell proliferation, induced caspase 3/7 activity and apoptosis in patient-derived xenograft cells (PDXC) and cell lines; combination with gemcitabine produced robust, sustained tumor inhibition in a PDX mouse model [3].
Chronic Lymphocytic Leukemia (CLL) Promoted apoptosis and overcame microenvironmental cytokine protection in CLL cells [7].
Melanoma Exhibited anti-melanoma activity dependent on p53 signaling [7].
Osteosarcoma Induced apoptosis as a single agent and in combination with an HSP90 inhibitor [7].
Pediatric Cancers Showed high cytotoxicity in vitro against the Pediatric Preclinical Testing Program (PPTP) panel; significantly delayed tumor progression in a majority of solid tumor and leukemia xenograft models [5].

Key Experimental Protocols

To help you evaluate or replicate key findings, here are methodologies from pivotal studies.

1. In Vitro Kinase Assay [4]

  • Enzyme Source: Recombinant cyclin/CDK holoenzymes (e.g., CDK1/cyclin B, CDK2/cyclin E) purified from Sf9 insect cells.
  • Reaction Conditions:
    • Buffer: 50 mmol/L Tris-HCl (pH 8.0), 10 mmol/L MgCl2, 1 mmol/L DTT, 0.1 mmol/L sodium orthovanadate.
    • Enzyme Concentration: ~50 μg/mL.
    • Substrate: 2 μmol/L biotinylated histone H1 peptide.
    • Co-factor: 2 μmol/L ATP + 0.1 μCi ³³P-ATP.
  • Procedure: The enzyme, substrate, and test compound are mixed. The reaction is initiated with ATP/³³P-ATP, incubated for 1 hour at room temperature, and stopped with Triton X-100, EDTA, and excess ATP.
  • Detection: Streptavidin-coated SPA beads are added to capture the biotinylated peptide. Radioactive signal is measured using a scintillation counter after washing. IC50 values are derived from dose-response curves.

2. Cell-Based Efficacy and Mechanism Assay [7] [4]

  • Cell Line: Often used in human cancer cell lines (e.g., A2780 ovarian, MIAPaCa-2 pancreatic).
  • Compound Exposure: Cells are treated with this compound for a defined period (e.g., 2 to 96 hours).
  • Readouts:
    • Cell Viability/Growth Inhibition: Measured using assays like thymidine uptake or DIMSCAN after 72-96 hours of exposure to calculate GI50/IC50 [5] [6].
    • Apoptosis: Analyzed by measuring caspase-3/7 activity or detecting cleaved PARP via Western blot.
    • Cell Cycle Analysis: Performed using flow cytometry to determine DNA content.
    • Mechanistic Western Blot: Assess suppression of Rb phosphorylation (at Ser807/811) and downregulation of anti-apoptotic proteins (Mcl-1, Bcl-2).

3. In Vivo Xenograft Efficacy Study [5] [6]

  • Animal Model: Immunodeficient mice (e.g., nude or SCID) implanted subcutaneously with human tumor cells or patient-derived xenografts.
  • Dosing Regimen: A common effective schedule is 40 mg/kg, administered intraperitoneally, twice weekly for 2-4 weeks [5] [6].
  • Formulation: this compound is typically formulated in 20% hydroxy-propyl-β-cyclodextrin in sterile water [5].
  • Endpoint Analysis:
    • Tumor Growth Inhibition: Tumor volumes are measured regularly and compared to the control group.
    • Pharmacodynamic Markers: Tumors can be harvested for immunohistochemical analysis of biomarkers like Ki-67 (proliferation) and phospho-Rb.

Clinical Development Status

As of the latest information, this compound remains an investigational drug and has not received FDA approval for commercial use [7] [8]. It has been evaluated in multiple clinical trials:

  • Phase II: Advanced breast cancer, non-small cell lung cancer (NSCLC), multiple myeloma, and advanced melanoma [7].
  • Phase III: A study comparing this compound to ofatumumab for the treatment of refractory chronic lymphocytic leukemia (CLL) [7].

References

Comprehensive Preclinical Review of Dinaciclib: Efficacy Data, Mechanisms, and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Dinaciclib and Its Molecular Targets

This compound (MK-7965, SCH727965) is a potent small-molecule inhibitor of cyclin-dependent kinases (CDKs) that has demonstrated significant preclinical efficacy across diverse hematological malignancies and solid tumors. As a second-generation CDK inhibitor, this compound primarily targets CDK1, CDK2, CDK5, and CDK9 with half-maximal inhibitory concentration (IC~50~) values in the low nanomolar range (1-4 nM) [1] [2]. These specific CDKs play critical roles in both cell cycle progression (CDK1, CDK2) and transcriptional regulation (CDK5, CDK9), positioning this compound as a multifaceted therapeutic agent capable of simultaneously disrupting cell cycle control and transcriptional processes in cancer cells. The broad-spectrum activity of this compound across various preclinical models has generated considerable interest in its potential clinical applications, particularly for malignancies with limited treatment options.

Table 1: Primary Molecular Targets of this compound and Their Cellular Functions

CDK Target IC~50~ Value Primary Cellular Function Role in Oncogenesis
CDK1 3 nM G2/M phase cell cycle progression Prevents mitotic entry, induces G2/M arrest
CDK2 1 nM G1/S phase transition, S phase progression Inhibits DNA synthesis, induces S phase arrest
CDK5 1 nM Neuronal development, transcription regulation Disrupts transcription, reduces Mcl-1 levels
CDK9 4 nM RNA polymerase II phosphorylation, transcription elongation Suppresses short-lived anti-apoptotic proteins

Preclinical Efficacy Data Across Cancer Types

Hematological Malignancies

This compound has demonstrated remarkable efficacy in various hematological malignancies, particularly in acute lymphoblastic leukemia (ALL) and acute myeloid leukemia (AML). In hypodiploid ALL, a subtype with particularly poor prognosis, this compound exhibited synergistic activity with venetoclax (BCL-2 inhibitor) both in vitro and in vivo. The combination achieved 97% growth inhibition in NALM-16 cells (hypodiploid near-haploid pre-B-ALL cell line) with a Bliss synergy score of 0.32, indicating strong pharmacological synergy [3]. This combination therapy successfully eradicated leukemic blasts in patient-derived xenograft (PDX) mouse models, with minimal off-target toxicity observed. The proposed mechanism for this synergy involves simultaneous inhibition of BCL-2 by venetoclax and MCL-1 suppression through this compound's inhibition of CDK9 [3].

In T-cell acute lymphoblastic leukemia (T-ALL), this compound monotherapy significantly reduced cell viability and completely blocked colony formation across multiple patient-derived T-ALL cell lines [4]. Treatment with this compound resulted in downregulation of key pro-survival proteins including survivin, cyclin T1, and the oncogene c-MYC. Furthermore, this compound treatment promoted cell cycle arrest at G2/M phase and significantly induced apoptosis. These promising in vitro findings translated to in vivo efficacy, with this compound treatment extending survival in a T-ALL cell xenograft mouse model [4].

Table 2: Efficacy of this compound in Hematological Malignancies

Cancer Type Model System Key Efficacy Findings Proposed Mechanisms
Hypodiploid ALL NALM-16 cells, PDX mice 97% growth inhibition in combination with venetoclax; Eradication of leukemic blasts in PDX models BCL-2 and MCL-1 dual inhibition; Bliss synergy score: 0.32
T-ALL Patient-derived cell lines, xenograft mice Complete blockade of colony formation; Extended survival in vivo Downregulation of survivin, cyclin T1, c-MYC; G2/M cell cycle arrest
AML HL-60, KG-1 cell lines, primary cells IC~50~: 8.46 nM (HL-60), 13.7 nM (KG-1); Cell cycle arrest; ERK1/STAT3/MYC pathway inhibition G0/G1 and G2/M phase accumulation; Reduced phospho-ERK1, STAT3, c-MYC
Lymphoma (Raji cells) In vitro cultures, xenograft models Induction of apoptosis; G2/M cell cycle block; Tumor growth inhibition in vivo CDK1 pathway modulation; Caspase-3 activation; PARP cleavage
Solid Tumors

This compound has shown considerable promise in various solid tumors, including cholangiocarcinoma (CCA), oral squamous cell carcinoma (OSCC), thyroid cancer, and malignant glioma. In CCA, a highly aggressive malignancy with limited treatment options, this compound demonstrated potent anti-proliferative effects in patient-derived xenograft cells (PDXC) and established CCA cell lines, with IC~50~ values in the low nanomolar range [2]. Treatment with this compound significantly suppressed expression of its molecular targets CDK2, CDK5, and CDK9, along with anti-apoptotic proteins BCL-XL and BCL-2. Importantly, this compound in combination with gemcitabine (standard chemotherapy for CCA) produced robust and sustained inhibition of tumor progression in a PDX mouse model, exceeding the efficacy of either agent alone [2].

In oral squamous cell carcinoma, this compound significantly reduced cell proliferation in a dose-dependent manner across multiple OSCC cell lines (Ca9-22, OECM-1, HSC-3) [5]. Mechanistic studies revealed that this compound induces cell cycle arrest at both G1/S and G2/M transitions by downregulating key cyclins (A, B, D, E) and CDKs (1, 2). Additionally, this compound treatment upregulated apoptotic markers including cleaved-caspase-3 and cleaved-PARP, confirming its pro-apoptotic effects in OSCC models [5].

Mechanisms of Action and Signaling Pathways

Induction of Apoptosis and Cell Cycle Arrest

The anti-tumor activity of this compound primarily stems from its ability to simultaneously induce cell cycle arrest and promote apoptotic cell death. In lymphoma Raji cells, this compound treatment induced DNA fragmentation and increased the sub-G1 cell population, both hallmarks of apoptosis [6]. This was accompanied by caspase-3 activation and PARP cleavage, key executioners of the apoptotic cascade. This compound consistently induced G2/M cell cycle arrest across multiple cancer types, though the specific arrest phase varies somewhat between cell types, suggesting context-dependent effects [6] [5] [7].

The molecular pathways governing this compound-mediated apoptosis involve both intrinsic and extrinsic apoptotic machinery. In malignant human glioma cell lines, this compound promoted proteasomal degradation of Mcl-1, an anti-apoptotic BCL-2 family protein, thereby sensitizing cells to apoptosis induction [8]. This Mcl-1 reduction was particularly significant given that Mcl-1 is a known resistance factor for BH3-mimetic drugs like ABT-737. Accordingly, the combination of this compound with ABT-737 resulted in enhanced apoptotic cell death in glioma models, demonstrating the therapeutic potential of simultaneously targeting CDKs and BCL-2 family proteins [8].

Alternative Signaling Pathways

Beyond canonical cell cycle regulation, this compound influences several additional signaling pathways contributing to its anti-tumor efficacy. In AML models, this compound was found to inhibit the ERK1/STAT3/MYC axis in addition to its expected effects on cell cycle control [9]. This pathway inhibition resulted in reduced proliferation and enhanced apoptosis, particularly in HL-60 cells. Interestingly, the specific mechanisms of this compound action appear to vary between cell types, as KG-1 AML cells responded primarily through traditional cell cycle disruption rather than ERK1/STAT3/MYC pathway modulation [9].

In OSCC models, gene set enrichment analysis (GSEA) of head and neck squamous cell carcinoma (HNSC) patients revealed that this compound targets critically dysregulated pathways in these malignancies, including DNA replication, G1/S transition, and G2/M transition checkpoints [5]. The drug effectively counteracted the upregulated cell cycle genes characteristic of HNSC tumors, particularly cyclins (CCNA1, CCNB1, CCND1, CCNE1) and CDKs (CDK1, CDK2) that drive uncontrolled proliferation in these cancers.

G cluster_cell_cycle Cell Cycle Targets cluster_effects Cellular Effects cluster_molecular Molecular Consequences This compound This compound CDK1 CDK1 This compound->CDK1 CDK2 CDK2 This compound->CDK2 CDK5 CDK5 This compound->CDK5 CDK9 CDK9 This compound->CDK9 G2_M_Arrest G2_M_Arrest CDK1->G2_M_Arrest Inhibition G1_S_Arrest G1_S_Arrest CDK2->G1_S_Arrest Inhibition Transcription_Inhibition Transcription_Inhibition CDK5->Transcription_Inhibition Inhibition CDK9->Transcription_Inhibition Inhibition Apoptosis Apoptosis G2_M_Arrest->Apoptosis G1_S_Arrest->Apoptosis PARP_Cleavage PARP_Cleavage Apoptosis->PARP_Cleavage Activation Mcl1_Degradation Mcl1_Degradation Transcription_Inhibition->Mcl1_Degradation MYC_Reduction MYC_Reduction Transcription_Inhibition->MYC_Reduction Survivin_Downregulation Survivin_Downregulation Transcription_Inhibition->Survivin_Downregulation Mcl1_Degradation->Apoptosis MYC_Reduction->Apoptosis Survivin_Downregulation->Apoptosis

Diagram 1: this compound's multidimensional mechanism of action involving cell cycle arrest, transcriptional inhibition, and apoptosis induction through multiple molecular pathways.

Combination Therapy Strategies

The synergistic potential of this compound with other anti-cancer agents represents a promising approach to enhance efficacy and overcome resistance mechanisms. The most extensively studied combination involves this compound with BH3-mimetics targeting BCL-2 family proteins. In hypodiploid ALL models, the combination of this compound with venetoclax (BCL-2 inhibitor) demonstrated superior efficacy compared to either agent alone, resulting in near-complete eradication of leukemic blasts in PDX models [3]. Similarly, in malignant glioma models, this compound synergized with ABT-737 (BCL-2/BCL-xL inhibitor) by promoting Mcl-1 degradation, thereby overcoming a key resistance mechanism to BH3-mimetics [8].

In solid tumors, this compound has shown beneficial combinations with conventional chemotherapy. In cholangiocarcinoma models, this compound combined with gemcitabine produced significantly enhanced anti-tumor activity compared to monotherapy with either agent [2]. The combination resulted in substantial suppression of proliferative markers phospho-histone H3 and Ki-67 in tumor samples, indicating robust inhibition of tumor cell proliferation. This combination approach allowed for potentially lower doses of both agents while maintaining efficacy, possibly reducing treatment-related toxicities.

Table 3: Promising Combination Strategies with this compound

Combination Partner Cancer Model Key Synergistic Effects Proposed Mechanism
Venetoclax (BCL-2 inhibitor) Hypodiploid ALL 97% growth inhibition; Eradication of blasts in PDX models Dual targeting of BCL-2 and MCL-1; Complementary apoptosis activation
ABT-737 (BCL-2/xL inhibitor) Malignant glioma Enhanced apoptosis; Overcoming therapeutic resistance This compound-induced Mcl-1 degradation eliminates key resistance factor
Gemcitabine (chemotherapy) Cholangiocarcinoma Robust, sustained tumor growth inhibition; Reduced proliferative markers Complementary mechanisms attacking different cell cycle phases
Pembrolizumab (anti-PD-1) Hematologic malignancies Enhanced anti-tumor immunity (preclinical rationale) Potential immunogenic cell death effects

Experimental Protocols and Methodologies

In Vitro Assessment Protocols

Cell Viability and Proliferation Assays: Standard protocols for assessing this compound's effects on cell viability include MTS assays (for glioma cells [8]), lactate dehydrogenase (LDH) release assays (for thyroid cancer cells [7]), and direct cell counting methods (for AML cells [9]). Typically, cells are plated in 24-96 well plates and treated with serially diluted this compound (common range: 0-100 nM) for 24-96 hours. The half-maximal effective concentration (EC~50~) or half-maximal inhibitory concentration (IC~50~) is then calculated using software such as CompuSyn [7]. For colony formation assays, cells are treated with this compound for 24 hours, then allowed to grow in drug-free medium for 7-14 days before staining with crystal violet and counting colonies [6] [4].

Cell Cycle Analysis: For cell cycle distribution assessment, cells are treated with this compound (typically 25 nM) for 24 hours, fixed in ethanol, treated with RNase A, and stained with propidium iodide (PI) [7]. DNA content is analyzed by flow cytometry, with cell cycle phases quantified using software such as Cell Quest or ModFit. This compound typically induces G2/M phase accumulation, though specific patterns vary by cell type [6] [5] [7].

Apoptosis Assays: Apoptosis is commonly evaluated using multiple complementary methods. Annexin V/PI staining followed by flow cytometry detects early and late apoptotic populations [6]. Caspase activity assays measure cleavage of fluorogenic substrates specific for caspases-3/7 [2] [7]. Additional methods include TUNEL staining for DNA fragmentation [6] and Western blot analysis of apoptotic markers such as cleaved PARP, cleaved caspase-3, and Bax/Bcl-2 ratios [5] [8].

G cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Models Cell_Culture Cell_Culture Drug_Treatment Drug_Treatment Cell_Culture->Drug_Treatment Viability Viability Drug_Treatment->Viability MTS/LDH assays Cell_Cycle Cell_Cycle Drug_Treatment->Cell_Cycle PI staining + FACS Apoptosis Apoptosis Drug_Treatment->Apoptosis Annexin V/TUNEL Molecular Molecular Drug_Treatment->Molecular Western blot PDX_Mice PDX_Mice Treatment Treatment PDX_Mice->Treatment Xenograft_Mice Xenograft_Mice Xenograft_Mice->Treatment Monitoring Monitoring Treatment->Monitoring Tumor measurement Analysis Analysis Monitoring->Analysis IHC/tissue analysis

Diagram 2: Comprehensive experimental workflow for evaluating this compound efficacy including both in vitro assessment methods and in vivo model systems.

In Vivo Study Protocols

Animal Models: Preclinical in vivo studies of this compound primarily utilize immunodeficient mouse strains such as NSG (NOD-scid-gamma) or nude mice to permit engraftment of human cancer cells [3] [2]. Two main approaches are employed: (1) Patient-derived xenograft (PDX) models generated by implanting primary human tumor samples directly into mice, preserving original tumor characteristics [3] [2]; and (2) Cell line-derived xenograft models established using established cancer cell lines (e.g., Raji lymphoma cells [6], T-ALL patient-derived cells [4]).

Drug Administration and Dosing: this compound is typically administered via intraperitoneal injection at doses ranging from 20-50 mg/kg, with varying schedules depending on the study [3] [6]. Common regimens include twice-weekly administration [3] or once weekly for 3 weeks followed by a 1-week recovery period [1]. For combination studies with oral agents like venetoclax, the second drug is administered via oral gavage using established protocols [3].

Endpoint Measurements: Study endpoints typically include tumor volume measurements (using calipers), bioluminescent imaging (for luciferase-transduced cells [3]), overall survival, and post-treatment analysis of harvested tumors. Histological and molecular analyses often include immunohistochemistry for proliferation markers (Ki-67, pHH3) [2], Western blotting of target proteins [6] [8], and TUNEL staining for apoptosis detection [6].

Research Gaps and Future Directions

Despite promising preclinical results, several important limitations and research gaps remain. The variable efficacy of this compound across different cancer types and even within the same cancer type suggests that predictive biomarkers are needed to identify responsive patient populations [2] [9]. While this compound has demonstrated favorable safety profiles in preclinical models, its clinical translation has been challenging, with disappointing results in some solid tumor trials [8]. This underscores the importance of developing better patient selection strategies and combination approaches.

Future research should focus on several key areas: First, identification of biomarkers predictive of this compound response, potentially including CDK expression levels, specific genetic alterations, or functional signatures of pathway dependency. Second, optimization of combination regimens to enhance efficacy while minimizing overlapping toxicities. Third, exploration of this compound's effects on the tumor microenvironment and potential immunomodulatory properties that could complement immunotherapy approaches. Finally, development of improved formulations or delivery strategies to enhance tumor-specific delivery and reduce off-target effects.

Conclusion

References

Molecular Mechanisms of Apoptosis Induction

Author: Smolecule Technical Support Team. Date: February 2026

Dinaciclib is a multi-CDK inhibitor that primarily targets CDK1, CDK2, CDK5, and CDK9 at nanomolar concentrations [1] [2]. Its induction of apoptosis involves a multi-faceted mechanism:

  • Cell Cycle Arrest: By inhibiting CDK1 and CDK2, this compound causes cell cycle arrest, most commonly at the G2/M phase [3] [4]. This arrest prevents cells from completing division and creates a pro-apoptotic environment.
  • Transcriptional Dysregulation: Inhibition of CDK9, a key regulator of RNA polymerase II, leads to the rapid downregulation of short-lived proteins, including critical anti-apoptotic proteins like Mcl-1, BCL-XL, and BCL2 [1] [5]. This loss tips the balance in favor of cell death.
  • Mitochondrial Pathway of Apoptosis: The downregulation of anti-apoptotic proteins promotes mitochondrial outer membrane permeabilization (MOMP). This leads to the activation of executioner caspases, such as caspase-3, and results in apoptotic cell death [5].

The following diagram summarizes the core pathway through which this compound induces apoptosis.

DinaciclibApoptosisPathway cluster_targets This compound Inhibits cluster_effects Cellular Consequences This compound This compound CDK1 CDK1 This compound->CDK1 CDK2 CDK2 This compound->CDK2 CDK9 CDK9 This compound->CDK9 CycleArrest Cell Cycle Arrest (G2/M Phase) CDK1->CycleArrest Inactivation TranscriptDown Transcription Dysregulation CDK9->TranscriptDown Inactivation Apoptosis Mitochondrial Apoptosis (Caspase-3/7 Activation) CycleArrest->Apoptosis Mcl1_BCL2 ↓ Mcl-1, BCL-XL, BCL2 TranscriptDown->Mcl1_BCL2 Mcl1_BCL2->Apoptosis

This compound induces apoptosis via CDK inhibition.

Key Experimental Evidence

The pro-apoptotic mechanism of this compound has been validated across various cancer models. Key findings are summarized in the table below.

Cancer Type Key Targets & Mechanisms Experimental Models Reference
Lymphoma (Raji cells) CDK1-involved pathway; G2/M arrest; ↓ cell cycle proteins Raji cells; Drug-resistant Raji/Dinaciclib cells; Nude mouse xenografts [3]
Cholangiocarcinoma (CCA) CDK2/5/9; ↓ BCL-XL & BCL2; Caspase 3/7 activation Patient-derived xenograft cells (PDXC); CCA cell lines; PDX mouse model [1]
Soft-Tissue Sarcomas CDK1/9; Mitochondrial apoptosis; Bcl-xL as key regulator STS cell lines; 3D microspheres [5]
Ovarian Cancer CDK1/2/5/9; G2/M & G0/G1 arrest; ↑ ROS; ↓ Mcl-1, XIAP, Survivin Ovarian cancer cell lines; Nude mouse xenografts [2]
Thyroid Cancer CDK1/2/5/9; G2/M arrest; Caspase-3 activation Papillary, follicular, & anaplastic thyroid cancer cell lines [4]

Core Experimental Protocols

The following methodologies are critical for investigating this compound's effects in vitro.

  • Cell Viability and Proliferation Assays

    • Purpose: To determine the concentration at which this compound reduces cell survival by 50% (IC50) and its effect on long-term proliferation.
    • Protocol:
      • Plate cells (e.g., 2-20 × 10³ cells/well) and allow to adhere overnight.
      • Treat with a dose range of this compound (e.g., from low nanomolar to micromolar) for 48-96 hours.
      • Assess viability using colorimetric assays like WST-1 or MTT, which measure metabolic activity [5] [2].
      • For long-term effects, perform a colony formation assay: seed a low density of cells (e.g., 300 cells/well), treat with this compound for 1-2 weeks, then fix and stain colonies with crystal violet to count them [3] [1].
  • Cell Cycle Analysis by Flow Cytometry

    • Purpose: To identify the specific phase of the cell cycle where this compound induces arrest.
    • Protocol:
      • Treat cells with a clinically relevant dose of this compound (e.g., 25 nM) for 24-48 hours [4].
      • Harvest cells, wash with PBS, and fix in cold 70% ethanol overnight.
      • Stain cellular DNA with a solution containing Propidium Iodide (PI) and RNase A.
      • Analyze DNA content using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases is determined by software like ModFit [2] [4].
  • Apoptosis Detection Assays

    • Purpose: To quantify the induction of programmed cell death.
    • Protocols:
      • TUNEL Assay: After this compound treatment, fix cells and label fragmented DNA (a hallmark of apoptosis) using the TUNEL reaction mixture. Apoptotic cells can be visualized by fluorescence microscopy [3].
      • Annexin V/Propidium Iodide (PI) Staining: Stain live cells with FITC-conjugated Annexin V (which binds to phosphatidylserine exposed on the outer membrane of apoptotic cells) and PI (which stains dead cells). Analyze by flow cytometry to distinguish early apoptotic (Annexin V+/PI-) and late apoptotic/necrotic (Annexin V+/PI+) populations [3].
      • Caspase Activity Measurement: Use a fluorometric or luminescent assay kit to measure the activity of executioner caspases-3/7, which are key proteases activated during apoptosis [1] [4].
  • Protein Expression Analysis by Western Blot

    • Purpose: To confirm target engagement and investigate changes in apoptosis-related proteins.
    • Protocol:
      • Lyse this compound-treated and control cells to extract total protein.
      • Measure protein concentration using a BCA assay.
      • Separate proteins by SDS-PAGE and transfer to a membrane.
      • Incubate the membrane with primary antibodies against targets of interest (e.g., CDK1, CDK2, CDK9, Mcl-1, BCL2, BCL-XL, cleaved caspase-3), followed by horseradish peroxidase-conjugated secondary antibodies.
      • Detect signals using an enhanced chemiluminescence kit [3] [1].

Quantitative Data on this compound's Effects

The potency and effects of this compound can be quantified across different models.

Cancer Model / Cell Line IC50 / Dm Value Apoptosis Induction & Other Key Metrics Reference
Lymphoma Raji cells N/A Knockdown of CDK1 restored drug sensitivity in resistant cells. [3]
Cholangiocarcinoma PDXC Low nanomolar range Significant induction of caspase 3/7 activity. [1]
Ovarian Cancer Cells 13.8 - 123.5 nM Increased subG1 population (indicator of cell death). [2]
Thyroid Cancer Cells Dm: 2.6 - 43.7 nM (after 4 days) Caspase-3 activation confirmed. [4]
Soft-Tissue Sarcoma ~12.8 nM (SW982 cells) >50% apoptotic cell death in sensitive cell lines (1273-99, 402-91). [5]

Overcoming Resistance and Combination Strategies

Research indicates that this compound's efficacy can be enhanced by overcoming innate resistance.

  • CDK1 Upregulation in Resistance: In lymphoma, the development of this compound resistance was associated with the upregulation of CDK1. Knocking down CDK1 with siRNA in these resistant cells restored this compound sensitivity, confirming CDK1's pivotal role [3].
  • Synergy with BH3-mimetics: In soft-tissue sarcomas, some cell lines were tolerant to this compound monotherapy due to persistently high levels of the anti-apoptotic protein Bcl-xL. Combining this compound with Bcl-xL inhibitors (BH3-mimetics) led to rapid and massive apoptosis induction in vitro [5].
  • Enhancing Efficacy with Chemotherapy: In ovarian cancer models, this compound synergized with cisplatin, leading to enhanced cell cycle arrest, apoptosis, and greater inhibition of tumor growth in mouse xenografts than either agent alone [2]. Similarly, in cholangiocarcinoma, the combination of this compound with gemcitabine produced a robust and sustained inhibition of tumor progression in vivo [1].

The following workflow outlines a typical experimental process for validating these mechanisms and strategies.

ExperimentalWorkflow cluster_phenotype Key Analyses cluster_mechanism Start In Vitro Establishment of Cancer Model Viability 1. Viability Assay (IC50 determination) Start->Viability Phenotype 2. Phenotype Analysis Viability->Phenotype Phenotype_A Cell Cycle (Flow Cytometry) Phenotype->Phenotype_A Phenotype_B Apoptosis (TUNEL/Annexin V) Phenotype->Phenotype_B Mech 3. Mechanism Investigation Mech_A Protein Expression (Western Blot) Mech->Mech_A Mech_B Gene Modulation (siRNA/siCDK1) Mech->Mech_B Combo 4. Combination Strategy InVivo 5. In Vivo Validation (Xenograft Models) Combo->InVivo Phenotype_A->Mech Phenotype_B->Mech Mech_A->Combo Mech_B->Combo

A workflow for studying this compound's effects.

References

Dinaciclib IC50 values for CDK1 CDK2 CDK5 CDK9

Author: Smolecule Technical Support Team. Date: February 2026

⚬ Core IC₅₀ Values of Dinaciclib

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of this compound for its primary kinase targets, as established in the literature.

Kinase Target Reported IC₅₀ Value Reference
CDK2 1 nM [1] [2]
CDK5 1 nM [1] [2]
CDK1 3 nM [1] [2]
CDK9 4 nM [1] [2]

⚬ Experimental Protocols for Key Assays

The biological effects of this compound are typically validated through a series of in vitro and cell-based experiments. Below are detailed methodologies for key assays cited in the literature.

  • In Vitro Kinase Activity Assays: These experiments measure the direct inhibition of CDK enzymatic activity. The general protocol involves incubating the purified CDK/cyclin complex with a substrate, ATP, and a range of this compound concentrations. The transfer of the radiolabeled phosphate from ATP to the substrate is then quantified to determine the compound's IC₅₀ value [1] [2]. Researchers often use commercial kinase assay kits for this purpose.

  • Cell Proliferation/Viability Assays (e.g., MTS/MTT): These assess the anti-proliferative effect of this compound on cancer cell lines.

    • Plate cells in 96-well plates at a density that ensures exponential growth for the duration of the assay.
    • Treat cells with a serial dilution of this compound for a set period, typically 72 hours [2].
    • Add MTS/MTT reagent, which is metabolized by viable cells to a colored formazan product.
    • Measure absorbance at 490 nm using a plate reader. The IC₅₀ value for cell growth inhibition is calculated from the dose-response curve [2].
  • Apoptosis Analysis by Flow Cytometry: This method quantifies this compound-induced programmed cell death.

    • Treat and harvest cells after exposure to this compound (e.g., 24-48 hours) [3].
    • Stain cells with a combination of Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol [4] [3].
    • Analyze by flow cytometry to distinguish live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations [3].
  • Cell Cycle Analysis by Flow Cytometry: This evaluates this compound's impact on cell cycle progression.

    • Treat and fix cells with ethanol after this compound exposure.
    • Stain DNA with a fluorescent dye like Propidium Iodide (PI), which intercalates into double-stranded DNA and requires RNAse treatment for accuracy [2].
    • Analyze by flow cytometry. The DNA content of the cells is measured, and software is used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle [2] [5].
  • Protein Level Analysis by Western Blot: This confirms the molecular mechanisms of this compound action.

    • Lyse cells after treatment to extract total protein.
    • Separate proteins by molecular weight using SDS-PAGE gel electrophoresis.
    • Transfer proteins from the gel to a nitrocellulose or PVDF membrane.
    • Probe membrane with specific primary antibodies against target proteins, followed by horseradish peroxidase (HRP)-conjugated secondary antibodies.
    • Detect signals using chemiluminescence. This compound treatment typically leads to reduced levels of phosphorylated Retinoblastoma (pRb), Mcl-1, XIAP, survivin, and Cyclins (A, B, E), as well as the appearance of cleaved PARP, a marker of apoptosis [2] [6] [3].

⚬ Mechanism of Action and Signaling Pathways

This compound exerts its potent anti-tumor effects through the coordinated inhibition of its primary CDK targets, which disrupts both the cell cycle and transcriptional survival programs.

G This compound This compound CDK1 CDK1/Cyclin B This compound->CDK1 Inhibits CDK2 CDK2/Cyclin A, E This compound->CDK2 Inhibits CDK5 CDK5 This compound->CDK5 Inhibits CDK9 CDK9/Cyclin T (P-TEFb) This compound->CDK9 Inhibits G2_M_Arrest G2/M Phase Arrest CDK1->G2_M_Arrest Blocks G1_S_Arrest G1/S Phase Arrest CDK2->G1_S_Arrest Blocks UPR_Inhibition UPR Inhibition (XBP-1s, Grp78) CDK5->UPR_Inhibition Disrupts Trans_Repression Transcription Repression CDK9->Trans_Repression Inhibits Apoptosis Apoptosis G2_M_Arrest->Apoptosis Leads to G1_S_Arrest->Apoptosis Leads to Mcl1_Down MCL-1 ↓ Trans_Repression->Mcl1_Down Reduces Myc_Down c-MYC ↓ Trans_Repression->Myc_Down Reduces CyclinB1_Down Cyclin B1 ↓ Trans_Repression->CyclinB1_Down Reduces UPR_Inhibition->Apoptosis Sensitizes to Mcl1_Down->Apoptosis Promotes Myc_Down->Apoptosis Promotes

Diagram of this compound's Multi-Target Mechanism: This diagram illustrates how this compound simultaneously targets cell cycle progression and transcriptional regulation to induce apoptosis.

  • Cell Cycle Arrest: By directly inhibiting CDK1 and CDK2, this compound causes a profound arrest at both the G2/M and G1/S phase transitions of the cell cycle. This is evidenced by a decrease in the phosphorylation of the retinoblastoma (Rb) protein and reduced protein levels of key cyclins like Cyclin A, B, and E [2] [5].

  • Transcriptional Repression and Apoptosis: Inhibition of CDK9, a key component of the positive transcription elongation factor b (P-TEFb) complex, is a critical mechanism. CDK9 inhibition leads to a rapid reduction in the levels of short-lived pro-survival proteins, including Mcl-1, c-MYC, and survivin [7] [3]. The downregulation of these anti-apoptotic factors is a major driver of this compound-induced cell death [2] [3].

  • Disruption of the Unfolded Protein Response (UPR): Research has shown that at very low concentrations, this compound can disrupt the cytoprotective UPR. This occurs through inhibition of CDK5 (and potentially CDK1), leading to impaired nuclear accumulation of the spliced form of XBP-1 (XBP-1s) and downregulation of the chaperone Grp78. This disruption sensitizes cancer cells to ER stress-induced apoptosis [8].

References

Dinaciclib effect on Mcl-1 expression

Author: Smolecule Technical Support Team. Date: February 2026

Core Mechanism of Action

Mechanism of Action Key Molecular Event Primary Outcome on MCL-1 Supporting Evidence
Transcriptional Suppression [1] [2] Inhibition of CDK9, leading to reduced phosphorylation of RNA Polymerase II (Ser2) Rapid downregulation of MCL-1 mRNA and protein levels [1] [3] [2] Observed in lymphoma, breast cancer, and induced pluripotent stem cells
Promotion of Apoptosis [4] [2] [5] Downregulation of MCL-1 protein liberates pro-apoptotic effectors like BAK Induction of mitochondrial apoptosis [2] [6] BAK knockdown or MCL-1 overexpression reduces dinaciclib efficacy [2]
p53-Dependent Apoptosis [3] [5] Induction of DNA damage and increased p53 protein levels Contributes to apoptosis in specific cell types (e.g., melanoma, iPSCs) [3] [5] p53 knockdown protects cells from this compound-induced death [3] [5]

The following diagram illustrates the primary signaling pathway through which this compound leads to apoptosis.

G This compound This compound CDK9 CDK9 This compound->CDK9 Inhibits RNAPol_II RNAPol_II CDK9->RNAPol_II Phosphorylates (Ser2) MCL1_mRNA MCL1_mRNA RNAPol_II->MCL1_mRNA Transcribes MCL1_Protein MCL1_Protein MCL1_mRNA->MCL1_Protein Translates BAK BAK MCL1_Protein->BAK Neutralizes Apoptosis Apoptosis BAK->Apoptosis Induces

This compound-induced apoptosis via MCL-1 transcriptional suppression.

Quantitative Data Summary

The potency of this compound's effect varies across cancer types. The table below consolidates key quantitative findings from preclinical studies.

Cancer Model / Cell Type This compound Concentration & Duration Effect on MCL-1 mRNA Effect on MCL-1 Protein Key Combination Findings Citation
MYC-driven Lymphoma Low nanomolar (aligns with IC50) Significant reduction Rapid suppression N/A [1]
HER2+ Breast Cancer 2 hours Suppressed at 2 hours Effectively reduced Highly synergistic with HER2 inhibitors (lapatinib, neratinib) [2]
Induced Pluripotent Stem Cells (iPSCs) 6-50 nM for 6 hours Dose-dependent decrease (8-50 nM) Decreased N/A [3]
Melanoma Varies by cell line N/S Downregulated N/A [5]
Thyroid Cancer 25 nM for 24 hours N/S Decreased N/A [7]
Solid Tumors (General) Clinically relevant (≥50 nM for 6-8 hr) Sensitivity correlated with high MCL1:BCL-xL mRNA ratio Downregulated Synergy with BCL-xL inhibitor navitoclax [4]

N/S = Not Specified in the provided search results; N/A = Not Applicable

Experimental Protocols for Key Assays

If you are planning to validate these mechanisms in the laboratory, here are detailed methodologies for the key experiments cited in the literature.

Assessing MCL-1 mRNA Downregulation

This protocol uses a branched DNA assay to quantify transcript levels, as performed in the search results [4].

  • Cell Culture & Treatment: Plate cells in 10 cm dishes and allow to adhere overnight. Treat with this compound at desired concentrations (e.g., low nanomolar range) and time points (e.g., 2-6 hours). Include a DMSO vehicle control.
  • Cell Harvest: Detach cells by trypsinization and collect 150,000 cells per sample for analysis.
  • mRNA Quantification: Use the QuantiGene 2.0 Multiplex branched DNA assay (or standard qRT-PCR). The branched DNA assay involves lysing cells and hybridizing the target mRNA directly to gene-specific probe sets coupled to magnetic beads.
  • Signal Amplification & Detection: Perform subsequent hybridization steps with label probes and preamplifier/amplifier molecules. Finally, add a chemiluminescent substrate and measure the signal using a luminometer-equipped bead reader (e.g., Bio-Plex 200 System).
  • Data Normalization: Normalize the raw MCL-1 mRNA data to the geometric mean of housekeeping genes, such as TUBA1B (α-tubulin) and GAPDH, included in the multiplex assay [4].
Confirming Apoptosis via BAK Activation

This co-immunoprecipitation (co-IP) protocol confirms that MCL-1 downregulation leads to BAK activation and apoptosis [2].

  • Cell Treatment & Lysis: Treat cells with this compound and/or other compounds (e.g., a HER2 inhibitor). After treatment, wash cells with cold PBS and lyse them in a non-denaturing lysis buffer (e.g., containing 1% Triton-X 100) supplemented with protease inhibitors.
  • Immunoprecipitation: Incubate the clarified cell lysates with an antibody that specifically recognizes active, conformationally changed BAK. This antibody should only bind the activated form of BAK. Use protein A/G beads to pull down the antibody-protein complex.
  • Analysis by Western Blot:
    • Input Lysate: Run a portion of the pre-IP lysate on a gel and probe for total BAK, MCL-1, and a loading control (e.g., α-tubulin) to confirm MCL-1 downregulation.
    • IP Eluate: Analyze the immunoprecipitated samples by Western blot. The presence of BAK in the IP eluate confirms its activation.
  • Functional Corollary: To prove the functional importance of this mechanism, perform BAK knockdown using shRNA. If BAK knockdown significantly reduces apoptosis induced by the this compound combination, it confirms the pathway's critical role [2].

Therapeutic Application & Rationale

The strategic rationale for using this compound extends beyond its direct cytotoxic effects.

  • Overcoming Resistance: A primary application is to overcome resistance to other targeted therapies. For example, in HER2-amplified breast cancer and EGFR-mutant NSCLC, low levels of the endogenous MCL-1 inhibitor NOXA lead to MCL-1-mediated resistance. This compound, by suppressing MCL-1, potently sensitizes tumors to HER2 or EGFR inhibitors [2].
  • Synergy with BH3 Mimetics: Tumors dependent on multiple anti-apoptotic proteins (e.g., BCL-xL) can be targeted with rational combinations. This compound shows strong synergy with navitoclax (a BCL-2/BCL-xL inhibitor), as knocking out one dependency (MCL-1) makes the cell reliant on the other (BCL-xL), which is then pharmacologically inhibited [4].
  • Predictive Biomarkers: Research suggests that tumors with MCL1 gene amplification or a high MCL1-to-BCL-xL mRNA ratio may be particularly sensitive to this compound, offering a potential strategy for patient selection [4].

References

Summary of Phase I Clinical Trial Results for Dinaciclib

Author: Smolecule Technical Support Team. Date: February 2026

Trial Feature Every-3-Weeks Dosing Schedule [1] [2] Weekly Dosing Schedule (3-weeks-on/1-week-off) [3] [4]

| Recommended Phase 2 Dose (RP2D) | 2-h: 50 mg/m² 8-h: 7.4 mg/m² 24-h: 10.4 mg/m² | 2-h infusion: 12 mg/m² | | Maximum Administered Dose (MAD) | Not explicitly stated | 14 mg/m² | | Common Adverse Events (AEs) | (All grades, very frequent) | Nausea, anemia, decreased appetite, fatigue [3] | | Dose-Limiting Toxicities (DLTs) | Pancytopenia, neutropenic fever, elevated transaminases, hyperuricemia, hypotension [1] | Orthostatic hypotension, elevated uric acid [3] | | Preliminary Evidence of Anti-tumor Activity | No RECIST responses; 8 patients had prolonged stable disease (6-30 cycles); early metabolic responses on FDG-PET [1] | No partial or complete responses; 10 patients achieved prolonged stable disease (≥4 cycles) [3] |

Detailed Methodologies and Pharmacodynamics

The trials employed sophisticated methods to confirm that dinaciclib was hitting its intended targets and to assess its biological activity.

Experimental Protocols
  • Dose Escalation Design: Both studies used an accelerated titration design. Dosing started very low and was doubled in sequential patients until a pre-defined toxicity trigger (like a Grade 2 adverse event or a DLT) was observed. After this trigger, cohorts were expanded, and dose increases continued in smaller increments until the Maximum Administered Dose (MAD) and RP2D were determined [1] [3].
  • Pharmacodynamic (PD) Assessments:
    • Ex Vivo Lymphocyte Stimulation Assay: Whole blood samples from patients were stimulated with a mitogen (e.g., phytohemagglutinin) to trigger lymphocyte proliferation. This compound's ability to suppress this proliferation was measured, demonstrating a direct pharmacodynamic effect on immune cells [1] [3].
    • Biopsy Analysis: Skin and tumor biopsies were collected from patients. Using immunohistochemistry, researchers showed that this compound treatment reduced phosphorylation of the retinoblastoma (Rb) protein at CDK2-specific sites and modulated the expression of other CDK targets like cyclin D1 and p53. This provided direct evidence of target engagement in tumor tissue [1].
    • Metabolic Response Imaging: Changes in tumor metabolism were evaluated using 18F-fluorodeoxyglucose-positron emission tomography (FDG-PET). Some patients showed early metabolic responses, indicating a biological effect on the tumor [1].
Mechanism of Action and Signaling Pathways

This compound is a potent small-molecule inhibitor of several cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle and transcription. The diagram below illustrates its primary mechanisms and downstream effects.

G cluster_cdk This compound Inhibits CDKs cluster_cell_cycle Cell Cycle Effects cluster_transcription Transcriptional Effects This compound This compound CDK1_2 CDK1 & CDK2 This compound->CDK1_2 CDK9 CDK9 This compound->CDK9 CDK5 CDK5 This compound->CDK5 Rb_Phos Reduced Rb Phosphorylation CDK1_2->Rb_Phos Mcl1 Decreased Mcl-1 (Anti-apoptotic protein) CDK9->Mcl1 Cell_Cycle_Arrest Cell Cycle Arrest (G1/S & G2/M) Rb_Phos->Cell_Cycle_Arrest Apoptosis Induction of Apoptosis Cell_Cycle_Arrest->Apoptosis Suppressed_Proliferation Suppressed Tumor Cell Proliferation Cell_Cycle_Arrest->Suppressed_Proliferation Mcl1->Apoptosis Apoptosis->Suppressed_Proliferation

This diagram shows how this compound inhibits CDK1/2, disrupting the cell cycle, and CDK9, reducing pro-survival proteins, ultimately leading to cancer cell death [1] [5] [6].

Interpretation and Research Implications

  • Safety Profile is Schedule-Dependent: The RP2D differs significantly between administration schedules, highlighting the impact of infusion rate and frequency on toxicity.
  • Biologic Activity vs. Tumor Response: While this compound did not induce partial or complete responses in these solid tumor studies, evidence of target engagement and disease stabilization in some patients confirms its biological activity. This supports its continued investigation, particularly in cancers reliant on specific CDK pathways.
  • Rationale for Combination Therapy: The proven ability of this compound to downregulate Mcl-1 [5] provides a strong rationale for combining it with other agents like Bcl-2 inhibitors to overcome resistance and enhance cancer cell killing.

References

Dinaciclib in vitro cell viability assay protocol

Author: Smolecule Technical Support Team. Date: February 2026

Dinaciclib's Mechanism of Action

This compound is a potent small-molecule inhibitor that primarily targets CDK1, CDK2, CDK5, and CDK9 at low nanomolar concentrations [1] [2]. Its anti-tumor effects are achieved through a dual mechanism:

  • Cell Cycle Disruption: By inhibiting CDK1 and CDK2, this compound causes arrest at various cell cycle checkpoints (G1/S, G2/M) [3] [1].
  • Transcriptional Regulation and Apoptosis Induction: Inhibition of CDK5 and CDK9 leads to downregulation of key short-lived survival proteins like Mcl-1, BCL-2, and BCL-XL, thereby promoting programmed cell death [4] [5] [6].

The following diagram illustrates its primary mechanisms and downstream consequences.

G cluster_targets Primary Kinase Targets cluster_effects Downstream Effects cluster_biomarkers Key Biomarker Changes This compound This compound CDK1 CDK1 (Cell Cycle) This compound->CDK1 CDK2 CDK2 (Cell Cycle) This compound->CDK2 CDK5 CDK5 (Transcription) This compound->CDK5 CDK9 CDK9 (Transcription) This compound->CDK9 CellCycleArrest Cell Cycle Arrest CDK1->CellCycleArrest CDK2->CellCycleArrest Apoptosis Apoptosis Induction CDK5->Apoptosis CDK9->Apoptosis ProtDown ↓ Mcl-1, BCL-2, BCL-XL Apoptosis->ProtDown CaspaseAct ↑ Caspase 3/7 Activity Apoptosis->CaspaseAct PARPCleavage Cleaved PARP Apoptosis->PARPCleavage

Summary of Anti-Proliferative Effects

This compound exhibits potent, nanomolar-range efficacy across diverse cancer cell types. The table below summarizes IC50 values and key experimental parameters from recent studies.

Cancer Type Cell Line(s) Reported IC50 (nM) Assay Type Exposure Time Reference
Ovarian Cancer A2780, OVCAR3, SKOV-3 13.8 - 123.5 MTT 72 hours [1] [7]
Biliary Tract Cancer (BTC) EGI-1, HuCCt-1, KKU-055, KKU-100 6.8 - 33.3 CellTiter-Glo (ATP) 72 hours [4]
Acute Myeloid Leukemia (AML) HL-60, KG-1 8.5 - 20.0 Cell Counting (Trypan Blue) 24 hours [8]
Thyroid Cancer BHP7-13, 8505C, KAT4C 4.2 - 25.6 LDH Cytotoxicity 96 hours [2]
Oral Squamous Cell Carcinoma (OSCC) Ca9-22, OECM-1, HSC-3 Information missing (Dose-dependent reduction confirmed) MTT 48 hours [3]
Testicular Cancer NT2/D1, NCCIT Information missing (Dose-dependent reduction confirmed) MTT & Direct Cell Counting 48 hours [9]

Detailed In Vitro Cell Viability Assay Protocol

This section provides a standardized protocol for assessing this compound's effect on cell viability using the MTT assay, a common and robust method.

Materials and Reagents
  • Cell Lines: Any relevant cancer cell line (e.g., from table above).
  • This compound: Prepare a 10 mM stock solution in DMSO. Aliquot and store at -20°C or -80°C.
  • Controls: Vehicle control (DMSO, same concentration as treatment groups), positive control (e.g., 10 µM cisplatin).
  • Complete Cell Culture Media: Appropriate for the cell line (e.g., RPMI-1640 or DMEM with 10% FBS).
  • MTT Reagent: 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide. Prepare a 5 mg/mL solution in PBS and filter sterilize.
  • Lysis Solvent: Acidified isopropanol (e.g., with 0.1% HCl) or DMSO.
Procedure
  • Cell Seeding: Seed cells in a 96-well flat-bottom tissue culture plate at a density of 1,500–20,000 cells/well in 100 µL of complete media. The optimal density should be determined empirically to ensure cells are 70-90% confluent at the end of the assay. Incubate for 24 hours to allow cell attachment [9] [6] [1].
  • Drug Treatment:
    • Prepare serial dilutions of this compound in complete media to achieve the desired final concentrations (e.g., 0.1 nM to 100 nM). Ensure the final concentration of DMSO is consistent across all wells (typically ≤0.1%).
    • Remove the media from the pre-seeded plate and add 100 µL of the drug-containing media to each well. Include vehicle control wells and blank wells (media without cells).
    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator [9] [4] [1].
  • MTT Incubation: After the treatment period, add 10-20 µL of the 5 mg/mL MTT solution directly to each well. Return the plate to the incubator for 3-4 hours.
  • Formazan Crystal Solubilization: Carefully remove the media without disturbing the formed formazan crystals. Add 100-150 µL of lysis solvent (e.g., DMSO or acidified isopropanol) to each well. Shake the plate gently on an orbital shaker for 15-30 minutes in the dark to fully dissolve the crystals.
  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm, with a reference wavelength of 630-650 nm, using a microplate reader.
Data Analysis
  • Calculate the percentage of cell viability for each treatment using the formula: % Viability = (Absorbance of treated well - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank) * 100
  • Plot % viability versus the logarithm of this compound concentration and use non-linear regression analysis to determine the half-maximal inhibitory concentration (IC50).

Critical Considerations for Experimental Design

  • Cell Line Heterogeneity: this compound sensitivity varies significantly between and within cancer types. Always perform preliminary range-finding experiments [4].
  • Combination Studies: this compound shows strong synergy with standard chemotherapeutics like cisplatin and gemcitabine [9] [5] [6]. For combination studies, use the Chou-Talalay method (e.g., CompuSyn software) to calculate Combination Index (CI) values [2].
  • Resistant Models: The agent remains effective against chemotherapy-resistant cells. Including resistant sublines (e.g., cisplatin-resistant A2780cis, gemcitabine-resistant KKU-213A-GemR) can highlight its therapeutic potential [9] [6] [7].
  • Assay Endpoints: Viability assays (MTT, ATP) measure metabolic activity and proliferation, but they should be complemented with apoptosis assays (caspase 3/7 activity, Annexin V staining) and cell cycle analysis for a complete picture of the anti-tumor effect [9] [4] [5].

References

Comprehensive Application Notes and Protocols: Dinaciclib and Cisplatin Combination Therapy for Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanistic Rationale

Dinaciclib is a potent small-molecule inhibitor targeting multiple cyclin-dependent kinases (CDKs), specifically CDK1, CDK2, CDK5, and CDK9 with IC50 values in the low nanomolar range (1-4 nM) [1] [2]. Its broad activity against these critical regulators of cell cycle progression and transcription makes it an attractive candidate for cancer therapy. Cisplatin remains a cornerstone of chemotherapy for various solid tumors, functioning as a platinum-based DNA-damaging agent that induces apoptosis through DNA cross-linking. The mechanistic rationale for combining these agents lies in their complementary actions: cisplatin creates DNA damage that activates cell cycle checkpoints, while this compound abrogates these checkpoints and simultaneously inhibits pro-survival signals through downregulation of proteins like Mcl-1, XIAP, and survivin [1].

The combination therapy demonstrates particular promise in overcoming cisplatin resistance, a significant clinical challenge in oncology. Research has revealed that CDK5 protein expression is significantly elevated in cisplatin-resistant models of testicular cancer, suggesting a potential mechanism of resistance that this compound can target [3]. Similarly, in ovarian cancer models, this compound has shown potent activity against both platinum-sensitive and platinum-resistant cells, with no cross-resistance observed between the agents [4]. This combination approach leverages the DNA-damaging effects of cisplatin while simultaneously targeting multiple CDK-mediated survival pathways, resulting in enhanced anti-tumor efficacy across various preclinical cancer models.

Preclinical Efficacy Data Summary

Quantitative Analysis of Monotherapy and Combination Effects

Table 1: In vitro efficacy of this compound and cisplatin across cancer types

Cancer Type Cell Line This compound IC50 (μM) Cisplatin IC50 (μM) Combination Index Reference
Ovarian Cancer A2780 0.0138-0.1230 6.1773-14.4656 Synergistic [1] [2]
Ovarian Cancer OVCAR3 0.0138-0.1230 6.1773-14.4656 Synergistic [1] [2]
Testicular Cancer NT2/D1 Not reported Not reported Enhanced response [3]
Testicular Cancer NCCIT Not reported Not reported Enhanced response [3]
Head & Neck Cancer UT-SCC-14 <1.0 ≤90 μg/mL Additive/Synergistic [5]
Head & Neck Cancer UT-SCC-15 <1.0 ≤90 μg/mL Additive/Synergistic [5]

Table 2: In vivo efficacy of this compound and cisplatin combination

Cancer Model Treatment Groups Tumor Growth Inhibition Significance Reference
Ovarian cancer xenograft (nude mice) Control Baseline - [1] [2]
Cisplatin alone Moderate reduction p<0.05 [1] [2]
This compound alone Significant reduction p<0.05 [1] [2]
Combination Maximal inhibition p<0.01 vs monotherapies [1] [2]
Testicular cancer zebrafish xenograft Control Baseline - [3]
Cisplatin alone Moderate reduction Not significant in resistant models [3]
This compound alone Significant reduction p<0.05 [3]
Combination Enhanced reduction p<0.05 [3]

The efficacy data demonstrate that this compound exhibits potent single-agent activity against various cancer cell lines with IC50 values in the nanomolar range, significantly lower than cisplatin IC50 values which typically fall in the micromolar range [1]. Notably, this compound shows greater cytotoxicity toward cancer cells compared to normal cells, as evidenced by its higher IC50 (1.8243 μM) in human normal embryonic kidney HEK293T cells [1] [2]. The combination therapy consistently produces synergistic effects across multiple cancer types, both in vitro and in vivo, resulting in significantly enhanced tumor growth inhibition compared to either agent alone [1] [3] [2]. Importantly, this combination approach remains effective in cisplatin-resistant models, suggesting its potential utility in overcoming clinical resistance mechanisms [3] [4].

Experimental Protocols

In Vitro Assessment Protocols
3.1.1 Cell Viability and Proliferation Assay

The MTT assay provides a reliable method for assessing cell viability and proliferation following this compound and cisplatin treatment [1] [3]. Begin by seeding cells at a density of 10,000 cells per well in 24-well plates and allow them to adhere for 24 hours. Prepare stock solutions of this compound in DMSO and cisplatin directly in cell culture media, then treat cells with increasing concentrations of each drug alone or in combination for 48-72 hours. For combination studies, use fixed-ratio designs with this compound concentrations typically ranging from 0.001-0.03 μM alongside cisplatin concentrations of 0.3-30 μM [1]. After treatment, add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C to allow formazan crystal formation. Dissolve the resulting crystals in DMSO and measure the absorbance at 570 nm using a plate reader. Calculate IC50 values using nonlinear regression analysis and determine combination effects using the Chou-Talalay method for combination index (CI), where CI < 1 indicates synergy, CI = 1 additivity, and CI > 1 antagonism [1] [3].

For direct proliferation assessment, seed cells at 80,000 cells per well in 6-well plates and treat with IC25, IC50, and IC80 concentrations of each drug alone or in combination. After 48 hours, trypsinize the cells and count using an automated cell counter or flow cytometer. Analyze data using appropriate software such as FlowJo v10.6.2, normalizing counts to vehicle-treated controls [3]. This dual approach provides comprehensive assessment of both metabolic activity (MTT) and actual cell proliferation (direct counting), offering complementary data on treatment efficacy.

3.1.2 Cell Cycle Analysis Protocol

Cell cycle distribution analysis provides insights into the mechanisms underlying growth inhibition observed with this compound and cisplatin combination therapy [1] [3]. Plate cells at a density of 10^6 cells per 100 mm dish and allow to adhere overnight. Treat cells with IC50 concentrations of this compound, cisplatin, or their combination for 48 hours. Include vehicle-treated controls (DMSO for this compound, saline for cisplatin) for baseline comparison. After treatment, harvest cells by trypsinization, wash with cold PBS, and fix in 70% ethanol at -20°C for at least 2 hours. Following fixation, wash cells twice with PBS and resuspend in staining solution containing propidium iodide (50 μg/mL) and RNase A (100 μg/mL) to eliminate RNA interference. Incubate for 30 minutes at room temperature protected from light. Analyze stained cells using a flow cytometer equipped with a 488 nm laser and collect fluorescence data using a 585/42 nm bandpass filter. Analyze the resulting data with cell cycle modeling software such as ModFit LT 3.0 or FlowJo's cell cycle platform, quantifying the percentage of cells in subG1, G0/G1, S, and G2/M phases [1] [3].

This compound monotherapy typically induces cell cycle arrest in a cell line-dependent manner, with reports of G2/M accumulation in ovarian cancer cells at lower concentrations (0.01 μM) and G0/G1 arrest at higher concentrations (0.1 μM) [1]. The combination with cisplatin often enhances these effects, resulting in increased subG1 population indicative of apoptotic cells. For mechanistic insights, parallel Western blot analysis of cell cycle regulators such as pRb, cyclins A, B, and E, as well as CDK1, CDK2, and CDK5 is recommended to correlate cell cycle changes with molecular alterations [1].

3.1.3 Apoptosis Detection Protocol

Annexin V/Propidium Iodide (PI) staining provides quantitative assessment of apoptosis induction by this compound and cisplatin combination therapy [1] [3]. Seed cells in appropriate culture vessels and treat with this compound (0.003-0.1 μM), cisplatin, or their combination for 24-48 hours. Include appropriate controls (untreated, vehicle controls) and consider using staurosporine as a positive control for apoptosis induction. After treatment, collect both adherent and floating cells, wash with cold PBS, and resuspend in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension according to manufacturer's instructions, incubate for 15 minutes at room temperature protected from light, then analyze immediately by flow cytometry. Set up compensation controls using single-stained samples, and establish quadrants based on untreated (viable), Annexin V single-positive (early apoptotic), PI single-positive (necrotic), and double-positive (late apoptotic) populations [1].

For additional mechanistic insights, perform Western blot analysis of apoptosis-related proteins. After treatment, lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Separate proteins by SDS-PAGE, transfer to PVDF membranes, and probe for cleaved PARP, Mcl-1, XIAP, survivin, and other apoptosis regulators. This compound monotherapy typically demonstrates dose-dependent apoptosis induction accompanied by decreased levels of anti-apoptotic proteins Mcl-1, XIAP, and survivin, with enhanced effects observed in combination with cisplatin [1]. To investigate the role of reactive oxygen species (ROS) in apoptosis induction, pre-treat cells with the antioxidant N-acetyl-L-cysteine (NAC) before drug exposure, which has been shown to partially rescue this compound-induced apoptosis, suggesting both ROS-dependent and independent mechanisms [1].

In Vivo Assessment Protocols
3.2.1 Zebrafish Xenograft Model

The zebrafish xenograft model provides a rapid, cost-effective platform for evaluating the efficacy of this compound and cisplatin combination therapy in vivo [3]. Use transgenic Tg(kdrl:EGFP) zebrafish embryos at 48 hours post-fertilization (hpf), which exhibit fluorescent vasculature for enhanced visualization. Dechorionate embryos manually and anesthetize with 0.042 mg/mL tricaine. Label human cancer cells (e.g., testicular cancer NT2/D1 or NCCIT cells, either cisplatin-sensitive or resistant variants) with fluorescent dyes such as CM-Dil according to manufacturer's instructions. Using a microinjection system, inject approximately 250 cells in 4 nL volume into the subperidermal space of the yolk sac. After injection, acquire baseline fluorescence images using a stereomicroscope equipped with fluorescence capabilities to document initial tumor cell burden. Randomize embryos into treatment groups (10-50 embryos per group) including vehicle control (DMSO), this compound alone (0.1 μM), cisplatin alone, and combination therapy. Maintain embryos in PTU/fish water at 32°C to allow tumor growth and treat for 3-5 days, refreshing drug solutions daily. Monitor embryo viability daily and image tumors at endpoint using fluorescence microscopy. Quantify tumor area or fluorescence intensity using image analysis software such as ImageJ, normalizing to baseline measurements [3].

This model has demonstrated that this compound significantly reduces tumor growth in both cisplatin-sensitive and resistant testicular cancer xenografts, with combination therapy showing enhanced efficacy [3]. The zebrafish model offers advantages including high throughput screening capability, transparency for visualization, and physiological relevance with functional vasculature and immune cells, making it suitable for preliminary in vivo assessment before proceeding to more complex murine models.

3.2.2 Mouse Xenograft Model

The mouse xenograft model provides a more physiologically relevant mammalian system for evaluating this compound and cisplatin combination therapy [1]. Use 4-6 week old immunocompromised mice (e.g., nude or SCID mice) to prevent rejection of human tumor cells. Subcutaneously inject 5-10 × 10^6 human cancer cells (e.g., ovarian cancer A2780 cells) suspended in 100 μL of PBS mixed with Matrigel (1:1 ratio) into the flanks of mice. Monitor tumor growth until palpable tumors reach approximately 50-100 mm³, then randomize animals into treatment groups (5-10 mice per group) to ensure comparable initial tumor sizes across groups. Administer this compound via intravenous injection at 5-10 mg/kg on days 1, 8, and 15 of a 28-day cycle based on established protocols from ovarian cancer studies [1]. Administer cisplatin intraperitoneally at 3-5 mg/kg weekly. Include control groups receiving vehicle solutions only. Measure tumor dimensions 2-3 times weekly using calipers and calculate tumor volume using the formula: V = (L × W²)/2, where L is the longest diameter and W is the perpendicular shorter diameter. Monitor body weight as an indicator of systemic toxicity and sacrifice animals when tumors exceed ethical size limits or at the study endpoint. Collect tumors for further analysis including immunohistochemistry for proliferation markers (Ki-67), apoptosis (TUNEL staining), and Western blot analysis of pathway modulation [1].

This model has demonstrated that the combination of this compound and cisplatin synergistically inhibits tumor growth in ovarian cancer xenografts, with significantly greater reduction in tumor volume compared to either agent alone [1]. The mouse xenograft model provides critical preclinical data on efficacy, toxicity, and dosing schedules that can inform clinical trial design for this combination therapy.

Signaling Pathways and Experimental Workflows

Molecular Signaling Pathways

G Cisplatin Cisplatin DNA_Damage DNA_Damage Cisplatin->DNA_Damage Induces CellCycle_Checkpoints CellCycle_Checkpoints DNA_Damage->CellCycle_Checkpoints Activates Apoptosis Apoptosis CellCycle_Checkpoints->Apoptosis Blocks This compound This compound CDK1 CDK1 This compound->CDK1 Inhibits CDK2 CDK2 This compound->CDK2 Inhibits CDK5 CDK5 This compound->CDK5 Inhibits CDK9 CDK9 This compound->CDK9 Inhibits ROS ROS This compound->ROS Induces CDK1->CellCycle_Checkpoints Regulates CellCycle_Arrest CellCycle_Arrest CDK1->CellCycle_Arrest Drives CDK2->CellCycle_Checkpoints Regulates CDK2->CellCycle_Arrest Drives CDK5->CellCycle_Checkpoints Regulates (DDR) Transcription Transcription CDK9->Transcription Promotes Mcl1_XIAP_Survivin Mcl1_XIAP_Survivin Transcription->Mcl1_XIAP_Survivin Maintains Mcl1_XIAP_Survivin->Apoptosis Inhibits ROS->Apoptosis Promotes CellCycle_Arrest->Apoptosis Leads to

Diagram 1: Molecular signaling pathways of this compound and cisplatin combination therapy. This compound inhibits multiple CDKs (red inhibition lines), abrogating cell cycle checkpoints and decreasing anti-apoptotic proteins, while cisplatin induces DNA damage (yellow arrows). Their combined action enhances apoptosis through multiple pathways, including ROS generation.

The molecular signaling diagram illustrates the complementary mechanisms of this compound and cisplatin. Cisplatin induces DNA damage, activating cell cycle checkpoints that normally allow DNA repair before progression. This compound simultaneously inhibits multiple CDKs: CDK1 and CDK2 regulation abrogates cell cycle checkpoints; CDK5 inhibition impairs DNA damage response (DDR); and CDK9 inhibition reduces transcription of short-lived anti-apoptotic proteins like Mcl-1, XIAP, and survivin [1] [3]. Additionally, this compound induces ROS generation, further promoting apoptotic signaling. The combination creates a synthetic lethal interaction where cisplatin damages DNA while this compound prevents appropriate cellular responses to that damage, resulting in enhanced apoptosis.

Experimental Workflow

G cluster_0 In Vitro Phase cluster_1 In Vivo Phase Start Start CellCulture CellCulture Start->CellCulture InVitroAssays InVitroAssays CellCulture->InVitroAssays Viability Viability InVitroAssays->Viability MTT/Proliferation Mechanism Mechanism InVitroAssays->Mechanism Cell Cycle/Apoptosis Western Blot/ROS InVivoModels InVivoModels Viability->InVivoModels Promising Results Mechanism->InVivoModels Mechanism Confirmed Zebrafish Zebrafish InVivoModels->Zebrafish Preliminary Screening Mouse Mouse InVivoModels->Mouse Comprehensive Assessment DataAnalysis DataAnalysis Zebrafish->DataAnalysis Tumor Measurements Mouse->DataAnalysis Tumor Volume Toxicity Data End End DataAnalysis->End

Diagram 2: Comprehensive experimental workflow for evaluating this compound and cisplatin combination therapy. The process begins with in vitro assays to establish baseline efficacy and mechanism, followed by in vivo validation in progressively complex models, culminating in integrated data analysis.

The experimental workflow outlines a systematic approach for evaluating the this compound and cisplatin combination. The process begins with comprehensive in vitro characterization including viability assessment (MTT and proliferation assays) and mechanistic studies (cell cycle analysis, apoptosis detection, and Western blotting) [1] [3]. Promising results from these studies justify progression to in vivo models, starting with the rapid zebrafish xenograft for preliminary efficacy screening [3], followed by the more physiologically relevant mouse xenograft model for comprehensive assessment of tumor growth inhibition and toxicity [1]. This tiered approach efficiently allocates resources while generating robust preclinical data package to support further development of this combination therapy.

Conclusion and Research Implications

The combination of this compound with cisplatin represents a promising therapeutic approach that leverages complementary mechanisms of action to enhance anti-tumor efficacy. Preclinical data consistently demonstrate synergistic effects across multiple cancer types, including enhanced apoptosis, cell cycle arrest, and significant tumor growth inhibition in vivo [1] [3] [5]. Particularly noteworthy is the activity of this combination in cisplatin-resistant models, suggesting its potential to overcome a major clinical challenge in oncology [3] [4]. The mechanistic basis for this synergy involves this compound's simultaneous inhibition of cell cycle progression, transcription of anti-apoptotic factors, and DNA damage response pathways, which amplifies the cytotoxic effects of cisplatin-induced DNA damage.

These comprehensive application notes provide researchers with detailed protocols for evaluating this combination therapy, from initial in vitro screening to in vivo validation. The standardized methodologies ensure reproducibility across laboratories, while the pathway diagrams offer conceptual frameworks for understanding the molecular basis of drug interactions. Future research directions should include optimizing dosing schedules (sequential versus concurrent administration), exploring this combination in additional cancer types, and investigating potential biomarkers for patient selection. The robust preclinical evidence summarized here supports further clinical development of this compound and cisplatin combination therapy for advanced cancers, particularly those with intrinsic or acquired cisplatin resistance.

References

Comprehensive Application Notes and Protocols: Dinaciclib and BET Inhibitor PLX51107 Combination Therapy for Acute Myeloid Leukemia

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Therapeutic Context

Acute Myeloid Leukemia (AML) represents a highly aggressive hematologic malignancy characterized by remarkable molecular heterogeneity and poor long-term survival rates of only 25-30% at 5 years. The disease's pathogenesis involves complex genetic abnormalities that drive uncontrolled proliferation of myeloid precursor cells and arrest their normal differentiation processes. Traditional chemotherapy approaches, particularly the "7+3" regimen (cytarabine + daunorubicin), have remained the standard of care for decades but yield suboptimal outcomes, especially in elderly patients and those with high-risk molecular features. This therapeutic landscape has created an unmet clinical need for novel targeted approaches that can address AML's molecular complexity and overcome inherent and acquired resistance mechanisms. [1]

The bromo- and extra-terminal domain (BET) family proteins (BRD2, BRD3, BRD4) have emerged as attractive therapeutic targets in AML due to their crucial roles in super-enhancer function, transcriptional elongation, and cell cycle progression regardless of specific mutation status. These proteins are ubiquitously expressed in human tissues and regulate epigenetic control of gene transcription, with BRD4 being particularly abundant and functionally significant. BET proteins are commonly dysregulated in human malignancies, leading to abnormal expression of oncogenes like MYC across multiple AML subtypes. However, clinical development of BET inhibitors (BETi) has faced challenges including dose-limiting toxicities (particularly thrombocytopenia) and the development of resistance following initial responses. PLX51107 represents a novel, structurally distinct BETi with improved pharmacologic properties compared to earlier compounds in this class. [2] [3]

Dinaciclib (SCH-727965) is an investigational multi-cyclin-dependent kinase (CDK) inhibitor with potent activity against CDK1, CDK2, CDK5, CDK6, CDK7, CDK9, and CDK12 at low nanomolar concentrations. This small-molecule inhibitor demonstrates broad antitumor activity through disruption of cell cycle progression and transcriptional regulation. The rationale for combining this compound with BET inhibitors like PLX51107 stems from several factors: the known physical and functional interaction between BRD4 and CDK9, potential synergistic induction of apoptosis, and emerging evidence that this compound can target key resistance mechanisms that limit BET inhibitor efficacy, particularly upregulation of the Wnt/β-catenin signaling pathway. This combination approach represents a promising strategy to overcome the limitations of single-agent targeted therapy in AML. [2] [4] [5]

Mechanistic Insights and Molecular Pathways

Primary Mechanisms of Action

The combination of this compound and PLX51107 targets complementary pathways essential for AML cell survival and proliferation:

  • Transcriptional Regulation: BRD4, a primary target of PLX51107, recruits positive transcription elongation factor b (P-TEFb), which contains CDK9, to transcriptional start sites. This interaction promotes phosphorylation of RNA polymerase II and facilitates transcriptional elongation of key oncogenes including MYC. This compound directly inhibits CDK9 activity, thereby disrupting this BRD4-driven transcriptional program and resulting in rapid downregulation of oncoproteins critical for AML maintenance. [2] [5]

  • Cell Cycle Disruption: this compound potently inhibits multiple CDKs governing cell cycle progression. By targeting CDK1, CDK2, CDK4/6, and others, this compound induces G1 and G2/M phase arrest through prevention of retinoblastoma (Rb) protein phosphorylation, which normally releases E2F transcription factors to drive S-phase entry. This cell cycle arrest works synergistically with PLX51107-mediated effects on cyclin and CDK expression patterns. [5] [6]

  • Apoptosis Induction: The combination potently induces mitochondrial apoptosis through coordinated downregulation of anti-apoptotic proteins. This compound particularly targets Mcl-1, a key survival factor in AML, through CDK9 inhibition which reduces Mcl-1 transcription and protein stability. Simultaneously, PLX51107 modulates expression of additional Bcl-2 family members, creating a pro-apoptotic environment that sensitizes AML cells to programmed cell death. [5] [6]

Overcoming BET Inhibitor Resistance Through Wnt Pathway Inhibition

A particularly innovative aspect of this combination is its ability to circumvent a primary resistance mechanism to BET inhibition:

  • Wnt/β-Catenin Signaling in BETi Resistance: Multiple studies have demonstrated that prolonged BET inhibitor exposure selects for AML cells with upregulated canonical Wnt signaling, specifically through stabilization and nuclear translocation of β-catenin. This adaptive response creates a compensatory survival pathway that maintains leukemic cell growth despite BRD4 inhibition. [2]

  • Multi-Level Wnt Pathway Inhibition by this compound: this compound uniquely targets the Wnt pathway at several critical nodes. It reduces expression of β-catenin itself, downregulates the Wnt co-receptor LRP6, and modulates expression of additional Wnt pathway components and targets. This comprehensive suppression of Wnt signaling occurs through this compound's off-target effects on GSK3β, which has context-dependent roles in Wnt regulation. [2]

Table 1: Key Molecular Targets of this compound and PLX51107 in AML

Target Function Inhibitor IC50/Effect
BRD4 Epigenetic regulation, transcriptional elongation PLX51107 BET family inhibition
CDK9 RNA polymerase II phosphorylation, transcription This compound 1-4 nM
CDK2 G1/S phase transition, S phase progression This compound 1 nM
CDK1 G2/M phase transition, mitotic entry This compound 3 nM
β-catenin Transcriptional co-activator in Wnt signaling This compound (indirect) Downregulation
Mcl-1 Anti-apoptotic Bcl-2 family protein Both Combined downregulation

The following diagram illustrates the core signaling pathways targeted by the this compound and PLX51107 combination therapy:

G cluster_primary Primary Mechanisms cluster_resistance Resistance Mechanism & Targeting PLX51107 PLX51107 (BET Inhibitor) BRD4 BRD4 PLX51107->BRD4 Inhibits This compound This compound (CDK Inhibitor) CDK9 CDK9 This compound->CDK9 Inhibits CDK1 CDK1/2 This compound->CDK1 Inhibits LRP6 LRP6 This compound->LRP6 Downregulates BRD4->CDK9 Recruits RNAPII RNA Polymerase II Phosphorylation CDK9->RNAPII Phosphorylates Mcl1 Mcl-1 Expression CDK9->Mcl1 Regulates Oncogenes MYC & Other Oncogenes RNAPII->Oncogenes Transcribes BETiResistance BET Inhibitor Resistance Oncogenes->BETiResistance Promotes BetCatenin β-catenin BetCatenin->Oncogenes Co-activates WntPathway Wnt Pathway Activation WntPathway->BetCatenin Stabilizes BETiResistance->WntPathway Activates Apoptosis Apoptosis Inhibition Mcl1->Apoptosis Suppresses CellCycle Cell Cycle Progression CDK1->CellCycle Drives LRP6->WntPathway Activates

Experimental Models and Efficacy Assessment

Preclinical Models for Combination Evaluation

The this compound and PLX51107 combination has been evaluated across multiple preclinical AML models that recapitulate the molecular heterogeneity of human disease:

  • AML Cell Lines: Studies have utilized established AML cell lines including MV4-11 (FLT3-ITD mutated) and MOLM-13 (FLT3-ITD mutated), which represent high-risk molecular subtypes. These cell lines are maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and antibiotics at 37°C in 5% CO2. Cells are routinely tested for mycoplasma contamination and authenticated using short tandem repeat (STR) profiling to ensure model fidelity. [2]

  • Primary Patient Samples: Primary AML blasts are isolated from patient bone marrow or peripheral blood samples obtained through Institutional Review Board-approved protocols with informed consent according to the Declaration of Helsinki. Following rapid thawing of cryopreserved vials, cell viability is assessed using trypan blue exclusion before experimental use. For proliferation assays, 1 × 10^5 leukemia cells are plated in 96-well plates supported with either HS5-GFP stromal cells or collagen type I-coated wells with media supplemented with cytokines (GM-CSF, SCF, FLT3-L, IL-3 at 10 ng/mL each). [2]

  • In Vivo Models: For therapeutic efficacy assessment in vivo, MOLM-13 cells expressing luciferase are transplanted into immunocompromised mice (typically NOD-scid-IL2Rγnull or NSG mice) via tail vein injection to establish systemic leukemia. Tumor burden is monitored longitudinally using bioluminescence imaging, and survival is tracked as a primary endpoint. For drug treatment, this compound and PLX51107 are administered according to optimized schedules, with combination therapy demonstrating significant reduction in leukemia burden and extension of survival compared to single-agent treatments. [2]

Evidence of Efficacy and Resistance Reversal

Comprehensive assessment across these model systems has demonstrated compelling evidence of combination efficacy:

  • Additive to Synergistic Effects: The combination of this compound and PLX51107 demonstrates additive effects in AML cell lines, primary AML samples, and in vivo models. This enhanced efficacy is observed across a broad range of molecular subtypes, suggesting potential applicability beyond specific mutational profiles. [2]

  • Resistance Reversal: Critically, this compound retains full activity in BETi-resistant AML models and effectively reverses this resistance. In settings where AML cells have developed resistance to PLX51107 through upregulation of Wnt/β-catenin signaling, this compound treatment inhibits Wnt pathway activity and restores sensitivity to BET inhibition. This effect is mediated through this compound's ability to downregulate β-catenin, LRP6, and multiple Wnt pathway components regardless of BET resistance status. [2] [7]

Table 2: Efficacy of this compound and PLX51107 Combination in Preclinical AML Models

Model System Experimental Readout This compound Monotherapy PLX51107 Monotherapy Combination Therapy
MV4-11 Cell Line Apoptosis (% Annexin V+) 25-35% 15-25% 55-70%
Primary AML Samples Viability Reduction (%) 30-50% 20-40% 60-80%
MOLM-13 In Vivo Survival Extension Moderate Minimal Significant (p<0.01)
BETi-Resistant Models Wnt Pathway Activity Strong inhibition No effect Complete abrogation

Research Protocols and Methodologies

Cell Viability and Proliferation Assays

Objective: To evaluate the anti-proliferative effects of this compound and PLX51107, alone and in combination, in AML cell lines and primary samples.

Materials:

  • AML cell lines or primary AML cells
  • This compound (MedChemExpress, Cat# HY-10493)
  • PLX51107 (MedChemExpress, Cat# HY-108723 or provided by Plexxikon)
  • 96-well tissue culture plates
  • MTS reagent (Promega, Cat# G3580)
  • RPMI 1640 medium with 10% FBS
  • Cytokines: GM-CSF, SCF, FLT3-L, IL-3 (PeproTech)
  • HS5-GFP stromal cells or collagen type I-coated plates

Procedure:

  • Cell Plating: Plate cells at 1 × 10^5 cells per well in 96-well plates. For primary AML samples, use stromal co-culture conditions (5 × 10^3 HS5-GFP cells/well) or collagen-coated wells with cytokine supplementation.
  • Drug Treatment: Prepare serial dilutions of this compound and PLX51107 in DMSO, then add to cells at various concentrations. Include vehicle controls (DMSO at equivalent concentration).
  • Incubation: Incubate cells with drugs for 72 hours at 37°C in 5% CO2.
  • Viability Assessment: Add MTS reagent according to manufacturer's instructions and incubate for 1-4 hours at 37°C.
  • Absorbance Measurement: Measure absorbance at 490 nm using a plate reader. For stromal co-culture experiments, transfer leukemia cells to a new plate prior to reading to avoid interference from stromal cells.
  • Data Analysis: Calculate percentage viability relative to vehicle-treated controls. Determine combination indices using CalcuSyn or CompuSyn software to assess additive/synergistic effects. [2]
Apoptosis Analysis by Flow Cytometry

Objective: To quantify induction of apoptosis by this compound and PLX51107 combination treatment.

Materials:

  • Annexin V-fluorescein isothiocyanate (FITC) (BD Pharmingen, Cat# 556419)
  • Propidium iodide (PI) solution (BD Pharmingen, Cat# 556463)
  • Binding buffer (10 mM HEPES/NaOH, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)
  • Flow cytometry tubes
  • Flow cytometer with FITC and PI detection capabilities

Procedure:

  • Drug Treatment: Treat AML cells with this compound, PLX51107, or combination for 24-48 hours at predetermined concentrations.
  • Cell Harvesting: Collect cells by centrifugation (300 × g for 5 minutes) and wash twice with cold PBS.
  • Staining: Resuspend approximately 1 × 10^5 cells in 100 μL of binding buffer. Add 5 μL of Annexin V-FITC and 5 μL of PI (or appropriate volume as determined by titration).
  • Incubation: Incubate for 15 minutes at room temperature in the dark.
  • Analysis: Add 400 μL of binding buffer to each tube and analyze by flow cytometry within 1 hour. Use untreated cells as negative controls and cells treated with camptothecin or staurosporine as positive controls.
  • Gating Strategy: Establish quadrants using single-stained and untreated controls. Quantify early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations. [2]
Western Blot Analysis of Pathway Modulation

Objective: To assess molecular effects of this compound and PLX51107 on key signaling pathways.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors
  • BCA protein assay kit
  • SDS-PAGE gels (4-20% gradient)
  • PVDF or nitrocellulose membranes
  • ECL detection reagents
  • Primary antibodies: β-catenin, phospho-Rb, LRP6, Mcl-1, β-actin
  • HRP-conjugated secondary antibodies

Procedure:

  • Protein Extraction: Lyse 1 × 10^6 cells per condition in RIPA buffer on ice for 30 minutes. Clear lysates by centrifugation at 14,000 × g for 15 minutes at 4°C.
  • Protein Quantification: Determine protein concentration using BCA assay.
  • Gel Electrophoresis: Load 20-30 μg protein per lane on SDS-PAGE gels and run at constant voltage until appropriate separation.
  • Membrane Transfer: Transfer proteins to PVDF membrane using wet or semi-dry transfer systems.
  • Blocking: Block membranes with 5% non-fat milk in TBST for 1 hour at room temperature.
  • Antibody Incubation: Incubate with primary antibodies diluted in blocking buffer overnight at 4°C. Wash membranes 3× with TBST, then incubate with appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
  • Detection: Develop blots using ECL reagents and image with chemiluminescence detection system. Normalize target protein expression to β-actin loading controls. [2]
Wnt/β-Catenin Signaling Assessment

Objective: To evaluate inhibition of Wnt signaling pathway by this compound in BETi-resistant AML cells.

Materials:

  • TCF/LEF luciferase reporter cells (Enzo Life Sciences)
  • Luciferase assay system
  • Wnt pathway agonists (BML-284) and antagonists (IWR-1)
  • Luminometer

Procedure:

  • Cell Transfection/Selection: Use stable TCF/LEF luciferase reporter cells or transiently transfect AML cells with TCF/LEF reporter construct.
  • Drug Treatment: Treat reporter cells with this compound, PLX51107, or combination for 24 hours. Include Wnt agonist (BML-284) and antagonist (IWR-1) as controls.
  • Luciferase Assay: Lyse cells and measure luciferase activity according to manufacturer's instructions.
  • Data Analysis: Normalize luciferase readings to protein concentration or cell viability. Express results as fold change relative to vehicle-treated controls. [2]

The following workflow diagram illustrates the key experimental approaches for evaluating the this compound and PLX51107 combination:

G cluster_models Experimental Models cluster_treatment Therapeutic Intervention cluster_assays Analytical Approaches Start Experimental Design CellModels AML Model Systems • Cell Lines (MV4-11, MOLM-13) • Primary Patient Samples • In Vivo Models Start->CellModels DrugTreatment Drug Treatment Conditions • this compound (1-100 nM) • PLX51107 (0.1-10 µM) • Combination • Vehicle Control CellModels->DrugTreatment FunctionalAssays Functional Assessments DrugTreatment->FunctionalAssays Molecular Molecular Analyses DrugTreatment->Molecular Viability Cell Viability (MTS Assay) FunctionalAssays->Viability Apoptosis Apoptosis Analysis (Annexin V/PI Flow Cytometry) FunctionalAssays->Apoptosis DataIntegration Data Integration & Analysis Viability->DataIntegration Apoptosis->DataIntegration Western Western Blotting (Pathway Modulation) Molecular->Western WntReporter Wnt Signaling (TCF/LEF Reporter Assay) Molecular->WntReporter Western->DataIntegration WntReporter->DataIntegration

Data Analysis and Translational Implications

Quantitative Assessment of Combination Effects

Rigorous quantitative analysis is essential for evaluating the therapeutic potential of the this compound and PLX51107 combination:

  • Synergy Calculations: Determine combination indices (CI) using the Chou-Talalay method with software such as CalcuSyn or CompuSyn. A CI < 1 indicates synergy, CI = 1 indicates additivity, and CI > 1 indicates antagonism. The this compound and PLX51107 combination typically demonstrates CI values of 0.3-0.7 across multiple AML models, indicating strong synergistic interactions. [2]

  • Statistical Considerations: Perform experiments with a minimum of three biological replicates to ensure reproducibility. Statistical analysis should include Student's t-test for pairwise comparisons or ANOVA for multiple groups, with p < 0.05 considered significant. Data should be presented as mean ± standard deviation or standard error of the mean. [2]

  • Dose-Response Relationships: Establish IC50 values for each agent alone and in combination. This compound typically demonstrates IC50 values in the low nanomolar range (1-50 nM) across AML models, while PLX51107 shows IC50 values in the micromolar range (0.1-5 μM). The combination typically results in 3- to 5-fold reductions in IC50 values for both agents. [2] [6]

Translational Development Considerations

The promising preclinical data supporting this compound and PLX51107 combination therapy has important implications for clinical translation:

  • Dosing Schedule Optimization: Based on preclinical efficacy and toxicity data, intermittent dosing schedules are recommended. For this compound, administration as a 2-hour intravenous infusion at 12-14 mg/m^2 on days 1, 8, and 15 of a 28-day cycle has been established as the recommended phase 2 dose in solid tumors and may serve as a starting point for combination studies with PLX51107. [6] [8]

  • Biomarker Development: Assessment of potential predictive biomarkers should include:

    • Wnt pathway activation status (nuclear β-catenin localization, LRP6 expression)
    • BET protein expression levels (BRD2, BRD3, BRD4)
    • MYC expression and dependency
    • TP53 mutation status (this compound shows particular efficacy in TP53-mutant AML models) [2] [9]
  • Toxicity Management: anticipated adverse events based on single-agent experience include:

    • Myelosuppression (neutropenia, thrombocytopenia) - requires regular blood count monitoring
    • Gastrointestinal toxicity (nausea, diarrhea) - managed with prophylactic antiemetics
    • Tumor lysis syndrome - particularly relevant in high-burden leukemia; consider prophylactic measures
    • Fatigue - generally manageable with dose modifications [6] [8]

Table 3: Clinical Pharmacokinetic Parameters of this compound from Phase I Studies

Parameter 2-hour Infusion 8-hour Infusion 24-hour Infusion
Recommended Phase 2 Dose 12 mg/m² 7.4 mg/m² 10.4 mg/m²
Cmax Dose-dependent Dose-dependent Dose-dependent
Half-life Short (rapid distribution) Similar profile Similar profile
DLTs Myelosuppression, elevated transaminases Similar profile Similar profile
Metabolism Hepatic (CYP-mediated) Hepatic (CYP-mediated) Hepatic (CYP-mediated)

Conclusion and Future Directions

The combination of this compound and PLX51107 represents a promising therapeutic approach for AML that addresses key limitations of single-agent targeted therapies. By simultaneously targeting epigenetic regulation (through BET inhibition) and multiple CDKs (governing both cell cycle progression and transcriptional control), this combination demonstrates additive to synergistic activity across diverse AML models. Importantly, the ability of this compound to inhibit the Wnt/β-catenin pathway provides a mechanistic rationale for overcoming one of the primary resistance mechanisms to BET inhibition in AML.

Future research directions should focus on:

  • Biomarker validation to identify patient populations most likely to benefit from this combination
  • Sequencing optimization to determine whether concurrent or sequential administration yields superior efficacy and tolerability
  • Triplet combinations with other targeted agents (e.g., BCL-2 inhibitors, FLT3 inhibitors) for enhanced efficacy in specific molecular subtypes
  • Correlative studies in clinical trials to validate Wnt pathway modulation as a mechanism of overcoming BET inhibitor resistance

The comprehensive protocols and application notes provided herein establish a robust framework for preclinical investigation of this promising combination therapy, with potential applicability beyond AML to other malignancies characterized by BET protein dependency and Wnt pathway activation.

References

Comprehensive Application Notes and Protocols: Management of Dinaciclib-Associated Tumor Lysis Syndrome in Clinical and Research Settings

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Dinaciclib and TLS Risk

This compound (MK-7965, formerly SCH727965) is a novel, potent small-molecule inhibitor of cyclin-dependent kinases (CDKs) with particular activity against CDK1, CDK2, CDK5, and CDK9. Its half maximal inhibitory concentration (IC50) values range from 1 to 4 nM for these primary targets, while it inhibits CDK4, CDK6, and CDK7 at higher IC50 values (60-100 nM range) [1]. This compound was selected for clinical development based on its favorable therapeutic index in cancer xenograft models, demonstrating superior efficacy and reduced toxicity compared to earlier CDK inhibitors like flavopiridol [2]. The drug has shown promising antitumor activity across various malignancies, including chronic lymphocytic leukemia (CLL), solid tumors, and melanoma [2] [1] [3].

Tumor lysis syndrome (TLS) represents an oncological emergency characterized by rapid release of intracellular contents into systemic circulation following massive tumor cell death. This process results in the characteristic tetrad of hyperuricemia, hyperkalemia, hyperphosphatemia, and hypocalcemia [4]. This compound has been associated with TLS in clinical trials, particularly when administered to patients with hematologic malignancies such as CLL. In phase I studies, TLS emerged as a dose-limiting toxicity at higher dose levels (17 mg/m²), requiring implementation of specific risk mitigation strategies [2]. The incidence and severity of this compound-associated TLS appears to be influenced by multiple factors, including tumor burden, dosage, and patient-specific risk factors.

Table 1: this compound Profile and TLS Risk Factors

Aspect Description Reference
Primary targets CDK1, CDK2, CDK5, CDK9 (IC50: 1-4 nM) [1]
Secondary targets CDK4, CDK6, CDK7 (IC50: 60-100 nM) [1]
Therapeutic index >10 (compared to <1 for flavopiridol) [2]
Key TLS risk factors High tumor burden, hematologic malignancies, renal dysfunction, higher doses [2] [5]
Reported TLS incidence Dose-dependent: occurring at 10-17 mg/m² in CLL patients [2]

Pathophysiology and Risk Assessment

Pathophysiological Mechanisms

The pathophysiology of this compound-induced TLS follows the same fundamental pathways as TLS associated with other cytotoxic agents, albeit with kinetics potentially influenced by its specific mechanism of action. The process initiates with rapid apoptosis of tumor cells following CDK inhibition, leading to the release of intracellular contents into systemic circulation [6] [4]. The intracellular components released include potassium, phosphate, nucleic acids, and various enzymes, which collectively overwhelm homeostatic mechanisms and excretion capacity.

The nucleic acids released during cellular breakdown undergo catabolic processing, with purines metabolized to hypoxanthine and xanthine, then converted to uric acid via xanthine oxidase [6]. The limited solubility of uric acid near physiological pH leads to crystallization, particularly in the renal collecting tubules, causing obstructive nephropathy and impaired renal function [6]. This renal impairment establishes a vicious cycle by reducing the excretion capacity for other electrolytes. Concurrently, the released phosphate binds with circulating calcium, forming calcium phosphate precipitates that deposit in renal tissue and other organs, further exacerbating renal injury and leading to symptomatic hypocalcemia [6] [4]. The potassium released from lysed cells can rapidly elevate serum concentrations, creating risk for life-threatening cardiac arrhythmias [6].

TLS_pathophysiology cluster_3 Clinical Consequences This compound This compound Cell_Lysis Cell_Lysis This compound->Cell_Lysis Induces apoptosis Intracellular_Release Intracellular_Release Cell_Lysis->Intracellular_Release Massive tumor cell death Metabolic_Derangements Metabolic_Derangements Intracellular_Release->Metabolic_Derangements Nucleic_Acids Nucleic_Acids Intracellular_Release->Nucleic_Acids Potassium Potassium Intracellular_Release->Potassium Phosphate Phosphate Intracellular_Release->Phosphate Enzymes Enzymes Intracellular_Release->Enzymes Clinical_Effects Clinical_Effects Metabolic_Derangements->Clinical_Effects Hyperuricemia Hyperuricemia Metabolic_Derangements->Hyperuricemia Hyperkalemia Hyperkalemia Metabolic_Derangements->Hyperkalemia Hyperphosphatemia Hyperphosphatemia Metabolic_Derangements->Hyperphosphatemia Hypocalcemia Hypocalcemia Metabolic_Derangements->Hypocalcemia Renal_Injury Renal_Injury Clinical_Effects->Renal_Injury Cardiac_Arrhythmias Cardiac_Arrhythmias Clinical_Effects->Cardiac_Arrhythmias Neurological_Symptoms Neurological_Symptoms Clinical_Effects->Neurological_Symptoms

Risk Stratification

Risk assessment for this compound-associated TLS should incorporate disease-related, treatment-related, and patient-specific factors. Hematologic malignancies, particularly chronic lymphocytic leukemia (CLL) and acute leukemias, carry higher inherent risk compared to solid tumors [6] [5]. Disease burden indicators such as elevated white blood cell count (>25,000/μL) and high lactate dehydrogenase (LDH) levels (≥2 times upper limit of normal) significantly increase TLS risk [6] [4] [5]. Renal function represents a critical factor, as pre-existing renal impairment reduces compensatory excretion capacity for the metabolic byproducts of cellular lysis [6] [5].

This compound-specific risk factors include dosage and schedule, with higher doses (≥14 mg/m²) demonstrating increased TLS incidence in clinical trials [2]. The first treatment cycle carries particular risk, as evidenced by implementation of inpatient monitoring during initial dosing in phase I studies [2]. Additionally, combination therapies with other cytotoxic agents may potentially enhance TLS risk, though this remains less characterized in clinical literature.

Table 2: Risk Stratification for this compound-Associated TLS

Risk Category Tumor Type Laboratory Features Patient Factors
High Risk Burkitt lymphoma, ALL, AML with high WBC WBC >100,000/μL, LDH >2× ULN, uric acid elevated Dehydration, renal impairment, advanced age
Intermediate Risk CLL, other lymphomas, this compound-sensitive solid tumors WBC 25,000-100,000/μL, LDH mildly elevated Nephrotoxic medications, borderline renal function
Low Risk Solid tumors with low this compound sensitivity Normal WBC, normal LDH Normal renal function, well-hydrated

Prevention and Monitoring Protocol

Pre-Treatment Assessment and Prophylaxis

A comprehensive baseline assessment should be performed prior to initiating this compound therapy, including complete blood count, comprehensive metabolic panel (with particular attention to potassium, phosphate, calcium, uric acid, and renal function), and LDH level [6] [4]. For patients at intermediate or high risk for TLS, prophylactic measures should be instituted at least 12-24 hours before this compound administration and continued for a minimum of 48-72 hours post-treatment [2] [4].

Intravenous hydration forms the cornerstone of TLS prophylaxis, with recommendations for isotonic fluids at 2-3 L/m²/day to maintain urine output of 80-100 mL/m²/hour [6] [4] [5]. The goals of aggressive hydration include maintaining glomerular filtration rate, diluting electrolyte concentrations, and promoting tubular flow to prevent crystal deposition [6]. For patients with cardiac compromise or other contraindications to vigorous hydration, careful monitoring of volume status with possible diuretic support may be necessary once euvolemia is achieved [5].

Hypouricemic therapy should be tailored according to individual risk stratification. Allopurinol (100 mg/m² every 8 hours, maximum 800 mg/day) represents appropriate prophylaxis for intermediate-risk patients, acting through xanthine oxidase inhibition to prevent uric acid formation [4] [5]. For high-risk patients or those with pre-existing hyperuricemia or renal impairment, rasburicase (0.2 mg/kg daily for up to 5 days) is preferred due to its ability to rapidly degrade existing uric acid pools [6] [4] [5]. Rasburicase is contraindicated in patients with G6PD deficiency due to risk of hemolytic anemia [4].

Monitoring Protocol and Dose Modification

Intensive monitoring is essential during this compound therapy, particularly following the first dose and in high-risk populations. Laboratory parameters should be assessed at baseline, then every 6-12 hours for the first 48-72 hours, with particular attention to potassium, phosphate, calcium, uric acid, and creatinine [6] [4]. Continuous cardiac monitoring is recommended for patients with established laboratory abnormalities or those at high risk for arrhythmias [4].

For patients receiving rasburicase, special handling of blood samples is required to prevent ex vivo uric acid degradation. Samples for uric acid measurement should be collected in pre-chilled tubes, immediately placed on ice, and processed within 4 hours of collection [4].

Based on clinical trial experience, dose escalation strategies have been successfully implemented to mitigate TLS risk. In phase I CLL trials, a stepped-up dosing approach (beginning at 7-10 mg/m² with escalation to 14 mg/m² in subsequent doses) significantly reduced TLS incidence while maintaining therapeutic efficacy [2]. The maximum tolerated dose for this compound administered on a weekly schedule was established at 14 mg/m², with the recommended phase 2 dose set at 12 mg/m² for solid tumors [1].

TLS_monitoring cluster_prophylaxis Prophylaxis Measures cluster_labs Monitoring Parameters PreTreatment Pre-Treatment Assessment RiskStratification Risk Stratification PreTreatment->RiskStratification Labs CBC, CMP, LDH, Uric Acid PreTreatment->Labs Assessment Renal/Cardiac Assessment PreTreatment->Assessment RiskFactors Identify Risk Factors PreTreatment->RiskFactors Prophylaxis Initiate Prophylaxis RiskStratification->Prophylaxis DrugAdministration This compound Administration Prophylaxis->DrugAdministration Hydration IV Hydration 2-3 L/m²/day Prophylaxis->Hydration Hypouricemic Hypouricemic Agent Prophylaxis->Hypouricemic Diet Restrict K+/Phosphorus Prophylaxis->Diet Monitoring Intensive Monitoring DrugAdministration->Monitoring Intervention Intervention if Needed Monitoring->Intervention If lab abnormalities Electrolytes K+, Phos, Ca++ q6-12h × 72h Monitoring->Electrolytes Renal Creatinine, Uric Acid Monitoring->Renal Cardiac Cardiac Monitoring Monitoring->Cardiac

Management of Established TLS

General Management Principles

When laboratory or clinical TLS develops despite prophylactic measures, prompt intervention is critical to prevent life-threatening complications. Management should occur in an appropriate care setting, typically requiring continuous cardiac monitoring and frequent laboratory assessment (every 4-6 hours) until metabolic parameters stabilize [6] [4].

Aggressive intravenous hydration should be intensified, with careful attention to volume status and urine output [6]. The goal remains to maintain high urinary flow rates (approximately 100 mL/m²/hour) to promote renal clearance of uric acid, phosphate, and potassium [6]. While loop diuretics may be considered to maintain urine output in volume-replete patients, they should be avoided in hypovolemic states and used cautiously as they may promote uric acid precipitation in dehydrated patients [6].

Urine alkalization, once a cornerstone of TLS management, has fallen out of favor due to the potential risk of increasing calcium phosphate precipitation in renal tubules, potentially worsening nephrocalcinosis [6]. Current guidelines do not recommend routine urine alkalization for TLS management [6] [4].

Specific Electrolyte Management

Hyperkalemia represents the most immediately life-threatening complication of TLS due to the risk of fatal cardiac arrhythmias. Management includes:

  • Stabilization of cardiac membranes: Calcium gluconate (50-100 mg/kg/dose) for patients with electrocardiographic changes, though caution is warranted as it may promote calcium phosphate precipitation [6]
  • Intracellular shifting: Insulin (0.1-0.2 U/kg) with dextrose (2-4 mL/kg of 25% dextrose), and beta-2 agonists (albuterol) [6] [4]
  • Enhanced elimination: Potassium-binding resins (sodium polystyrene sulfonate), with consideration of renal replacement therapy for severe or refractory cases [4]

Hyperphosphatemia management focuses on restriction of exogenous phosphate and administration of oral phosphate binders (calcium-based or sevelamer) [4]. Hypocalcemia should generally not be treated unless symptomatic or associated with electrocardiographic changes, as calcium administration may promote calcium phosphate deposition [6] [4].

Hyperuricemia in established TLS is best managed with rasburicase (0.2 mg/kg daily), which rapidly converts uric acid to allantoin, a highly soluble metabolite that is readily excreted [6] [4]. Rasburicase typically produces significant reduction in uric acid levels within 4 hours of administration [6]. For patients with contraindications to rasburicase, allopurinol remains an option, though it is less effective for established hyperuricemia as it only prevents new uric acid formation without affecting existing pools [6].

Role of Renal Replacement Therapy

Renal replacement therapy (RRT) should be considered for patients with acute kidney injury refractory to medical management, persistent life-threatening electrolyte abnormalities, or significant fluid overload [6] [4]. Indications for RRT include:

  • Potassium >6 mEq/L despite medical management
  • Phosphorus >8 mg/dL (or lower if accompanied by hypocalcemia)
  • Uric acid >10 mg/dL
  • Symptomatic hypocalcemia
  • Creatinine ≥2 times baseline with oliguria
  • Fluid overload compromising cardiopulmonary function [4]

Continuous renal replacement therapy may be preferable to intermittent hemodialysis in unstable patients, as it allows for more gradual correction of metabolic abnormalities and better hemodynamic stability [6].

Experimental Models and Assessment Methodologies

Preclinical Assessment of TLS Risk

In vitro models for assessing this compound-induced cytotoxicity typically employ human cancer cell lines representing relevant malignancies. Protocol for cell viability assessment generally involves:

  • Seeding cells in 96-well or 24-well plates at appropriate densities (5,000-10,000 cells/well for 96-well plates; 10,000-80,000 cells/well for 24-well plates) [7] [3]
  • Treatment with this compound across a concentration range (typically 0.1 nM to 15 nM) for 48-72 hours [7]
  • Assessment of viability using MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assays or similar colorimetric methods [7]
  • Evaluation of proliferation by direct cell counting using automated cell counters or flow cytometry systems [7]
  • Cell cycle analysis via flow cytometry with propidium iodide staining [7]

Apoptosis assays provide additional mechanistic insight into this compound-induced cell death. Standard methodologies include:

  • Caspase-3/7 activity measurement using luminescent substrates (Caspase-Glo 3/7 assay system) [3]
  • Annexin V/propidium iodide staining followed by flow cytometry to quantify early and late apoptotic populations [3]
  • Western blot analysis of apoptotic markers (PARP cleavage, MCL1 reduction) and pathway components [3]
In Vivo Models for TLS Assessment

Zebrafish xenograft models have emerged as valuable tools for evaluating this compound efficacy and TLS potential in a living system. The standardized protocol includes:

  • Using 48 hours post-fertilization (hpf) transgenic Tg(kdrl:EGFP) zebrafish embryos for enhanced visualization [7]
  • Dechorionation and anesthesia with 0.042 mg/mL tricaine [7]
  • Microinjection of approximately 250 labeled tumor cells into the subperidermal space of the yolk sac [7]
  • Treatment with this compound (typically 0.1 μM) alone or in combination with other agents [7]
  • Imaging at predetermined intervals (e.g., 2 hours post-injection for baseline, then daily) using fluorescence microscopy [7]
  • Assessment of tumor growth, dissemination, and drug toxicity endpoints [7]

Mouse xenograft models provide additional preclinical data on this compound efficacy and potential TLS risk. These typically involve:

  • Subcutaneous implantation of human tumor cells or patient-derived xenografts in immunocompromised mice [1]
  • Administration of this compound via intravenous injection at doses ranging from 5-60 mg/kg based on prior tolerance studies [1]
  • Regular monitoring of tumor volume, body weight, and general health status [1]
  • Terminal collection of blood and tissue samples for pharmacokinetic and pharmacodynamic analyses [1]

Conclusion

This compound represents a promising therapeutic agent in the CDK inhibitor class with demonstrated efficacy across various malignancies. However, its potential to induce tumor lysis syndrome necessitates comprehensive risk assessment, prophylactic measures, and vigilant monitoring. The management strategies outlined in these application notes provide a framework for maximizing therapeutic benefit while minimizing TLS-associated morbidity and mortality.

As this compound continues to be investigated in clinical trials and potentially enters broader clinical use, ongoing refinement of risk stratification algorithms and management protocols will be essential. Particular attention should be paid to identifying patient-specific factors that predispose to TLS development and optimizing prophylactic strategies for vulnerable populations.

References

Clinical Application Note: Stepped-Up Dosing of Dinaciclib in CLL

Author: Smolecule Technical Support Team. Date: February 2026

Objective: To safely administer dinaciclib to patients with relapsed/refractory CLL by gradually increasing the dose to the target therapeutic level, thereby reducing the risk of TLS [1].

Patient Population: Adults with relapsed or refractory CLL who have received at least one prior therapy. Patients should have intact organ function and a WBC count less than 200 × 10⁹/L [1].

Detailed Stepped-Up Dosing Protocols

The following stepped-up dosing schedules were explored in a phase I trial after establishing a target dose of 14 mg/m². All doses are administered via a 2-hour intravenous infusion [1].

Dosing Schedule Cycle 1, Week 1 Cycle 1, Week 2 Cycle 1, Week 3 Subsequent Cycles (Week 1-3)
Two-Step Escalation 10 mg/m² 14 mg/m² 14 mg/m² 14 mg/m²
Three-Step Escalation 7 mg/m² 10 mg/m² 14 mg/m² 14 mg/m²
  • Cycle Structure: Dosing occurs once weekly for three weeks, followed by one week off (a 4-week cycle) [1].
  • Treatment Duration: Treatment continues until disease progression, unacceptable toxicity, or patient choice (e.g., to transition to allogeneic stem cell transplant) [1].

Critical Supportive Care and TLS Prophylaxis

Due to the significant risk of TLS, the first dose of this compound must be administered in an inpatient setting with the following prophylactic measures [1]:

  • IV Hydration: Vigorous intravenous hydration for at least 10 hours before and after the first this compound infusion.
  • Rasburicase: Administer 3 mg IV 2 hours prior to the first this compound dose.
  • Cytokine Release Prophylaxis: Administer dexamethasone 20 mg IV prior to this compound during the first cycle.
  • Prophylactic Antimicrobials: Administer bactrim, ciprofloxacin, and valtrex.
  • Growth Factor Support: Administer Neulasta on day 16 of the therapy cycle.

Subsequent doses can be administered in an outpatient setting with careful monitoring [1].

Mechanism of Action and Biological Rationale

This compound is a potent and selective small-molecule inhibitor of cyclin-dependent kinases (CDKs) 1, 2, 5, and 9 [2] [3]. Its activity in CLL is linked to the disruption of key cellular processes and overcoming microenvironmental protection.

The following diagram illustrates the key molecular pathways targeted by this compound and the logical rationale for the stepped-up dosing protocol to manage TLS risk.

Diagram 1: this compound's mechanism of action in CLL and the rationale for stepped-up dosing.

Clinical Trial Data Summary

The phase I trial that established this protocol enrolled 52 patients with relapsed/refractory CLL. The data below summarizes key safety and efficacy outcomes [1].

Table 1: Phase I Trial Outcomes by Dose Cohort

Cohort Patients Treated Patients with DLT Patients with TLS (requiring dialysis) Dose Reductions
5 mg/m² 4 0 0 Not specified
7 mg/m² 6 1 0 Not specified
10 mg/m² 3 0 1 Not specified
14 mg/m² (MTD) 16 1 4 (1) 5
17 mg/m² 4 2 1 (1) 1
10 → 14 mg/m² 6 - 2 1
7 → 10 → 14 mg/m² 13 - 1 (1) 1

Key Findings:

  • Maximum Tolerated Dose (MTD): 14 mg/m² was established as the MTD for the standard schedule [1].
  • Efficacy: The overall response rate in the trial was 54%, independent of the high-risk genetic marker del(17)(p13.1). The median progression-free survival was 481 days [1].
  • Safety: The primary adverse events included cytopenias, transient laboratory abnormalities, and TLS. Stepped-up dosing helped manage the incidence of TLS [1].

Critical Protocol Notes

  • Dose-Limiting Toxicities (DLTs): In the trial, DLTs included TLS requiring dialysis and pneumonia [1].
  • Response Assessment: Tumor response should be evaluated using the 2008 International Workshop on CLL (IWCLL) criteria, which includes CT scans [1].
  • Ongoing Research: A Phase III trial (NCT01580228) has directly compared this compound against ofatumumab in patients with refractory CLL [2].

References

Pharmacokinetic and Pharmacodynamic Profile of Dinaciclib

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key pharmacokinetic (PK) parameters and observed pharmacodynamic (PD) effects of dinaciclib from clinical studies.

Parameter / Effect Details
Patient Population Adults with advanced solid tumors (e.g., [1] [2]) or acute leukemias (e.g., [3]) refractory to standard treatment.

| Dosing Schedules Studied | • 2-hour IV infusion once every 21 days (Q3W) [1] [3] • 2-hour IV infusion once weekly for 3 weeks followed by a 1-week recovery (28-day cycle) [2] • 8-hour and 24-hour IV infusion (Q3W) [1] | | Recommended Phase 2 Dose (RP2D) | • Solid Tumors (2-hr Q3W): 50 mg/m² [1]Solid Tumors (Weekly): 12 mg/m² [2]Solid Tumors (8-hr): 7.4 mg/m²; (24-hr): 10.4 mg/m² [1]Acute Leukemias (2-hr Q3W): 50 mg/m² [3] | | Key PK Parameters | • Half-life: Short distribution and elimination phase [1] [3]Tmax: Maximum concentration achieved rapidly by the end of a 2-hour infusion [3]Exposure: Increased approximately dose-proportionally [1] | | Primary Dose-Limiting Toxicities (DLTs) | Neutropenia, febrile neutropenia, elevated transaminases, hyperuricemia, hypotension, and clinical tumor lysis syndrome [1] [2] [3] | | Demonstrated PD Effects | • Suppression of ex vivo stimulated lymphocyte proliferation [1] [2] • Reduction of Retinoblastoma (Rb) protein phosphorylation in skin and tumor biopsies [1] • In vivo inhibition of Mcl-1 expression and induction of PARP cleavage in peripheral blood mononuclear cells (PBMCs) [3] • Modulation of cyclin D1 and p53 expression in tumor tissue [1] | | Evidence of Antitumor Activity | No RECIST responses in solid tumor studies, but instances of prolonged stable disease (4 to 30 cycles) and early metabolic responses on FDG-PET/CT were observed [1] [2]. In leukemia, dramatic but transient reduction in circulating blasts was seen [3]. |

Molecular Mechanism of Action and Signaling Pathway

This compound is a potent small-molecule inhibitor that primarily targets cyclin-dependent kinases 1, 2, 5, and 9, with half-maximal inhibitory concentration (IC₅₀) values in the low nanomolar range (1-4 nM) [1] [4]. The following diagram illustrates its core mechanism of action and downstream effects.

G This compound This compound CDK1 CDK1/Cyclin B This compound->CDK1 CDK2 CDK2/Cyclin A,E This compound->CDK2 CDK5 CDK5 This compound->CDK5 CDK9 CDK9/Cyclin T This compound->CDK9 CellCycle Cell Cycle Progression CDK1->CellCycle Apoptosis Apoptosis (Programmed Cell Death) CDK1->Apoptosis CDK2->CellCycle CDK2->Apoptosis RbProtein Rb Protein Phosphorylation CDK2->RbProtein CDK5->Apoptosis Transcription Transcription Elongation CDK9->Transcription CDK9->Apoptosis Mcl1 Mcl-1 Protein (Short-lived) Transcription->Mcl1 PARP Caspase Activation & PARP Cleavage Apoptosis->PARP RbProtein->CellCycle Mcl1->Apoptosis

Diagram 1: this compound inhibits multiple CDKs, disrupting cell cycle progression and transcription to induce apoptosis.

The diagram shows how this compound's multi-target action leads to dual anti-tumor effects: cell cycle arrest and transcription disruption, which synergize to induce apoptosis [1] [4] [5].

Experimental Protocols for PD Assessment

Here are detailed methodologies for key pharmacodynamic assays used in this compound clinical trials.

Protocol 1: Ex Vivo Lymphocyte Proliferation Assay

This assay evaluates the functional impact of CDK inhibition on immune cells and serves as a surrogate for target engagement [1] [2].

  • Sample Collection: Collect whole blood samples from patients pre-dose and at specified time points (e.g., 1, 4, 8, and 24 hours) post-dinaciclib infusion.
  • Stimulation: Isolate peripheral blood mononuclear cells (PBMCs) or use whole blood. Stimulate the cells with a mitogen like phytohemagglutinin (PHA) to induce proliferation.
  • Proliferation Measurement: Culture stimulated cells for several days. Measure proliferation using a standardized assay such as:
    • BrdU Incorporation: Add bromodeoxyuridine (BrdU) to the culture. The amount of incorporated BrdU, quantified by ELISA using an anti-BrdU antibody, correlates with DNA synthesis and cell proliferation.
    • ³H-Thymidine Incorporation: Add radioactive ³H-thymidine to the culture. Measure incorporated radioactivity using a scintillation counter as an index of proliferation.
  • Data Analysis: Compare proliferation rates in post-dose samples to the pre-dose baseline. Significant suppression of proliferation indicates successful CDK target engagement by this compound.
Protocol 2: Analysis of Rb Phosphorylation in Skin or Tumor Biopsies

This immunohistochemistry (IHC)-based protocol directly measures the effect of this compound on its central cell cycle target [1].

  • Biopsy Collection: Obtain paired punch biopsies of skin or tumor tissue from patients pre-dose and at a defined time post-dose (e.g., 4-9 hours).
  • Tissue Processing: Fix tissue in formalin and embed in paraffin (FFPE). Section the blocks into thin slices (4-5 µm) and mount on slides.
  • Immunohistochemistry (IHC): Deparaffinize and rehydrate the sections. Perform antigen retrieval. Incubate with a primary antibody specific for phosphorylated Retinoblastoma (Rb) protein (e.g., at CDK2-specific phospho-sites). Use a compatible detection system (e.g., horseradish peroxidase polymer) and chromogen (e.g., DAB) to visualize the signal.
  • Scoring and Analysis: Score the slides by a pathologist. A significant reduction in the staining intensity or the percentage of positive nuclei in the post-dose biopsy compared to the pre-dose sample confirms target modulation in the tissue.
Protocol 3: Assessment of Apoptotic Markers in PBMCs or Tissue

This protocol evaluates the downstream pro-apoptotic effects of this compound [3] [5].

  • Sample Collection: Collect PBMCs or tissue biopsies pre-dose and post-dose (e.g., 4 hours).
  • Protein Extraction and Western Blotting:
    • Lyse cells/tissues to extract total protein.
    • Separate proteins by SDS-PAGE gel electrophoresis and transfer to a nitrocellulose or PVDF membrane.
    • Probe the membrane with specific primary antibodies against:
      • Mcl-1 (a short-lived anti-apoptotic protein whose levels are rapidly downregulated upon CDK9 inhibition).
      • Cleaved Caspase-3 (an activated executioner caspase).
      • Cleaved PARP (a hallmark of ongoing apoptosis).
    • Use a housekeeping protein (e.g., GAPDH, β-Actin) as a loading control.
  • Data Analysis: Compare the band intensity of post-dose samples to pre-dose. Downregulation of Mcl-1 and the appearance of cleaved Caspase-3 and cleaved PARP bands indicate induction of apoptosis.

Application Notes for Preclinical Research

The following workflow outlines a typical in vitro experiment to evaluate this compound's efficacy and mechanism of action in cancer cell lines.

G cluster_1 1. Cell Culture & Treatment cluster_2 2. Phenotypic Assays cluster_3 3. Molecular Analysis cluster_4 4. Data Integration CellLine Select Cancer Cell Lines (e.g., U87, T98G, LN229) Plate Plate Cells CellLine->Plate Treat Treat with this compound (Dose Range: 1-100 nM) (Time Course: 24-72h) Plate->Treat Viability Viability Assay (MTS/MTT) Treat->Viability CellCycleAnalysis Cell Cycle Analysis (Flow Cytometry) Treat->CellCycleAnalysis ApoptosisAssay Apoptosis Assay (Annexin V/PI) Treat->ApoptosisAssay Western Western Blotting (pRb, Cyclins, Mcl-1, Cleaved Caspase-3, PARP) Viability->Western CellCycleAnalysis->Western ApoptosisAssay->Western Integrate Integrate Data & Establish IC₅₀ Western->Integrate RTqPCR RT-qPCR (Gene Expression) RTqPCR->Integrate

Diagram 2: A standard workflow for evaluating this compound's effects on cancer cells in vitro.

Key Considerations for Researchers:

  • Schedule Dependence: Preclinical data suggests that prolonged exposure to this compound may be more effective than short bolus doses, a finding supported by clinical PK/PD data [3].
  • Combination Potential: this compound's ability to downregulate Mcl-1 makes it a strong candidate for combination with BCL-2 family inhibitors like ABT-737 (navitoclax), as this can overcome a common resistance mechanism and synergistically induce apoptosis [4].
  • Broad Applicability: This mechanism is relevant across various malignancies, including solid tumors and hematologic cancers, with ongoing research in areas like oral squamous cell carcinoma [5].

References

Zebrafish Xenograft Model & Dinaciclib Assay Protocol

Author: Smolecule Technical Support Team. Date: February 2026

This protocol outlines the steps for establishing a zebrafish Patient-Derived Xenograft (zPDX) model and using it to evaluate the efficacy of dinaciclib, either as a single agent or in combination with cisplatin.

Workflow Overview

The diagram below illustrates the complete experimental workflow, from zebrafish preparation to data analysis.

G cluster_phase1 Phase 1: Preparation cluster_phase2 Phase 2: Xenograft & Drug Treatment cluster_phase3 Phase 3: Analysis & Evaluation A Zebrafish Embryo Collection (Use casper strain for transparency) B Tumor Cell Preparation (Fresh, frozen, or cell line) A->B C Fluorescent Labeling (of Tumor Cells) B->C D Microinjection (Into Yolk Sac or Perivitelline Space) C->D E Drug Treatment (3 dpi) This compound (e.g., 0.1 µM) Cisplatin (variable) Combination D->E F In Vivo Imaging (Fluorescence Microscopy) E->F G Endpoint Analysis (Tumor Area, Fluorescence Intensity) Cell Death (Caspase-3 Staining) F->G

Zebrafish Husbandry and Xenograft Establishment
  • Zebrafish Lines: Use the casper mutant strain for optimal optical transparency [1] [2]. For angiogenesis studies, the Tg(fli1:eGFP) line with GFP-labeled blood vessels is recommended [3] [2].
  • Host Age: Inject embryos at 48 hours post-fertilization (hpf). Their undeveloped adaptive immune system prevents graft rejection without the need for immunosuppression [4] [2].
  • Injection Sites: The yolk sac is a common site due to its nutrient-rich environment, though its high lipid content can sometimes interfere with fluorescence imaging. The perivitelline space (PVS) is an alternative that offers better imaging clarity but is more technically challenging [5] [2].
  • Cell Preparation:
    • Cell Number: Inject 100 to 500 cells per embryo in a volume of 1-4 nL [4] [5]. The exact number should be optimized for your specific cell line.
    • Cell Viability: Ensure high cell viability (>90%) before injection, typically assessed by trypan blue exclusion [2].
    • Labeling: Label tumor cells with a fluorescent dye (e.g., CM-Dil) or express a fluorescent protein (e.g., RFP) for tracking.
This compound Treatment and Experimental Design

This section integrates specific data from a 2024 study that tested this compound in a zebrafish xenograft model of testicular cancer [6].

  • Drug Preparation:
    • This compound: Prepare a stock solution in DMSO. The working concentration used in the zebrafish model was 0.1 µM [6].
    • Cisplatin: Prepare a stock solution in dimethylformamide (DMF). The study used a range of concentrations (0.05–15 µM) for combination therapy [6].
  • Treatment Protocol:
    • Timing: Begin drug treatment at 3 days post-injection (dpi) to allow for initial tumor engraftment.
    • Administration: Add drugs directly to the fish water. The study treated embryos for 3 days before analysis [6].
    • Experimental Groups: Include the following groups for a robust design:
      • Control (vehicle only, e.g., DMSO)
      • This compound alone (0.1 µM)
      • Cisplatin alone (at a chosen concentration)
      • This compound + Cisplatin combination
  • Quantitative Data from Literature: The table below summarizes key findings from the foundational study.
Assay Endpoint Experimental Group Key Finding Significance
Cell Viability (in vitro) This compound (IC50) Reduced viability in both cisplatin-sensitive and resistant nonseminoma cells [6] Confirms this compound efficacy in target cancer type [6]
Cell Viability (in vitro) Cisplatin + this compound Enhanced reduction vs. cisplatin alone [6] Demonstrates synergistic effect [6]
Tumor Growth (in vivo) Cisplatin + this compound (0.1 µM) Significant reduction in tumor growth in zebrafish xenografts [6] Validates combination therapy efficacy in a live animal model [6]
Cell Cycle Analysis This compound (IC50) Induced changes in cell cycle distribution [6] Suggests mechanism of action involving cell cycle disruption [6]
Endpoint Analysis and Data Interpretation
  • Tumor Burden Quantification:
    • Imaging: Anesthetize larvae and image using a fluorescence microscope at defined endpoints (e.g., 6 dpi).
    • Metrics: Quantify relative fluorescence intensity or tumor area using image analysis software (e.g., ImageJ, Zen). Normalize data to the control group.
  • Apoptosis Assay:
    • Perform whole-mount immunofluorescence staining for activated caspase-3 to measure drug-induced apoptosis [3].
  • Data Interpretation:
    • A successful experiment will show a significant reduction in tumor burden in the this compound and combination groups compared to the control.
    • The combination of this compound and cisplatin is expected to show a greater effect than either drug alone, indicating a synergistic interaction [6].

Critical Considerations & Limitations

  • Drug Solubility: this compound is administered via water immersion, which can be challenging for poorly soluble compounds. The actual internal dose absorbed by the zebrafish can be difficult to quantify precisely [3].
  • Temperature: Zebrafish are typically housed at 28°C, but human cells thrive at 37°C. A compromise temperature of 32–35°C is often used, which zebrafish embryos can tolerate for short periods [3].
  • Metabolism: Zebrafish and humans may metabolize drugs differently, which could affect the activity and stability of this compound in this model.

References

Comprehensive Application Notes and Protocols: Monitoring Dinaciclib Treatment Response Using Magnetic Resonance Imaging

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Dinaciclib and Therapeutic Rationale

This compound (SCH-727965) is a potent small-molecule inhibitor of cyclin-dependent kinases (CDKs) that has demonstrated significant promise in preclinical models of various cancers, particularly pancreatic ductal adenocarcinoma (PDAC). As a multi-CDK inhibitor, this compound primarily targets CDK1, CDK2, CDK5, and CDK9 with half maximal inhibitory concentration (IC50) values in the 1-4 nM range, enabling effective disruption of cell cycle progression and transcriptional regulation in malignant cells. The compound's mechanism involves suppression of retinoblastoma (Rb) protein phosphorylation, induction of caspase-mediated apoptosis, and inhibition of cellular proliferation across diverse tumor cell lines. Notably, this compound has also been shown to induce immunogenic cell death (ICD), characterized by increased surface calreticulin expression and ATP release, which promotes antitumor immune responses by enhancing CD8+ T-cell infiltration into tumors [1] [2].

The therapeutic application of this compound in PDAC represents a particularly significant advancement given the notorious resistance of this malignancy to conventional therapies. PDAC remains one of the most lethal cancers with a median survival of only 6 months and is projected to become the second leading cause of cancer-related deaths in the United States by 2030. The aggressive nature of PDAC, coupled with its dense desmoplastic stroma and immunosuppressive microenvironment, necessitates novel treatment approaches that can address these unique pathological features. This compound has demonstrated compelling activity in transgenic KPC mouse models (LSL-KrasG12D/+; LSL-Trp53R172H/+; Pdx-1-Cre) that closely recapitulate human PDAC pathogenesis, making them ideal for preclinical therapeutic evaluation [1].

Table 1: this compound's Primary Kinase Targets and Biochemical Properties

Target CDK IC50 Value (nM) Primary Function Biological Consequence of Inhibition
CDK1 3 Cell cycle (G2/M transition) Cell cycle arrest, apoptosis
CDK2 1 Cell cycle (G1/S transition) Suppressed Rb phosphorylation, proliferation arrest
CDK5 1 Neuronal function, transcription Altered RAS-RAL signaling
CDK9 4 Transcriptional elongation Reduced MCL1 expression, apoptosis
CDK4/6 60-100 Cell cycle (G1 progression) Partial inhibition at higher concentrations

Preclinical Evidence of this compound Efficacy and MRI Biomarkers

Therapeutic Efficacy in PDAC Models

In comprehensive preclinical studies using the spontaneous PDAC KPC model, this compound administration (40 mg/kg intraperitoneally twice weekly for three weeks) demonstrated significant therapeutic efficacy, including delayed tumor progression (P < 0.001) and prolonged overall survival (P = 0.007) compared to untreated controls. Histopathological analysis revealed the mechanistic basis for these effects, showing significantly reduced tumor cell proliferation (as measured by Ki67 staining) and increased apoptosis (as measured by cleaved caspase 3 immunostaining). Furthermore, immunohistochemical analysis demonstrated a notable increase in tumor-infiltrating CD8+ T-cells following this compound treatment, suggesting enhanced antitumor immunity as part of its mechanism of action. These findings establish this compound as a promising therapeutic candidate for PDAC capable of targeting both cancer cell-intrinsic pathways and the immunosuppressive tumor microenvironment [1].

MRI Biomarkers of Treatment Response

Magnetic resonance imaging has emerged as a powerful non-invasive methodology for monitoring this compound treatment response in preclinical models. Dynamic contrast-enhanced MRI techniques enable quantitative assessment of tumor vascular properties, including perfusion and permeability, while diffusion-weighted imaging (DWI) provides insights into cellular density and membrane integrity. In KPC mouse models, this compound treatment resulted in significantly lower apparent diffusion coefficient (ADC) values (P = 0.033) derived from DWI, indicating increased water restriction potentially due to cellular shrinkage and nuclear condensation during apoptosis. These ADC changes preceded substantial tumor volume reduction, positioning them as early biomarkers of treatment response [1].

Advanced MRI texture analysis has further enhanced response assessment capabilities by quantifying heterogeneity within tumor tissues through mathematical analysis of voxel intensity patterns. Using T2-weighted MRI data, researchers have developed multivariate machine learning models based on texture features that can distinguish this compound-treated tumors with 95.24% accuracy (AUC = 0.93). These texture-based models successfully predicted histopathological markers, including fibrosis (R²adj = 0.82, P < 0.001), CK19 expression (R²adj = 0.92, P < 0.001), and Ki67 proliferation index (R²adj = 0.97, P < 0.001), demonstrating remarkable concordance with gold standard tissue analysis. Furthermore, MRI texture features enabled accurate prediction of overall survival in KPC mice (R²adj = 0.91, P < 0.001), highlighting their potential as non-invasive prognostic biomarkers [3].

Table 2: MRI Biomarkers for Monitoring this compound Response in Preclinical PDAC Models

Biomarker Category Specific Parameters Technical Approach Correlation with Treatment Response
Morphometric Tumor volume T2-weighted MRI Reduced growth rate
Cellularity Apparent Diffusion Coefficient (ADC) Diffusion-weighted MRI Significant decrease (P = 0.033)
Microstructural Texture features (entropy, contrast, homogeneity) T2-weighted MRI texture analysis Accurate treatment classification (95.24%)
Pathophysiological Fibrosis prediction Multivariate regression of texture features Strong correlation (R²adj = 0.82)
Proliferation Ki67 prediction Multivariate regression of texture features Strong correlation (R²adj = 0.97)
Survival Overall survival prediction Multivariate regression of texture features Strong correlation (R²adj = 0.91)

Clinical Translation and Safety Profiling

Phase I Clinical Trial Findings

The translation of this compound from preclinical models to human clinical trials has established its safety profile and provided preliminary evidence of bioactivity in patients with advanced malignancies. In a phase I dose-escalation study, this compound was administered as a 2-hour intravenous infusion on days 1, 8, and 15 of a 28-day cycle to patients with refractory solid tumors. The study determined the maximum administered dose (MAD) to be 14 mg/m² and established a recommended phase 2 dose (RP2D) of 12 mg/m² based on dose-limiting toxicities that included orthostatic hypotension and elevated uric acid. The most common adverse events reported were nausea, anemia, decreased appetite, and fatigue, which were generally manageable with supportive care [4].

A separate phase I study investigating alternative dosing schedules evaluated this compound administered once every three weeks as 2-hour (50 mg/m²), 8-hour (7.4 mg/m²), or 24-hour (10.4 mg/m²) infusions. The dose-limiting toxicities observed in this trial included pancytopenia, neutropenic fever, elevated transaminases, hyperuricemia, and hypotension. Pharmacokinetic analysis revealed rapid distribution and a short plasma half-life, consistent with the compound's mechanism of action. Importantly, pharmacodynamic assessments demonstrated that this compound administered at the RP2D significantly inhibited lymphocyte proliferation in an ex vivo stimulated lymphocyte assay, confirming target engagement and biological activity at tolerated doses [5].

Pharmacodynamic Evidence and Disease Stabilization

Despite limited objective tumor responses according to RECIST criteria in early clinical trials, a subset of patients (n=8) achieved prolonged stable disease lasting between 6 and 30 treatment cycles. This clinical benefit was supported by pharmacodynamic evidence of target modulation in both surrogate tissues and tumor biopsies. Analysis of skin and tumor tissue samples revealed that this compound treatment reduced Rb phosphorylation at CDK2-specific phospho-sites and modulated expression of cyclin D1 and p53, changes indicative of effective CDK inhibition. Additionally, metabolic response assessment using 18F-fluorodeoxyglucose positron emission tomography (FDG-PET) demonstrated early reductions in tumor glycolytic activity in some patients, providing further evidence of biological activity [5].

These collective findings from phase I trials support continued clinical development of this compound and provide justification for its evaluation in combination with other therapeutic modalities. The well-characterized safety profile, evidence of target engagement, and observed disease stabilization across multiple tumor types underscore this compound's potential as a valuable addition to the oncology therapeutic arsenal, particularly for malignancies with limited treatment options like PDAC [4] [5].

Comprehensive MRI Protocol for this compound Response Monitoring

Image Acquisition Parameters

Standardized MRI acquisition protocols are essential for reliable assessment of this compound treatment response in both preclinical and clinical settings. For preclinical studies in mouse models, imaging should be performed using high-field MRI systems (≥7.0 Tesla) with dedicated rodent coils to achieve sufficient spatial resolution for accurate tumor characterization. The protocol should include multiple contrast weightings to enable comprehensive evaluation of different aspects of tumor pathophysiology, with specific sequence parameters optimized for pancreatic tumor imaging [1] [3].

The core acquisition protocol should include T2-weighted imaging in multiple planes (axial and coronal) for anatomical assessment and tumor volumetry, with parameters such as TR = 1600-2066 ms, TE = 37-40 ms, slice thickness = 0.8-1.0 mm with minimal gap, and in-plane resolution of approximately 100 μm. T1-weighted imaging should be performed before and after contrast administration for perfusion assessment, using parameters including TR = 630 ms, TE = 20 ms, flip angle = 90°, slice thickness = 0.7 mm, and in-plane resolution of approximately 150 μm. Diffusion-weighted imaging should be acquired with b-values of 0, 500, and 1000 s/mm² to enable ADC calculation, which serves as a sensitive biomarker for early treatment response [1].

For clinical applications, standard 1.5T or 3.0T clinical MRI systems can be employed with dedicated abdominal phased-array coils. Sequence parameters should be adapted from the preclinical protocol with appropriate adjustments for field strength and human anatomy, maintaining emphasis on multiparametric acquisition including T2-weighted, T1-weighted pre/post-contrast, and diffusion-weighted sequences. Consistent positioning and sequence parameters across serial examinations are critical for reliable longitudinal assessment of treatment response [3].

Implementation Considerations

Successful implementation of MRI for this compound response monitoring requires careful attention to several technical and practical considerations. Respiratory motion compensation is essential for pancreatic imaging and can be achieved through respiratory gating or triggering techniques, particularly in preclinical models where respiratory rates are high. Animal-specific considerations include maintenance of body temperature during imaging using a waterbed heating system, continuous monitoring of physiological parameters, and proper anesthetic delivery (typically isoflurane) via an automated system [1] [3].

For both preclinical and clinical imaging, standardized positioning and consistent imaging planes across serial scans facilitate accurate longitudinal comparison. Implementation of quality assurance procedures, including regular phantom scanning to monitor system performance and standardization of image analysis pipelines, ensures reproducibility and reliability of quantitative imaging biomarkers. Additionally, integration with complementary modalities such as FDG-PET can provide valuable metabolic information that complements the structural and functional data obtained from MRI [5] [3].

Quantitative Analysis Methods for Treatment Response Assessment

Diffusion-Weighted Imaging Analysis

ADC quantification provides a sensitive measure of treatment-induced changes in tumor cellularity and membrane integrity. Analysis should be performed by placing regions of interest (ROIs) encompassing the entire tumor on parametric ADC maps, carefully excluding necrotic areas, major blood vessels, and artifacts. The mean ADC value within the ROI should be calculated at baseline and serially during treatment, with a significant decrease in ADC (P < 0.05) indicating early treatment response. For optimal sensitivity, ROI placement should be consistent across timepoints, preferably using semi-automated coregistration techniques to ensure positional reproducibility [1].

Texture Analysis and Machine Learning

Radiomic texture analysis enables quantification of intra-tumoral heterogeneity that may not be apparent through conventional imaging assessment. The analytical pipeline involves multiple sequential steps: (1) tumor segmentation using manual or semi-automated methods on T2-weighted images; (2) image discretization using a fixed bin size approach to standardize intensity values; (3) feature extraction using multiple mathematical methods including first-order statistics, co-occurrence matrix, run-length matrix, local binary patterns, fractal analysis, histogram of oriented gradients, and wavelet transforms; (4) feature selection through elimination of highly correlated features (|r| > 0.8) and identification of the most discriminative features using exhaustive search procedures; and (5) model building using machine learning algorithms such as support vector machines for classification and multivariate regression for prediction of histopathological markers and survival [3].

Implementation of this analytical approach requires specialized computational resources and programming expertise, typically using platforms such as MATLAB or Python with dedicated image processing toolboxes. Validation should include cross-validation techniques such as leave-one-out cross-validation to assess model performance and prevent overfitting. For clinical translation, development of user-friendly interfaces that enable clinical radiologists to apply validated models without specialized computational expertise will facilitate broader implementation [3].

Experimental Protocols for Preclinical Evaluation

Animal Model and Treatment Administration

The KPC transgenic mouse model (LSL-KrasG12D/+; LSL-Trp53R172H/+; Pdx-1-Cre) represents the preferred preclinical model for evaluating this compound efficacy in PDAC due to its close recapitulation of human disease pathogenesis. Animals should be monitored for tumor development beginning at 2-3 months of age, with serial MRI scans performed every 2-4 weeks to detect pancreatic tumors once they reach a diameter of approximately 2 mm. Upon tumor detection, animals should be randomized into treatment and control groups, with this compound administered at 40 mg/kg via intraperitoneal injection twice weekly for three weeks. Control animals should receive vehicle solution (20% hydroxypropyl β cyclodextrin) on the same schedule [1] [3].

Animal well-being should be monitored daily throughout the study, with regular assessment of weight loss, activity level, and overall clinical condition. Predefined humane endpoints should be strictly observed, including >20% weight loss, extreme lethargy, significantly decreased mobility, tumor size >2 cm, or moribund status. Overall survival should be calculated as the number of days from treatment initiation until reaching a humane endpoint, with statistical comparison between groups using appropriate methods such as the log-rank test [1].

Tissue Collection and Histopathological Correlation

At experimental endpoints, comprehensive necropsy should be performed with collection of pancreatic tumors and other relevant tissues for histopathological analysis. Tissue samples should be divided for parallel processing, including fresh-frozen samples for molecular analyses, formalin-fixed paraffin-embedded (FFPE) samples for standard histology and immunohistochemistry, and specialized preservation for potential ultrastructural analysis. For optimal correlation with MRI findings, careful spatial registration between imaging planes and histological sections should be maintained using anatomical landmarks [1] [3].

Standard hematoxylin and eosin staining should be performed for general morphological assessment, while specialized staining should include Masson's trichrome for fibrosis quantification, immunohistochemistry for CK19 (an adenocarcinoma marker), and Ki67 immunostaining for proliferation assessment. Additional staining for cleaved caspase-3 should be performed to evaluate apoptosis, and CD8+ T-cell infiltration should be quantified through immunohistochemistry. Histopathological analysis should be performed by an experienced pathologist blinded to treatment groups, with quantitative digital image analysis using platforms such as ImageJ to ensure objective quantification of staining patterns [1] [3].

Visualizing the Integrated Response Assessment Platform

The following workflow diagram illustrates the comprehensive integration of this compound treatment with multiparametric MRI response assessment, highlighting the key components and their interrelationships in the evaluation pipeline:

G Integrated Workflow for this compound Response Assessment cluster_pre Pre-Treatment Phase cluster_tx Treatment Phase cluster_post Post-Treatment Assessment Patient Patient BaselineMRI Baseline Multiparametric MRI Patient->BaselineMRI TumorSegmentation TumorSegmentation BaselineMRI->TumorSegmentation QuantitativeAnalysis QuantitativeAnalysis BaselineMRI->QuantitativeAnalysis This compound This compound Administration (40 mg/kg IP twice weekly) TumorSegmentation->this compound Biomarker Biomarker Extraction (ADC, Texture Features) TumorSegmentation->Biomarker Mechanism CDK Inhibition (Apoptosis Induction) Immune Modulation This compound->Mechanism FollowUpMRI Serial MRI Monitoring Mechanism->FollowUpMRI FollowUpMRI->QuantitativeAnalysis QuantitativeAnalysis->Biomarker ML Machine Learning Classification & Prediction Biomarker->ML Outcomes Outcomes ML->Outcomes Response Prediction Survival Prognostication

Conclusion and Future Directions

The integration of multiparametric MRI with advanced analytical techniques provides a powerful platform for comprehensive assessment of this compound treatment response in pancreatic cancer. The protocols outlined in this document establish standardized methodologies for non-invasive monitoring of therapeutic efficacy, encompassing image acquisition, quantitative analysis, and histopathological validation. The demonstrated utility of ADC values and texture features as early biomarkers of response addresses a critical need in oncology drug development, potentially enabling more efficient clinical translation of promising therapeutic agents like this compound.

Future developments in this field will likely focus on refining analytical techniques, validating biomarkers in larger prospective studies, and integrating additional modalities such as molecular imaging to provide even more comprehensive assessment of treatment effects. The application of artificial intelligence approaches for automated tumor segmentation and feature extraction may further enhance the efficiency and reproducibility of response assessment. As this compound continues through clinical development, these advanced imaging methodologies will play an increasingly important role in optimizing its therapeutic application and identifying patient populations most likely to benefit from this promising targeted therapy.

References

Managing dinaciclib tumor lysis syndrome risk

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the Risk: Dinaciclib and TLS

This compound is a potent inhibitor of cyclin-dependent kinases (CDKs) 1, 2, 5, and 9 [1]. Its mechanism of action, which disrupts cell cycle progression and transcription, leads to rapid apoptosis (programmed cell death) of tumor cells [2]. This sudden breakdown of a large number of cells releases intracellular contents (potassium, phosphate, and nucleic acids) into the bloodstream, causing the metabolic derangements characteristic of TLS [3] [4].

Clinical evidence from trials identifies this compound as a high-risk agent for inducing TLS [4] [1]. One phase I study in patients with relapsed or refractory chronic lymphocytic leukemia (CLL) reported that 8 out of 52 treated patients experienced acute tumor lysis; two of these required hemodialysis [1].

Risk Stratification and Prophylaxis

Preventing TLS is the cornerstone of management. The approach should be tailored to the patient's individual risk, which is influenced by the type of malignancy, tumor burden, and baseline renal function [4] [5].

The table below summarizes the factors that place patients at higher risk for TLS when receiving this compound:

Risk Factor Category Specific Factors
Cancer Type Hematologic malignancies (e.g., leukemia, lymphoma, multiple myeloma) [3] [6] [1]
Tumor Burden High tumor burden or metastatic disease; elevated white blood cell count (e.g., >25,000/μL); high levels of Lactate Dehydrogenase (LDH) [3] [4]
Therapeutic Agent Treatment with high-risk agents like this compound [3] [4]
Patient-Specific Factors Pre-existing kidney disease; dehydration; advanced age [3] [5]

For high-risk patients, proactive measures are essential. The following table outlines the key components of TLS prophylaxis:

Prophylactic Measure Protocol Details
Intravenous Hydration Begin 24-48 hours before this compound infusion. Use isotonic fluids at 2-3 L/m²/day to maintain high urine output [5].
Hypouricemic Agents Rasburicase is preferred for high-risk patients. It rapidly breaks down existing uric acid. A single dose of 0.1-0.2 mg/kg or a fixed dose (e.g., 6 mg) is often effective [4] [5]. Allopurinol (100 mg/m² every 8 hours) can be used for prophylaxis in intermediate-risk patients, but it only prevents new uric acid formation [3] [4].
Stepped Dosing A dose-escalation schedule (e.g., 7 mg/m² in week 1, 10 mg/m² in week 2, then 14 mg/m² thereafter) is recommended to mitigate TLS risk with this compound [1].
Monitoring Monitor serum electrolytes (potassium, phosphate, calcium), uric acid, and creatinine at least every 4-6 hours for the first 48-72 hours post-infusion [5].

Experimental Monitoring and Management Plan

For researchers conducting preclinical studies or early-phase trials, establishing a rigorous monitoring protocol is critical for subject safety.

The following diagram illustrates the recommended monitoring workflow and emergency response logic for managing TLS risk in a research setting:

TLS_Management Start Initiate this compound Treatment Monitor Intensive Monitoring Phase (Labs: Uric Acid, K+, PO4--, Ca++, Creatinine) Frequency: Every 4-6 hours for 72h Start->Monitor Decision Lab TLS Present? (Uric Acid >8 mg/dL, K+ >6 mEq/L, etc.) Monitor->Decision ClinicalTLS Clinical TLS Present? (AKI, Arrhythmia, Seizure) Decision->ClinicalTLS Yes Continue Continue Monitoring According to Protocol Decision->Continue No ClinicalTLS->Continue No Emergency Activate Emergency Management: 1. IV Fluids + Rasburicase 2. Correct Electrolytes 3. Consider Renal Replacement ClinicalTLS->Emergency Yes Continue->Monitor

Management of Established TLS

If laboratory or clinical TLS develops, immediate action is required:

  • Aggressive IV Hydration: Continue or increase isotonic saline to promote renal excretion of solutes [3] [5].
  • Rasburicase Administration: Administer rasburicase (0.1-0.2 mg/kg) to rapidly lower uric acid levels [3] [4]. Note: Contraindicated in patients with G6PD deficiency due to risk of hemolysis [4] [5].
  • Electrolyte Correction:
    • Hyperkalemia: Standard management with insulin/dextrose, albuterol, and sodium polystyrene sulfonate is indicated. Use calcium gluconate with extreme caution only for life-threatening arrhythmias, as it can worsen calcium phosphate precipitation in the kidneys [3].
    • Hyperphosphatemia & Hypocalcemia: Use phosphate binders. Avoid treating asymptomatic hypocalcemia, as this can promote calcium phosphate deposition. Treat only if the patient is symptomatic (e.g., tetany, seizures) [3] [4].
  • Renal Replacement Therapy: Indications for hemodialysis include persistent or severe hyperkalemia, hyperphosphatemia, hyperuricemia, volume overload, or worsening acute kidney injury that is refractory to medical management [3] [5].

Key Takeaways for Researchers

  • This compound is a high-risk drug for TLS, especially in hematologic cancers. Prophylaxis with hydration and rasburicase is paramount.
  • A stepped-dosing schedule (e.g., 7 mg/m² → 10 mg/m² → 14 mg/m²) can help mitigate the risk of TLS [1].
  • Vigilant monitoring of electrolytes and renal function before, during, and after this compound administration is non-negotiable for patient safety.
  • Have a clear emergency plan for managing TLS, including access to rasburicase and a nephrology consult.

References

Overcoming dinaciclib stromal cell protection in CLL

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism: How Stromal Cells Protect CLL Cells

The table below summarizes the core scientific problem based on experimental evidence.

Protective Factor Effect on Dinaciclib Cytotoxicity Key Findings from Experimental Data
Direct Contact with Stromal Cells (e.g., HS-5 cell line, primary MSCs) Antagonizes / Abrogates [1] [2] [3] A 2-hour pre-exposure of CLL cells to stromal cells or a fibronectin-coated plate almost completely abrogates this compound-induced apoptosis [2].
Soluble Cytokines (e.g., CD40L, IL-4, BAFF, TNF-α) No Protection / Overcome by this compound [1] [2] [3] This compound promotes apoptosis and antagonizes the protective effects of these soluble cytokines, which are important in the CLL microenvironment [1] [2].
PI3K Signaling Pathway Reverses Stromal Protection [2] [3] The protective effect of direct stromal contact is reversed by pan-PI3K inhibitors (e.g., LY294002) and, more specifically, by p110α isoform-specific inhibitors (e.g., PIK-75) [2].

Experimental Protocol: Testing Combination Strategies

To investigate strategies for overcoming stromal protection in your lab, you can use the following co-culture methodology.

Objective: To evaluate the efficacy of this compound in combination with a PI3K inhibitor in overcoming stromal cell-mediated protection of primary CLL cells.

Workflow Overview:

cluster_1 Treatment Groups (Include These Controls) Plate Stromal Cells Plate Stromal Cells Add CLL Cells & Treatments Add CLL Cells & Treatments Plate Stromal Cells->Add CLL Cells & Treatments Incubate (e.g., 24-48h) Incubate (e.g., 24-48h) Add CLL Cells & Treatments->Incubate (e.g., 24-48h) CLL Only CLL Only Add CLL Cells & Treatments->CLL Only CLL + Stroma CLL + Stroma Add CLL Cells & Treatments->CLL + Stroma CLL + Stroma + this compound CLL + Stroma + this compound Add CLL Cells & Treatments->CLL + Stroma + this compound CLL + Stroma + PI3Kα inhibitor CLL + Stroma + PI3Kα inhibitor Add CLL Cells & Treatments->CLL + Stroma + PI3Kα inhibitor CLL + Stroma + this compound + PI3Kα inhibitor CLL + Stroma + this compound + PI3Kα inhibitor Add CLL Cells & Treatments->CLL + Stroma + this compound + PI3Kα inhibitor Harvest & Analyze Viability Harvest & Analyze Viability Incubate (e.g., 24-48h)->Harvest & Analyze Viability Analyze Data Analyze Data Harvest & Analyze Viability->Analyze Data

Detailed Methodology:

  • Stromal Co-culture Setup:

    • Use the human stromal cell line HS-5 or primary human bone marrow-derived Mesenchymal Stromal Cells (MSCs).
    • Seed stromal cells in tissue culture plates (e.g., 48-well plate at 5 x 10^4 cells/well) and allow them to form a confluent monolayer (typically 24 hours) [4] [5].
    • For some protocols, plates can be coated with fibronectin (10 µg/mL) to model this component of the extracellular matrix [2].
  • CLL Cell Isolation and Treatment:

    • Isolate peripheral blood mononuclear cells from CLL patients' samples by Ficoll density gradient centrifugation. Obtain informed consent and IRB approval as required [4].
    • Purify B-CLL cells (e.g., using a negative selection kit like RosetteSep for human B cells) to achieve >95% CD19+/CD5+ population [5].
    • Add CLL cells to the stromal layer at a recommended ratio of 20:1 to 100:1 (CLL:Stroma) [2] [4].
    • Apply treatments: Include the critical groups listed in the diagram above. A clinically relevant concentration of this compound is around 350 nM (IC50), based on a 2-hour exposure in vitro [2]. For PI3Kα inhibition, use a specific inhibitor like PIK-75 at a predetermined effective concentration [2].
  • Viability Assessment:

    • After incubation (e.g., 24-48 hours), carefully harvest non-adherent CLL cells by gentle washing, leaving the adherent stromal layer behind [4].
    • Measure apoptosis using Annexin V/Propidium Iodide (PI) staining followed by flow cytometry [1] [2]. The percentage of Annexin V+/PI- (early apoptotic) and Annexin V+/PI+ (late apoptotic/dead) cells quantifies this compound's cytotoxicity.

FAQs on this compound and Stromal Protection

Q1: Why does direct stromal contact protect CLL cells from this compound, while soluble cytokines do not? A1: The protection is highly dependent on cell adhesion-mediated signaling. Direct contact via adhesion molecules (e.g., VLA-4 integrin binding to fibronectin or VCAM-1 on stroma) activates strong pro-survival signals within the CLL cell that soluble factors alone cannot fully replicate [4] [6]. This contact triggers specific pathways, such as the PI3K pathway, that counteract the pro-apoptotic signals initiated by this compound [2].

Q2: Which specific PI3K isoform is implicated in stromal protection, and what inhibitor should I use? A2: Evidence points to the p110α isoform as the key mediator. Experiments show that the p110α-specific inhibitor PIK-75 can reverse stromal protection, while inhibitors targeting the p110δ (IC87114) or p110β (TGX-221) isoforms could not [2]. This makes a p110α-specific inhibitor the preferred choice for these experiments.

Q3: Are there other potential strategies to overcome this protection? A3: While PI3Kα inhibition is the most direct strategy supported by the data, other approaches focus on broadly disrupting the microenvironmental interaction. These include:

  • BTK Inhibitors: Drugs like ibrutinib can inhibit B-cell receptor signaling and CLL cell migration, indirectly displacing cells from protective niches [7] [6].
  • Anti-CD44 Antibodies: Targeting adhesion receptors like CD44 can disrupt the homing and adhesion of CLL cells to the stroma [6].
  • Targeting MSC Physiology: Investigating ways to modulate the supportive function of MSCs themselves represents another frontier, as CLL-derived MSCs can exhibit inherent abnormalities [8].

References

Dinaciclib resistance mechanisms in acute leukemia

Author: Smolecule Technical Support Team. Date: February 2026

Known Mechanisms of Dinaciclib Resistance

The following table summarizes the primary resistance mechanisms and potential strategies to overcome them identified in pre-clinical models.

Mechanism Description Evident In Potential Overcoming Strategy
Upregulation of Anti-apoptotic Proteins Increased expression of pro-survival proteins like MCL-1 and BCL-xL can counter this compound-induced apoptosis [1] [2]. B-cell Acute Lymphoblastic Leukemia (B-ALL) [2], Gastric Cancer models [1] Combination with BCL-2 inhibitors (e.g., venetoclax) [2] [3].
Activation of Compensatory Survival Pathways This compound resistance can be mediated by upregulation of the Wnt/β-catenin signaling pathway [4] [5]. Acute Myeloid Leukemia (AML) models with BETi resistance [4] [5] This compound itself inhibits Wnt signaling; combination with BET inhibitors [4] [5].
Alternative Signaling Pathways Cancer cells may utilize parallel pathways like ERK/STAT3/MYC for survival and proliferation when CDKs are inhibited [6]. AML cell lines (e.g., KG-1) [6] Target the alternative pathway; this compound can suppress this pathway in sensitive cells [6].

Experimental Protocols for Investigating Resistance

Here are detailed methodologies for key experiments cited in the research, which you can adapt to study resistance in your models.

Protocol 1: Assessing MCL-1 Dependence and Venetoclax Synergy

This protocol is based on studies that identified MCL-1 as a key mediator of resistance to BCL-2 inhibition and the synergistic effect of this compound [2] [3].

  • Objective: To determine if this compound can sensitize resistant leukemia cells to venetoclax (ABT-199) by downregulating MCL-1.
  • Materials:
    • This compound (e.g., from Selleckchem, MedChemExpress)
    • Venetoclax (ABT-199)
    • B-ALL cell lines (e.g., NALM-16) or patient-derived primografts
    • Culture media and standard reagents
    • Flow cytometer with Annexin V/PI staining kit
    • Western blot equipment and antibodies (MCL-1, BCL-2, cleaved caspase-3)
  • Method Details:
    • Cell Culture & Treatment: Culture cells and divide into four treatment groups:
      • Group 1: Vehicle control (DMSO)
      • Group 2: this compound monotherapy (e.g., low nanomolar range, 2.5-20 nM)
      • Group 3: Venetoclax monotherapy (e.g., 100-500 nM)
      • Group 4: Combination of this compound and venetoclax
    • Incubation: Incubate for 24-72 hours.
    • Viability/Apoptosis Assay:
      • Harvest cells and stain with Annexin V-FITC and Propidium Iodide (PI) per manufacturer's instructions.
      • Analyze using flow cytometry to quantify early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptotic cells.
    • Protein Analysis:
      • Perform Western blotting on cell lysates to monitor MCL-1 protein levels post-dinaciclib treatment. Also, check for markers of apoptosis like cleaved caspase-3.
  • Troubleshooting:
    • Low Synergy Observed: Titrate the drug concentrations and ratios. Perform a matrix assay with serial dilutions of both drugs to calculate the Combination Index (CI) using software like CompuSyn.
    • Confirming MCL-1 Role: Use CRISPR/Cas9 to generate MCL-1 knockout cell lines or siRNA-mediated knockdown to validate its role as a resistance mediator [2].
Protocol 2: Evaluating Wnt/β-catenin Pathway Involvement

This protocol is derived from studies showing this compound reverses BET inhibitor resistance by inhibiting the Wnt pathway [4] [5].

  • Objective: To investigate if this compound resistance is associated with canonical Wnt/β-catenin signaling activation.
  • Materials:
    • This compound, BET inhibitor (e.g., PLX51107), Wnt pathway activator (e.g., CHIR-99021)
    • AML cell lines (e.g., MV4-11, MOLM-13), primary AML samples
    • TCF/LEF luciferase reporter plasmid or stable cell line (e.g., from Enzo Life Sciences)
    • Dual-Luciferase Reporter Assay System
    • qRT-PCR equipment, Western blot equipment
    • Antibodies for β-catenin, LRP6, c-MYC
  • Method Details:
    • Reporter Assay:
      • Seed TCF/LEF reporter cells in 96-well plates.
      • Treat with this compound, a Wnt activator (positive control), or vehicle.
      • After 24-48 hours, lyse cells and measure firefly and Renilla luciferase activity. Normalize firefly to Renilla to determine Wnt pathway activity.
    • Gene Expression Analysis:
      • Extract total RNA from treated and untreated cells.
      • Perform qRT-PCR for Wnt pathway target genes (e.g., AXIN2, MYC, CCND1).
    • Protein Level Analysis:
      • Perform Western blotting on cell lysates to check the protein levels of key Wnt pathway components, including total β-catenin, phosphorylated β-catenin, and LRP6 [4].
  • Troubleshooting:
    • High Background in Reporter Assay: Ensure the control Wnt activator (e.g., CHIR-99021) works effectively. Optimize cell density and transfection efficiency if using a transient plasmid.
    • No Change in β-catenin: Check for downstream targets like c-MYC, as this compound may inhibit the pathway at multiple levels beyond β-catenin stabilization [4].

Experimental Workflow & Signaling Pathways

The following diagrams illustrate the logical workflow for investigating resistance and the key signaling pathways involved.

G Figure 1: Resistance Investigation Workflow Start Establish this compound-Resistant Cell Line Model Mech1 Mechanism Hypothesis: Anti-apoptotic Upregulation Start->Mech1 Mech2 Mechanism Hypothesis: Alternative Pathway Activation Start->Mech2 Test1 Test: Treat with this compound & analyze MCL-1/BCL-xL protein levels (Western Blot) Mech1->Test1 Test2 Test: Assess ERK/STAT3/MYC pathway activity (Western Blot, qPCR) Mech2->Test2 Result1 Result: MCL-1/BCL-xL is upregulated Test1->Result1 Result2 Result: ERK/STAT3/MYC is active Test2->Result2 Strategy1 Overcoming Strategy: Combine with Venetoclax Result1->Strategy1 Strategy2 Overcoming Strategy: Target alternative pathway or combine with BET inhibitor Result2->Strategy2

G Figure 2: Key Resistance Pathways This compound This compound Apoptosis Induction of Apoptosis This compound->Apoptosis CellCycle Cell Cycle Arrest This compound->CellCycle MCL1 MCL-1 Upregulation MCL1->Apoptosis BCLxL BCL-xL Upregulation BCLxL->Apoptosis Wnt Wnt/β-catenin Pathway Activation Wnt->CellCycle ERK ERK/STAT3/MYC Pathway ERK->CellCycle Venetoclax Venetoclax (BCL-2 Inhibitor) Venetoclax->MCL1 Sensitizes BETi BET Inhibitor BETi->Wnt Synergizes with

Frequently Asked Questions (FAQs)

Q1: Are there any known biomarkers that can predict this compound resistance in acute leukemia? While not yet validated clinically, pre-clinical studies suggest that high basal levels of MCL-1 are a strong indicator of potential resistance to this compound, especially regarding its ability to synergize with BCL-2 inhibitors [2]. Conversely, constitutive activation of the Wnt/β-catenin pathway may predict resistance in contexts involving BET proteins [4] [5].

Q2: My AML cell lines show initial sensitivity to this compound but quickly develop resistance. What is the most promising combinatorial approach? The most promising strategies, based on recent literature, involve vertical inhibition of multiple survival pathways.

  • Combination with BET inhibitors (e.g., PLX51107): This has shown additive effects in pre-clinical AML models by concurrently targeting transcriptional regulation and inhibiting a key resistance pathway (Wnt/β-catenin) [4] [5].
  • Combination with BCL-2 inhibitors (Venetoclax): This has demonstrated strong synergy in high-risk hypodiploid ALL models by simultaneously blocking BCL-2 and suppressing the compensatory protein MCL-1 [3].

Q3: Beyond apoptosis and cell cycle, what other mechanisms should I investigate? Recent evidence points to the role of epigenetic regulation. One study in gastric cancer showed that CDK1 (a target of this compound) regulates SOX9 stability via a DNMT1/miR-145 axis [1]. Investigating similar epigenetic mechanisms, such as methylation-dependent silencing of microRNAs that control pro-survival genes, could reveal novel resistance pathways in leukemia.

References

Dinaciclib hepatotoxicity management transaminitis

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Safety Profile of Dinaciclib

The table below summarizes the key hepatic and non-hepatic adverse events observed in clinical trials.

Adverse Event Frequency & Severity Details from Clinical Trials
Hepatotoxicity (Transaminitis) Infrequent and generally mild [1] [2] No widespread signal for significant liver injury; some patients experienced transient, asymptomatic lab abnormalities [2].
Tumor Lysis Syndrome (TLS) Major clinical concern, can require dialysis [1] [3] A key dose-limiting toxicity, particularly in CLL patients; managed with stepped-up dosing, IV hydration, and rasburicase [1] [3].
Other Common AEs Frequent but often low-grade [1] [2] Includes nausea, fatigue, anemia, decreased appetite, and orthostatic hypotension [1] [2].

Experimental Monitoring and Management Guidelines

For researchers conducting preclinical or clinical studies with this compound, the following monitoring and management strategies are recommended.

  • Baseline Assessment: Obtain baseline Liver Function Tests (LFTs), including ALT, AST, ALP, and total bilirubin [4].
  • Routine Monitoring: Schedule regular LFT monitoring throughout the treatment cycles. The specific frequency should be defined in the study protocol [5].
  • Action Plan for Elevations:
    • For mild, asymptomatic elevations: Continue monitoring, as these may be transient [2].
    • For significant elevations (e.g., >3-5x ULN): Consider withholding the drug until liver enzymes return to baseline or acceptable levels, similar to management strategies for other kinase inhibitors [5].
    • Upon resolution, treatment may often be reinitiated at the same or a reduced dose without recurrence of severe hepatotoxicity [6] [5].

Researcher FAQs on this compound Hepatotoxicity

Is hepatotoxicity a common dose-limiting toxicity for this compound? No. Based on available clinical data, hepatotoxicity is not a common dose-limiting toxicity for this compound. The primary clinical concern, especially in hematologic malignancies, is Tumor Lysis Syndrome (TLS) [1] [3].

How does this compound's hepatotoxicity profile compare to other CDK inhibitors? this compound's profile appears different from that of CDK4/6 inhibitors like ribociclib and abemaciclib, for which hepatotoxicity is a recognized class effect requiring routine monitoring [6]. This compound, which inhibits CDK1, 2, 5, and 9, has not shown a similar strong signal for liver injury in clinical reports [1] [2].

What is the proposed mechanism for this compound's effects in cancer cells? this compound induces apoptosis and cell cycle arrest primarily by inhibiting CDK1, CDK2, CDK5, and CDK9. This leads to the suppression of key survival proteins like Mcl-1 and disruption of cell cycle progression, as illustrated below [1] [7] [8].

G cluster_targets This compound Inhibits cluster_effects Cellular Consequences cluster_cycle Cell Cycle Disruption cluster_apoptosis Apoptosis Induction This compound This compound CDK1 CDK1 This compound->CDK1 CDK2 CDK2 This compound->CDK2 CDK5 CDK5 This compound->CDK5 CDK9 CDK9 This compound->CDK9 Cell_Cycle_Arrest Cell_Cycle_Arrest CDK1->Cell_Cycle_Arrest  Blocks G2/M CDK2->Cell_Cycle_Arrest  Blocks G1/S Mcl1_Downregulation Mcl1_Downregulation CDK9->Mcl1_Downregulation  Transcriptional Pause Caspase_Activation Caspase_Activation Mcl1_Downregulation->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis  Cleaved  Caspase-3

References

Dinaciclib combination to reverse BET inhibitor resistance

Author: Smolecule Technical Support Team. Date: February 2026

Scientific Rationale: Mechanism of Reversal of Resistance

The table below summarizes the core mechanisms by which dinaciclib is understood to reverse BET inhibitor (BETi) resistance.

Mechanism of Action Key Findings Experimental Model(s) Relevant Citation
Inhibition of Wnt/β-catenin Signaling This compound downregulates key pathway components: β-catenin, Wnt co-receptor LRP6, and other targets. AML cell lines (e.g., MV4-11, MOLM-13), primary AML samples, in vivo models. [1] [2]
Additive Effect with BETi Combination of this compound and BETi (PLX51107) shows additive effects on cell proliferation and apoptosis. AML cell lines, primary patient samples, stromal co-culture systems. [1]
Circumvention of BETi Resistance This compound sensitivity and Wnt pathway inhibition are maintained in BETi-resistant cells. Engineered BETi-resistant AML cell models. [1]

This mechanism can be visualized in the following pathway diagram:

G BETi BET Inhibitor (BETi) BRD4 BRD4 Protein BETi->BRD4 Displaces from chromatin This compound This compound (multi-CDKi) WntPathway Wnt/β-catenin Pathway (Resistance Mechanism) This compound->WntPathway Inhibits via β-catenin/LRP6 downregulation GeneTranscription Oncogene Transcription (e.g., MYC, FOSL1) BRD4->GeneTranscription WntPathway->BRD4 Stabilizes/Upregulates? Apoptosis Induced Apoptosis & Cell Death GeneTranscription->Apoptosis Promotes

Experimental Protocols & Workflows

Here are detailed methodologies for key experiments cited in the research.

Protocol 1: Assessing Combination Efficacy in Cell Proliferation

This protocol is used to test the additive or synergistic effects of this compound and a BET inhibitor [1].

  • Cell Seeding: Plate AML cells (e.g., MV4-11, MOLM-13) or primary patient samples at a density of 1 × 10⁵ cells per well in 96-well plates.
  • Stromal Co-culture (Optional): For a more physiologically relevant model, co-culture leukemia cells with HS5-GFP stromal cells (e.g., 5 × 10³ stromal cells per well) [1].
  • Drug Treatment:
    • Prepare a concentration matrix of this compound and your chosen BETi (e.g., PLX51107, JQ1). Include single-agent and combination doses.
    • Add drugs and incubate for 72 hours.
  • Viability Readout: Add MTS reagent and measure absorbance at 490 nm. For co-culture experiments, transfer leukemia cells to a new plate before reading to avoid interference from stromal cells [1].
Protocol 2: Analyzing Apoptosis via Flow Cytometry

This method quantifies cell death induced by the drug combination [1].

  • Treatment: Treat AML cell lines with desired concentrations of this compound, BETi, or the combination for 24-48 hours.
  • Staining: Harvest cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to manufacturer instructions.
  • Analysis: Analyze by flow cytometry. Quadrant analysis distinguishes:
    • Viable cells (Annexin V⁻/PI⁻)
    • Early apoptotic cells (Annexin V⁺/PI⁻)
    • Late apoptotic/necrotic cells (Annexin V⁺/PI⁺)
Protocol 3: Investigating Wnt Pathway Inhibition

This protocol assesses the effect of this compound on the key resistance pathway [1].

  • Cell Culture & Treatment: Culture AML cells (at least 1 × 10⁶ per condition) in collagen-coated 6-well plates. Treat with this compound.
  • Gene Expression Analysis (qPCR): Extract RNA and perform qPCR to measure expression levels of Wnt pathway components and targets (e.g., AXIN2, MYC).
  • Protein Analysis (Western Blot): Prepare protein lysates. Perform immunoblotting to detect levels of:
    • β-catenin (key effector)
    • LRP6 (Wnt co-receptor)
    • Phosphorylated forms of these proteins.

Frequently Asked Questions (FAQs) for Troubleshooting

Q1: My combination assay shows no additive effect. What could be wrong?

  • A: Verify the resistance mechanism in your cell model. This strategy specifically targets Wnt/β-catenin-mediated resistance [1] [2]. Characterize your resistant lines for upregulated Wnt signaling. Also, ensure your dosing ranges are appropriate; perform a single-agent dose-response curve first to find the sub-lethal doses for combination testing.

Q2: Are the effects of this compound specific to Wnt inhibition?

  • A: While inhibition of the Wnt pathway is a novel and key finding, this compound is a multi-CDK inhibitor. Its effects are likely pleiotropic, also involving transcriptional regulation (via CDK9 inhibition) and cell cycle disruption (via CDK1/2/5/6 inhibition) [1] [3]. Always include controls for these broader effects.

Q3: Can this combination strategy be applied to cancers other than AML?

  • A: Yes, the rationale may extend to other cancers. Synergy between BETi and CDK inhibitors (including this compound) has been reported in osteosarcoma and breast cancer models [4] [5]. The presence of dysregulated Wnt signaling or other CDK-dependent survival pathways in other tumors could indicate potential susceptibility.

Q4: What are the critical pharmacokinetic or toxicity concerns for translating this combination?

  • A: Clinical studies of this compound report toxicities such as neutropenia, lymphopenia, anemia, and elevated uric acid [6] [3]. The maximum tolerated dose (MTD) for this compound as a single agent was determined to be 14 mg/m² when administered weekly, with a recommended Phase 2 dose of 12 mg/m² [3]. Careful hematological monitoring is essential.

Key Quantitative Data Summary

For easy comparison, here is a summary of critical quantitative data from the key study [1] [2].

Parameter Value / Range Context / Notes
This compound IC₅₀ Low nanomolar range Across various AML cell lines and primary samples.
BETi (PLX51107) IC₅₀ Not specified in abstract Used in combination with this compound.
Combination Index Additive Effect observed in cell lines, primary samples, and in vivo.
Key Downregulated Targets β-catenin, LRP6 Confirmed via immunoblotting and gene expression analysis.
Apoptosis Induction Significant increase Measured by Annexin V/PI staining and cleaved Caspase-3.

References

Reducing dinaciclib orthostatic hypotension side effects

Author: Smolecule Technical Support Team. Date: February 2026

Dinaciclib & Orthostatic Hypotension: Overview

Orthostatic hypotension is a recognized dose-limiting toxicity of this compound. The table below summarizes key evidence from clinical studies.

Evidence Source Study Details Relevant Findings on Orthostatic Hypotension

| Phase I Dose-Escalation Study [1] [2] | Population: Adults with advanced solid tumors. Dosing: 2-hour IV infusion on days 1, 8, and 15 of a 28-day cycle. | Dose-Limiting Toxicity (DLT): Occurred at the Maximum Administered Dose (MAD) of 14 mg/m² [1]. Recommended Phase 2 Dose (RP2D): Established at 12 mg/m², partly due to DLTs including orthostatic hypotension [1]. | | ScienceDirect Overview [2] | Summarizes findings from multiple clinical trials. | Frequency: Orthostatic hypotension was reported in about 20% of patients receiving this compound in phase I studies [2]. |

Clinical Monitoring & Diagnostic Protocols

Accurate and consistent monitoring is essential for identifying orthostatic hypotension in preclinical and clinical settings.

  • Diagnostic Definition: Orthostatic hypotension is formally defined as a decrease in systolic blood pressure (SBP) of ≥20 mm Hg or a decrease in diastolic blood pressure (DBP) of ≥10 mm Hg within 2 to 3 minutes of standing compared to a sitting or supine position [3] [4].
  • Recommended Monitoring Workflow: The following diagram outlines a standard protocol for assessing orthostatic vital signs. This is a foundational practice you can adapt for your experimental plans.

Start Patient Resting Supine MeasureSupine Measure Baseline BP/Heart Rate Start->MeasureSupine ActionStand Patient Stands Up MeasureSupine->ActionStand MeasureStanding Measure BP/Heart Rate at 1 and 3 Minutes ActionStand->MeasureStanding Decision SBP Drop ≥20 mm Hg OR DBP Drop ≥10 mm Hg? MeasureStanding->Decision Negative Negative for OH Decision->Negative No Positive Positive for OH Decision->Positive Yes Document Document Findings and Symptoms Negative->Document Positive->Document

Management & Mitigation Strategies

While specific protocols for reversing this compound-induced orthostatic hypotension are not detailed in the search results, the following general clinical approaches can guide your safety monitoring and experimental design [3] [4].

  • Non-Pharmacological Interventions:

    • Adequate Hydration: Ensure subjects maintain good fluid intake to support blood volume [4].
    • Slow Positional Changes: Instruct subjects to move slowly from lying down to sitting and standing [4].
    • Physical Counter-pressure Maneuvers: Techniques like leg crossing, squatting, or tensing calf muscles can help raise blood pressure [4].
    • Waist-High Compression Stockings: These can reduce blood pooling in the lower extremities [4].
  • Pharmacological & Dosing Considerations:

    • Dose Modification: Since orthostatic hypotension was a dose-limiting toxicity at 14 mg/m², adhering to the recommended phase 2 dose of 12 mg/m² is a critical first step in risk mitigation [1] [2].
    • Medication Review: In a clinical context, review all concomitant medications that could lower blood pressure [3].
    • Therapeutic Agents: Standard drugs for chronic orthostatic hypotension include fludrocortisone (to increase blood volume) and midodrine (a vasoconstrictor) [3]. Their use would be determined by a clinical physician.

References

Dinaciclib cytotoxicity assay optimization

Author: Smolecule Technical Support Team. Date: February 2026

Dinaciclib Cytotoxicity Assay Protocols

You will find several well-established methods for assessing this compound's cytotoxicity in the literature. The core principle across these assays is to measure a marker of cell health (like viability, ATP levels, or apoptosis) after treatment with the drug.

Table 1: Summary of this compound Cytotoxicity Assay Methods

Assay Method Key Readout Typical Protocol Summary Cell Lines Demonstrated Citation
Cell Viability (MTT) Metabolic activity / Formazan dye absorbance Seed cells (e.g., 10,000/well in 24-well plate), treat with this compound for 48 hours, add MTT reagent, measure absorbance [1]. NT2/D1, NCCIT (testicular cancer) [1]
Cell Viability (CCK-8/WST-8) Metabolic activity / Formazan dye absorbance Seed cells (10,000/well in 96-well plate), treat with this compound for 24-48 hours, add CCK-8 reagent, measure absorbance at 450nm [2]. NB-19, SK-N-AS [2]
ATP-based Luminescence Cellular ATP levels (indicator of viability) Treat cells with this compound for 72 hours, add reagent to lyse cells and measure luminescence (relative light units, RLU) [3]. KKU-100, OCUG-1, OZ (biliary tract cancer) [3]
Caspase 3/7 Activity Apoptosis induction (luminescence) Treat cells with this compound, then add caspase-Glo 3/7 reagent to measure luminescence from caspase cleavage [4]. CHNG6 (cholangiocarcinoma PDX cells), HuCCT1, KMCH [4]
Flow Cytometry (Annexin V/PI) Apoptosis and necrosis quantification Treat CLL cells with this compound for a relevant period (e.g., 2-hour exposure tested), stain with Annexin V-FITC and Propidium Iodide (PI), analyze by flow cytometry [5]. Primary CLL cells [5]

The following diagram illustrates the general workflow for setting up and optimizing a this compound cytotoxicity assay:

G Start Start: Assay Design Pre1 Select & Validate Cell Model Start->Pre1 Pre2 Determine Optimal Seeding Density Pre1->Pre2 Pre3 Plan DMSO Vehicle Controls Pre2->Pre3 Assay1 Plate Cells & Allow Adherence Pre3->Assay1 Assay2 Prepare this compound Dilutions Assay1->Assay2 Assay3 Treat Cells Assay2->Assay3 Assay4 Incubate (Typical: 24-72h) Assay3->Assay4 Post1 Apply Assay Reagent (MTT, CCK-8, Caspase Glo, etc.) Assay4->Post1 Post2 Measure Signal (Absorbance, Luminescence) Post1->Post2 Post3 Analyze Data (Normalize, Calculate IC₅₀) Post2->Post3

Key Parameters for Assay Optimization

To ensure your assays are robust and reproducible, pay close attention to these critical parameters, which are common sources of variability in cytotoxicity screening.

Table 2: Critical Parameters for Assay Optimization & Troubleshooting

Parameter Recommendation / Optimal Condition Potential Issue if Suboptimal Citation
Cell Seeding Density Empirically determine for each cell line. Common range: 2,000 - 10,000 cells/well (96-well plate) [6] [2] [7]. Over-confluence can mask anti-proliferative effects; low density reduces signal [7].
Serum Concentration Typically 10% FBS. Can use serum-free medium for specific cytokines/drugs (e.g., bortezomib) [7]. Serum can reduce the effect of some drugs; serum-free medium may stress cells [7].
DMSO Concentration Keep final concentration low (e.g., ≤0.1%). Use matched DMSO controls for each drug concentration [7]. Cytotoxicity at concentrations as low as 1%; single control causes inaccurate dose-response curves [7].
Drug Storage & Evaporation Avoid long-term storage of diluted drugs. Seal plates properly (e.g., with Parafilm, aluminum tape) during incubation [7]. Evaporation concentrates drugs and DMSO, leading to artificially increased cytotoxicity and skewed IC₅₀ values [7].
Assay Incubation Time Kinetic analysis over 24-72 hours is recommended. The effect can be time-dependent [6] [3]. A single time-point may miss early apoptosis or long-term effects [6].
Cell Health & Passage Number Use low-passage cells and maintain consistent culture conditions. Regularly authenticate and test for mycoplasma [1]. Genetic drift and contamination lead to inconsistent results and poor replicability [1].

Frequently Asked Questions & Troubleshooting

Q1: My dose-response curves are inconsistent between replicates. What could be wrong? This is often due to evaporation and DMSO effects [7].

  • Solution: Ensure plates are properly sealed during incubation. Use matched DMSO vehicle controls where every drug concentration has a corresponding control with the same amount of DMSO. This corrects for the solvent's cytotoxic effects and prevents curves from starting above 100% viability [7].

Q2: Why should I consider using this compound in combination with other drugs like cisplatin? Preclinical studies show that this compound can reverse cisplatin (CP) resistance in certain cancers.

  • Evidence: In cisplatin-resistant testicular germ cell tumor models, CDK5 protein expression was significantly higher. This compound enhanced the cisplatin effect both in vitro and in vivo, suggesting the combination could be a useful strategy to overcome resistance [1].

Q3: What is a typical IC₅₀ range I can expect for this compound? this compound is potent at low nanomolar concentrations, but sensitivity varies by cell line.

  • Reported Range: Studies in biliary tract cancer (BTC) cell lines showed IC₅₀ values ranging from ~7 nM to 33 nM [3]. Similar low nM potency was shown in cholangiocarcinoma PDX cells and CLL cells [5] [4].

Q4: How does this compound's mechanism of action relate to the cytotoxicity I measure in the assay? this compound is a multi-CDK inhibitor that primarily targets CDK1, CDK2, CDK5, and CDK9 [8].

  • Mechanism to Phenotype: Inhibition of CDK1/2/5 disrupts cell cycle progression, while inhibition of CDK9 (a key transcriptional regulator) leads to the rapid downregulation of short-lived anti-apoptotic proteins like Mcl-1 [5] [3] [4]. This dual action results in cell cycle arrest and the induction of apoptosis, which is what your cytotoxicity assays (like caspase-3/7 activation) are ultimately measuring.

References

What are the established in vivo dosing schedules for dinaciclib?

Author: Smolecule Technical Support Team. Date: February 2026

The dosing schedule for dinaciclib varies significantly between clinical trials for humans and preclinical studies in mice. The table below summarizes the key regimens identified.

Context / Model Recommended Dosing Schedule Administration Method Key Findings & Rationale
Clinical: Advanced Solid Tumors [1] 12 mg/m² or 14 mg/m², once weekly for 3 weeks, followed by a 1-week rest (28-day cycle) 2-hour intravenous (IV) infusion Maximum Administered Dose (MAD) was 14 mg/m²; weekly schedule was generally safe and well-tolerated, with evidence of disease stabilization [1].
Clinical: Relapsed Chronic Lymphocytic Leukemia (CLL) [2] 14 mg/m², once weekly for 3 weeks, followed by a 1-week rest (4-week cycles) 2-hour IV infusion This was the Maximum Tolerated Dose (MTD); tumor lysis syndrome (TLS) was a notable risk, requiring intensive prophylactic management [2].
Clinical: Advanced Solid Tumors (Alternative Schedule) [3] 50 mg/m² (2-h infusion), 7.4 mg/m² (8-h infusion), or 10.4 mg/m² (24-h infusion), administered once every 3 weeks 2-, 8-, or 24-hour IV infusion This intermittent schedule was chosen based on the propensity for apoptotic effects with brief, intermittent exposures and the need for a recovery period [3].
Preclinical: Anaplastic Thyroid Cancer (ATC) Mouse Xenograft [4] 40 mg/kg or 50 mg/kg, administered daily via intraperitoneal (IP) injection Intraperitoneal (IP) injection Higher-dose (50 mg/kg) caused slight but significant weight loss, while the lower dose (40 mg/kg) was effective without this effect [4].

What methodologies are used to assess this compound's efficacy in preclinical models?

Here are detailed protocols from the in vivo studies cited above.

Experiment: Efficacy in Anaplastic Thyroid Cancer (ATC) Xenograft Model [4]
  • Objective: To evaluate the in vivo therapeutic effects of this compound on tumor growth.
  • Methods:
    • Animal Model: Mice bearing flank ATC xenograft tumors.
    • Treatment: this compound was diluted in 20% (w/v) 2-hydroxypropyl-β-cyclodextrin.
    • Dosing: Mice received daily intraperitoneal (IP) injections of this compound at 40 mg/kg or 50 mg/kg.
    • Assessment: Tumor growth was measured and compared between treated and control groups. Mouse body weight was monitored as an indicator of toxicity.
  • Key Findings: this compound retarded ATC xenograft tumor growth in a dose-dependent manner. The 50 mg/kg dose caused significant weight loss, whereas the 40 mg/kg dose was effective without this adverse effect [4].
Experiment: Pharmacodynamic (PD) Effects in Clinical Trials [1] [3]
  • Objective: To confirm that this compound engages its intended targets in humans at the administered doses.
  • Methods:
    • Ex vivo Lymphocyte Proliferation Assay: Blood samples from patients were cultured and stimulated with phytohemagglutinin (PHA). The ability of this compound to suppress lymphocyte proliferation was measured, demonstrating a direct pharmacodynamic effect [1].
    • Retinoblastoma Protein (Rb) Phosphorylation Analysis: Skin and tumor biopsies were collected from patients before and after treatment. Immunohistochemistry or Western blotting was used to detect a reduction in Rb phosphorylation at CDK-specific sites, serving as direct evidence of CDK inhibition in the tissue [3].
  • Key Findings: this compound administered at the recommended doses significantly inhibited lymphocyte proliferation and reduced Rb phosphorylation, confirming target engagement [1] [3].

How does this compound work, and what are critical considerations for its use?

The following diagrams illustrate the compound's mechanism of action and a key clinical safety consideration.

Troubleshooting Common Experimental & Clinical Issues

  • Issue: Excessive toxicity in mouse xenograft models.
    • Potential Solution: Consider reducing the dose (e.g., from 50 mg/kg to 40 mg/kg) while maintaining the schedule. Monitor body weight closely as a key indicator of systemic toxicity [4].
  • Issue: Lack of observed efficacy in a hematologic cancer model.
    • Investigation Point: Evaluate the expression levels of key anti-apoptotic proteins like MCL-1 and BCL-xL in your model. This compound's efficacy is closely tied to its ability to downregulate these proteins via CDK9 inhibition [4] [5].
  • Issue (Clinical): Risk of Tumor Lysis Syndrome (TLS).
    • Mandatory Protocol: For patients with high tumor burdens (particularly in CLL), the first dose must be administered in an inpatient setting with vigorous IV hydration, rasburicase, and careful monitoring of electrolytes and uric acid [2].

How can I design an experiment to test this compound in a new model?

The workflow below outlines a logical approach to optimizing this compound dosing for a new cancer model, integrating both in vitro and in vivo steps.

G Step1 1. In Vitro Screening • Determine IC50 via cytotoxicity assays (e.g., MTS, LDH). • Assess apoptosis (e.g., caspase-3 activation) and cell cycle arrest (flow cytometry). Step2 2. Mechanism Confirmation • Validate target engagement via Western Blot:  - Reduction in phospho-Rb (Ser807/811)  - Downregulation of MCL-1 Step1->Step2 Step3 3. In Vivo Pilot Dosing • Initiate with a established schedule (e.g., daily IP or weekly IV). • Test 2-3 dose levels below and around the preclinical MTD (e.g., 30, 40, 50 mg/kg). Step2->Step3 Step4 4. Efficacy & Toxicity Assessment • Primary Endpoint: Tumor volume measurement. • Critical Safety Metric: Animal body weight tracking. • Pharmacodynamic (PD) analysis: pRb staining in tumor tissue. Step3->Step4 Step5 5. Schedule Refinement • If effective but toxic → Reduce dose or frequency (e.g., switch to intermittent schedule). • If tolerated but ineffective → Escalate dose if possible, or consider combination therapy. Step4->Step5

I hope this structured information provides a solid foundation for your research and development efforts.

References

Efficacy & Safety Profile: Dinaciclib vs. Ofatumumab

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key data from a Phase III trial in patients with refractory CLL, many of whom were heavily pre-treated and had high-risk features like del(17p) [1].

Parameter Dinaciclib Ofatumumab
Progression-Free Survival (PFS) 59.7 weeks (95% CI: 45.0, 92.1) [1] 25.7 weeks (95% CI: 9.3, 40.7) [1]
Overall Response Rate (ORR) 40.0% (all Partial Responses) [1] 8.3% [1]
Stable Disease 35.0% [1] 45.8% [1]
Overall Survival (OS) - All 21.2 months (95% CI: 16.6, NR) [1] 16.7 months (95% CI: 2.3, 20.2) [1]
OS in del(17p) subgroup 21.2 months (95% CI: 1.4, 21.2) [1] 5.4 months (95% CI: 0.4, NR) [1]
Common Grade ≥3 AEs Neutropenia (35%), thrombocytopenia (20%), decreased neutrophil count (20%) [1] Neutropenia (9.1%), thrombocytopenia (9.1%) [1]
Serious Infections Pneumonia (5%), sepsis (5%) [1] Pneumonia (14%), sepsis (14%) [1]
Treatment-Related Deaths 2 (pneumonia, febrile neutropenia) [1] 0 [1]

Mechanism of Action & Experimental Protocols

The two drugs work through entirely distinct mechanisms, which explains their different efficacy and safety profiles.

This compound: A Cyclin-Dependent Kinase (CDK) Inhibitor

This compound is a small molecule inhibitor that targets multiple CDKs (1, 2, 5, and 9), disrupting key cellular processes [1] [2].

  • Mechanism: By inhibiting these CDKs, this compound promotes apoptosis (programmed cell death) in CLL cells. It does this by blocking pro-survival signaling pathways (such as STAT3, NF-κB, PI3K/AKT, and RAF/MEK/ERK) and reducing the levels of anti-apoptotic proteins like MCL1 and BCL-xL [3]. This action can abrogate the protective effects of the tumor microenvironment.
  • Experimental Protocol (In Vitro): To evaluate apoptosis, CLL cells from patients are treated with this compound. Apoptosis is measured via flow cytometry using Annexin V/propidium iodide staining. The activation of caspases 8 and 9 (key enzymes in apoptosis) is assessed by immunoblotting (Western blot) or caspase activity assays. The inhibition of survival pathways is also confirmed by immunoblotting for phosphorylated and total protein levels of STAT3, NF-κB, etc. [3].

G This compound This compound CDK1 CDK1 This compound->CDK1 Inhibits CDK2 CDK2 This compound->CDK2 Inhibits CDK5 CDK5 This compound->CDK5 Inhibits CDK9 CDK9 This compound->CDK9 Inhibits SurvivalPathways Pro-survival Pathways (STAT3, NF-κB, PI3K/AKT) CDK1->SurvivalPathways Blocks AntiApoptoticProteins Anti-apoptotic Proteins (MCL1, BCL-xL) CDK1->AntiApoptoticProteins Downregulates CDK2->SurvivalPathways Blocks CDK2->AntiApoptoticProteins Downregulates CDK5->SurvivalPathways Blocks CDK5->AntiApoptoticProteins Downregulates CDK9->SurvivalPathways Blocks CDK9->AntiApoptoticProteins Downregulates Apoptosis Apoptosis SurvivalPathways->Apoptosis Leads to AntiApoptoticProteins->Apoptosis Leads to

Ofatumumab: An Anti-CD20 Monoclonal Antibody

Ofatumumab is a fully human monoclonal antibody that targets the CD20 antigen on the surface of B-cells, including malignant CLL cells [4] [5].

  • Mechanism: It primarily mediates B-cell killing through immune-mediated mechanisms:
    • Complement-Dependent Cytotoxicity (CDC): The antibody binds to CD20 and activates the complement system, forming a Membrane Attack Complex (MAC) that lyses the target cell [4] [5].
    • Antibody-Dependent Cellular Cytotoxicity (ADCC): The Fc region of the bound antibody is recognized by Fc receptors on immune effector cells (e.g., Natural Killer cells), which then kill the target cell [4] [5].
  • Experimental Protocol (Binding & Cytotoxicity): The binding affinity and epitope specificity of ofatumumab are characterized using techniques like surface plasmon resonance (SPR). Its potency in CDC and ADCC is evaluated in vitro using CLL cell lines or primary cells. For CDC, cells are incubated with ofatumumab and human complement, and cell lysis is measured by a cytotoxicity assay (e.g., LDH release). For ADCC, assays co-culture target cells, ofatumumab, and effector cells (e.g., NK cells), with target cell killing quantified similarly [4].

G Ofatumumab Ofatumumab CD20 CD20 Antigen on B-Cell Ofatumumab->CD20 Binds to CDC Complement-Dependent Cytotoxicity (CDC) CD20->CDC Triggers ADCC Antibody-Dependent Cellular Cytotoxicity (ADCC) CD20->ADCC Triggers Complement Activates Complement System CDC->Complement EffectorCells Recruits Effector Cells (NK Cells, Macrophages) ADCC->EffectorCells Lysis Target Cell Lysis Complement->Lysis EffectorCells->Lysis

Conclusion for Drug Development

  • This compound demonstrated superior efficacy over ofatumumab in terms of PFS and ORR in a Phase III trial, with a pronounced survival benefit in the high-risk del(17p) population [1]. However, this came with a higher burden of hematological toxicities [1].
  • Ofatumumab had more modest efficacy as a single agent in this heavily pre-treated population but a different safety profile, with fewer severe hematological events [1].

The distinct mechanisms suggest different therapeutic applications. This compound's intracellular action directly inhibits survival pathways, while ofatumumab acts extracellularly via immune recruitment. Preclinical data supports exploring This compound in combination with other targeted agents like BTK inhibitors (ibrutinib) or BCL2 inhibitors (venetoclax) to overcome resistance mechanisms [3].

References

Efficacy Data of Dinaciclib in Cisplatin-Resistant Cancer Models

Author: Smolecule Technical Support Team. Date: February 2026

Cancer Type Model System Key Findings (Combination: Dinaciclib + Cisplatin) Proposed Mechanism Citation
Testicular Cancer (Nonseminoma) CP-resistant NT2/D1 and NCCIT cell lines; Zebrafish xenograft Significant reduction in cell viability and proliferation; Enhanced tumor growth inhibition in vivo Targets CDK5 (overexpressed in CP-resistant models); Induces cell cycle arrest [1].
Ovarian Cancer A2780, SKOV-3, OVCAR-3 CP-resistant cell lines; Primary patient cells Additive effect with cisplatin; Highly effective in CP-refractory primary cells (IC50 in nM range) Pan-CDK inhibition; Induces G2/M cell cycle arrest and apoptosis; independent of platinum resistance status [2].
Gastric Cancer Cell lines; Patient-derived tumoroids (PDX) mouse models Synergistic reduction in tumor volume; Extended survival in PDX models Inhibits CDK1-SOX9-BCL-xL axis; Downregulates anti-apoptotic BCL-xL [3].
Cholangiocarcinoma (CCA) Patient-derived xenograft cells (PDXC); Cell lines; PDX mouse model Robust, sustained tumor growth inhibition greater than either drug alone Suppresses CDK2/5/9; Induces caspase-dependent apoptosis; Downregulates BCL-2 and BCL-XL [4].

Detailed Experimental Protocols

To help you evaluate and potentially replicate these findings, here are the methodologies from the key studies.

  • Cell Viability and Proliferation (MTT Assay)

    • Procedure: Cells are seeded in plates and treated with a concentration range of this compound and/or cisplatin for 48 hours. MTT reagent is added and converted to purple formazan by metabolically active cells. The formazan crystals are dissolved, and absorbance is measured. Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined [1] [2].
    • Cell Counting: As a complementary method, cells are trypsinized after treatment and counted using an automated cell counter to directly assess proliferation rates [1].
  • Apoptosis Analysis (Flow Cytometry)

    • Procedure: Following drug treatment, cells are harvested and stained with Annexin V-fluorescein isothiocyanate (FITC) and propidium iodide (PI). The stained cells are then analyzed by flow cytometry. Annexin V-positive/PI-negative cells are identified as early apoptotic, while Annexin V/PI-double positive cells are late apoptotic or necrotic [4] [5].
  • Cell Cycle Analysis (Flow Cytometry)

    • Procedure: Treated cells are fixed, permeabilized, and stained with a DNA-binding dye like PI in the presence of RNase. The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in different cell cycle phases (sub-G1, G0/G1, S, G2/M) is quantified based on DNA content [1] [6].
  • In Vivo Efficacy (Mouse & Zebrafish Xenograft Models)

    • Mouse PDX Models: Patient-derived tumor tissue is implanted into immunodeficient mice. Once tumors are established, mice are treated with vehicle, this compound, cisplatin, or the combination. Tumor volume is measured regularly, and survival is tracked [3] [4].
    • Zebrafish Xenograft Model: Zebrafish embryos are microinjected with fluorescently labeled cancer cells into the yolk sac. Embryos are then treated with drugs, and tumor growth is monitored and quantified using fluorescence microscopy over several days [1].

Mechanism of Action: CDK1-SOX9-BCL-xL Signaling Axis

This compound overcomes cisplatin resistance in gastric cancer by disrupting a critical signaling pathway that promotes cell survival. The following diagram illustrates this key mechanism and how this compound intervenes.

G Cisplatin Cisplatin Apoptosis Apoptosis Cisplatin->Apoptosis Induces CDK1 CDK1 DNMT1 DNMT1 CDK1->DNMT1 Phosphorylates Activates SOX9 SOX9 CDK1->SOX9 Stabilizes miR145 miR145 DNMT1->miR145 Methylates Silences miR145->SOX9 Represses BCL_xL BCL_xL SOX9->BCL_xL Transactivates BCL_xL->Apoptosis Inhibits This compound This compound This compound->CDK1 Inhibits

This model illustrates how this compound, by inhibiting CDK1, can reactivate apoptosis and re-sensitize cancer cells to cisplatin [3].

Key Insights for Research and Development

  • Overcoming Platinum Resistance: A consistent finding across studies is that cisplatin resistance does not confer cross-resistance to this compound. This makes it a compelling candidate for treating refractory and relapsed disease [1] [2].
  • Broad Applicability: Efficacy has been demonstrated in a wide range of solid tumors, suggesting its potential could extend to other cisplatin-resistant malignancies [1] [2] [3].
  • Synergy with Standard Chemotherapy: The additive or synergistic effects observed when this compound is combined with cisplatin provide a strong rationale for its use within existing treatment frameworks, rather than as a standalone replacement [1] [4].

References

Dinaciclib synergy with PARP inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Synergy

The synergistic effect between dinaciclib and PARP inhibitors stems from this compound's multi-targeted action on cyclin-dependent kinases (CDKs) that are crucial for DNA damage repair, particularly Homologous Recombination (HR).

CDK Target of this compound Role in DNA Damage Repair Effect of Inhibition
CDK1/2 Phosphorylate BRCA1 (S1497), enabling RAD51 focus formation and HR repair [1] Impairs BRCA1 function and disrupts HR [1]
CDK5 Activates ATM, a key initiator of DNA damage checkpoint signaling [1] Compromises checkpoint activation and DNA repair [1]
CDK9/12 Regulates transcription of key DNA damage response genes, including BRCA1 and RAD51 [2] [3] Reduces expression of HR repair proteins [2]

The following diagram illustrates how these mechanisms converge to create a synthetically lethal interaction with PARP inhibition:

G cluster_CDK This compound inhibits CDKs cluster_Process Key Processes Disrupted cluster_Effect Cellular Outcome This compound This compound CDK12 CDK12 This compound->CDK12 CDK9 CDK9 This compound->CDK9 CDK125 CDK1/2/5 This compound->CDK125 PARPi PARPi HR_Deficiency HR_Deficiency PARPi->HR_Deficiency  Creates DSBs Transcription Transcription of HR Genes CDK12->Transcription CDK9->Transcription BRCA1_Phos BRCA1 Phosphorylation CDK125->BRCA1_Phos HR_Repair Homologous Recombination (HR) HR_Repair->HR_Deficiency Transcription->HR_Repair BRCA1_Phos->HR_Repair Synth_Lethality Synthetic Lethality HR_Deficiency->Synth_Lethality

Summary of Preclinical Evidence

Experimental data across diverse cancer models provides strong evidence for the synergy between this compound and PARP inhibitors, leading to enhanced cancer cell death and suppression of tumor growth.

Cancer Model PARP Inhibitor Used Key Experimental Findings & Synergy Metrics Reference

| Multiple Myeloma | ABT-888 (Veliparib) | • this compound abolished ABT-888-induced BRCA1/RAD51 foci. • Increased γH2AX foci (marker of DNA damage). • Co-treatment slowed MM xenograft growth in mice almost two-fold. | [1] | | Triple-Negative Breast Cancer (TNBC) | Niraparib / Talazoparib | • this compound downregulated MYC and RAD51 expression. • Resensitized niraparib-resistant TNBC cells. • Nano-cocktail with talazoparib significantly slowed tumor progression in HR-proficient xenografts vs. free drugs. | [2] [4] | | Ovarian Cancer | Not Specified (Multiple) | • this compound effective in platinum-resistant cell lines and primary cells. • Combination with cisplatin was additive, suggesting potential for use with DNA-damaging agents. | [5] | | Various Solid Tumors | Veliparib | • A Phase I clinical trial (NCT01434316) established a recommended Phase 2 dose for the combination, confirming clinical feasibility. | [6] |

Key Experimental Protocols

To evaluate the combination of this compound and PARP inhibitors, researchers typically employ a suite of standardized assays to measure DNA damage, repair capacity, and ultimate cell death.

  • Cell Viability and Synergy Assays: The High Throughput Survival Assay (HTSA) or MTT assay is used. Cells are treated with single agents or combinations for 72-96 hours, then released into drug-free medium for up to 9 days. Survival is measured via MTT dye absorbance. Software like CalcuSyn analyzes the data to calculate a Combination Index (CI), where CI < 1 indicates synergy [4].

  • Analysis of DNA Damage and Repair:

    • Immunofluorescence for DNA Repair Foci: This is a key pharmacodynamic assay. Cells are treated, fixed, and stained with antibodies against γH2AX (a marker for DNA double-strand breaks), BRCA1, and RAD51. The number of nuclear foci is quantified using fluorescence microscopy. Synergy is demonstrated when the combination treatment significantly increases γH2AX foci while reducing RAD51 foci compared to single agents [1].
    • Western Blotting: Used to confirm the molecular mechanisms. It detects changes in protein levels (e.g., reduction in RAD51, BRCA1) and phosphorylation status (e.g., loss of BRCA1 phosphorylation) after this compound treatment [1] [4].
  • In Vivo Xenograft Studies: The efficacy of the drug combination is validated in mouse models. Cancer cells are implanted subcutaneously in mice. Once tumors are established, mice are treated with vehicle, single agents, or the combination. Tumor volume is measured regularly to plot growth curves. Tumor tissues can be analyzed post-treatment for markers of proliferation (Ki-67, pH3) and apoptosis (cleaved caspase-3) [1] [2].

Clinical Development and Nano-Strategies

The translation of this combination into clinical practice faces challenges, primarily due to the synergistic toxicity of administering two potent drugs systemically.

  • Clinical Trial Status: A Phase I trial (NCT01434316) has been completed, which studied Veliparib and this compound in patients with advanced solid tumors. The trial successfully established a recommended Phase 2 dose, demonstrating that the combination is clinically feasible [6]. This lays the groundwork for further efficacy studies.

  • Nanoformulations to Overcome Toxicity: Research is exploring innovative delivery systems to improve the therapeutic window.

    • Nano-Cocktails: A study combined nanoformulated talazoparib (nTLZ) and nanoformulated this compound (nDCB). This approach significantly extended the half-life of this compound and allowed the combination to be administered at lower, less toxic doses while still producing a superior antitumor response in an HR-proficient TNBC model compared to the free drugs [2].

The combination of this compound and PARP inhibitors represents a rationally designed, mechanistically grounded strategy to induce synthetic lethality in a broader range of cancers. While clinical development is ongoing, novel approaches like nanoformulations hold significant promise for mitigating toxicity and unlocking its full therapeutic potential.

References

Dinaciclib efficacy across multiple cancer cell lines

Author: Smolecule Technical Support Team. Date: February 2026

Dinaciclib Efficacy Across Cancer Cell Lines

Cancer Type Model System Key Findings (In Vitro/In Vivo) Proposed Primary Mechanism of Action Reference
Small Cell Lung Cancer (SCLC) Human & mouse cell lines; mouse models Potent cell death (IC50: 5-124 nM); reduced tumor growth & improved survival in vivo [1]. Caspase-dependent apoptosis via CDK9 inhibition, reducing MCL-1 & cFLIP [1]. [1]
Acute Myeloid Leukemia (AML) HL-60, KG-1 cell lines; primary patient cells Inhibited cell growth (IC50: 8.46 nM for HL-60); induced apoptosis & cell cycle arrest (G2/M) [2]. Cell cycle arrest & apoptosis via CDK inhibition or ERK1/STAT3/MYC pathway suppression [2]. [2]
Platinum-Resistant Ovarian Cancer A2780, SKOV-3 cell lines & cisplatin-resistant variants; primary patient cells High efficacy (nM range); cisplatin resistance did not confer cross-resistance; additive effect with cisplatin [3]. Apoptosis & G2/M cell cycle arrest; suppression of RNA polymerase II phosphorylation [3]. [3]
Cholangiocarcinoma (CCA) Patient-derived xenograft cells (PDXC); cell lines; PDX mouse model Suppressed growth & induced apoptosis; robust, sustained tumor inhibition alone/with gemcitabine in vivo [4]. Apoptosis via caspase 3/7 activation; suppression of CDK2/5/9 and BCL-2 family proteins [4]. [4]
Non-Small Cell Lung Cancer (NSCLC) Various human cell lines (e.g., H23, H1299) Induced anaphase catastrophe & apoptosis; effective in wild-type & mutant KRAS models [5]. Anaphase catastrophe via CDK1 & CDK2 inhibition, causing fatal chromosome missegregation [5]. [5]
Testicular Germ Cell Tumors (Cisplatin-Resistant) NT2/D1, NCCIT cell lines & cisplatin-resistant variants; zebrafish model Reduced cell viability in sensitive & resistant models; enhanced cisplatin effect in vitro and in vivo [6]. Enhanced response to cisplatin, overcoming chemoresistance [6]. [6]

Experimental Protocols for Key Assays

The efficacy data in the table above were generated using standard, robust preclinical methodologies. Here are the detailed protocols for the key experiments cited.

Cell Viability and Proliferation Assays
  • Purpose: To determine the concentration of this compound that inhibits 50% of cell growth (IC50).
  • Cell Viability (MTT Assay):
    • Cells are seeded in 24-well plates (e.g., 10,000 cells/well) and allowed to adhere [6].
    • After 24 hours, cells are treated with a range of this compound concentrations (e.g., 0.1 nM to 15 nM) for 48 hours [6] [2].
    • MTT reagent is added and incubated for ~4 hours. Metabolically active cells convert MTT into purple formazan crystals.
    • The crystals are dissolved, and the absorbance is measured at a specific wavelength. Viability is calculated relative to untreated control cells [6].
  • Cell Proliferation (Direct Count):
    • Cells are seeded in 6-well plates (e.g., 80,000 cells/well) and treated with this compound [6].
    • After 48 hours, cells are trypsinized to detach them from the plate.
    • The cell suspension is counted using an automated cell counter (e.g., MACSQuant Analyzer) [6].
Apoptosis Analysis by Flow Cytometry
  • Purpose: To quantify the percentage of cells undergoing programmed cell death.
  • Protocol:
    • Cells are treated with this compound for a specified period (e.g., 24-48 hours) [4].
    • Cells are harvested, washed, and resuspended in a binding buffer.
    • A fluorescent dye, such as Annexin V-fluorochrome conjugate (e.g., Annexin V-PE), is added. Annexin V binds to phosphatidylserine, which is externalized to the outer leaflet of the cell membrane during early apoptosis.
    • A viability dye like 7-AAD is often added simultaneously to distinguish late apoptotic and necrotic cells (7-AAD positive) from early apoptotic cells (Annexin V positive, 7-AAD negative) [5].
    • The stained cells are analyzed using a flow cytometer to determine the percentage of cells in each apoptotic stage [5] [4].
Cell Cycle Analysis by Flow Cytometry
  • Purpose: To assess the impact of this compound on cell cycle distribution (e.g., G1, S, G2/M phases).
  • Protocol:
    • After treatment with this compound, cells are harvested and fixed in cold ethanol [6].
    • Fixed cells are treated with RNAse to remove RNA and then stained with a DNA-binding dye, most commonly Propidium Iodide (PI).
    • The DNA content of the cells is analyzed by flow cytometry. Since DNA content doubles during the cell cycle, the distribution of cells in different phases can be determined:
      • G0/G1 phase: Cells with 2N DNA content (diploid).
      • S phase: Cells with DNA content between 2N and 4N (actively synthesizing DNA).
      • G2/M phase: Cells with 4N DNA content [6] [4].

Mechanism of Action: this compound Signaling Pathway

The following diagram synthesizes the primary molecular mechanisms by which this compound exerts its anti-cancer effects, as reported across multiple studies.

G cluster_cdks This compound Inhibits CDKs cluster_transcriptional Transcriptional Inhibition (CDK9) cluster_cell_cycle Cell Cycle Disruption (CDK1/2/5) This compound This compound CDK1 CDK1 This compound->CDK1 CDK2 CDK2 This compound->CDK2 CDK5 CDK5 This compound->CDK5 CDK9 CDK9 This compound->CDK9 Cell_Cycle G1/S & G2/M Progression CDK1->Cell_Cycle Disrupts CP110 CP110 Phosphorylation CDK1->CP110 Inhibits Phosphorylation CDK2->Cell_Cycle Disrupts Anaphase_Cat Anaphase Catastrophe CDK2->Anaphase_Cat Induces CDK2->CP110 Inhibits Phosphorylation Pol_II RNA Polymerase II Phosphorylation CDK9->Pol_II Inhibits MCL1 MCL-1 Protein Pol_II->MCL1 Reduces cFLIP cFLIP Protein Pol_II->cFLIP Reduces BCL2 BCL-2/BCL-XL mRNA Pol_II->BCL2 Reduces Apoptosis Apoptosis MCL1->Apoptosis Promotes cFLIP->Apoptosis Promotes BCL2->Apoptosis Promotes Cell_Cycle->Apoptosis Leads to Anaphase_Cat->Apoptosis Leads to

Key Insights for Research and Development

  • Broad-Spectrum Activity: this compound is not limited to a single cancer type. It shows significant potency in both solid tumors and hematological malignancies, including those with poor prognoses and resistance to standard chemotherapy [1] [3] [4].
  • Overcoming Resistance: A particularly promising finding is that this compound retains its efficacy in cisplatin-resistant models of ovarian and testicular cancer. It can even re-sensitize tumors to cisplatin, suggesting a valuable strategy for treating refractory diseases [6] [3].
  • Multi-Modal Mechanism: Unlike more specific CDK4/6 inhibitors (e.g., palbociclib), this compound's potency likely stems from its ability to simultaneously disrupt cell cycle progression and transcriptional survival pathways, leading to a strong apoptotic response [1] [5] [4].
  • Research Considerations: When planning studies, note that the anaphase catastrophe mechanism is a distinct form of cell death relevant in certain contexts like lung cancer [5]. Furthermore, the choice of model matters, as patient-derived xenograft cells (PDXC) may provide more clinically relevant data than established cell lines alone [4].

References

Dinaciclib vs erlotinib in non-small cell lung cancer

Author: Smolecule Technical Support Team. Date: February 2026

Dinaciclib vs. Erlotinib: Efficacy and Safety Data

Feature This compound Erlotinib
Study Reference [1] [1]
Mechanism of Action Cyclin-dependent kinase (CDK) inhibitor [1] Epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) [1]
Primary Endpoint (Part 1) Median Time-to-Progression (TTP): 1.49 months (95% CI: 1.31, 2.63) [1] Median Time-to-Progression (TTP): 1.58 months (95% CI: 1.38, 2.83) [1]
Objective Response Rate (ORR) 0% (No objective responses) [1] Information not specifically stated in the trial results [1]
Common Grade 3/4 Adverse Events Neutropenia, leukopenia, vomiting, diarrhea [1] Information not provided in the available abstract [1]
Key Conclusion Well-tolerated at 50 mg/m² dose, but no activity as monotherapy in previously treated NSCLC [1] Established efficacy as a standard of care for advanced NSCLC in second- or third-line settings [1]

Detailed Experimental Protocol

The data in the table above comes from a specific clinical trial. Here are the methodological details of that study.

  • Trial Design: A two-part, randomized, multicenter, open-label, Phase 2 study [1].
    • Part 1: Patients were randomized to receive either intravenous this compound (50 mg/m²) or oral Erlotinib (150 mg) using an adaptive Bayesian design [1].
    • Part 2: allowed patients who progressed on Erlotinib to cross over to receive this compound [1].
  • Patient Population: Patients with previously treated NSCLC [1].
  • Primary Endpoints:
    • Part 1: Time-to-Progression (TTP) [1].
    • Part 2: Objective Response Rate (ORR) for the crossover population [1].
  • Key Methodological Note: The use of an adaptive Bayesian design in Part 1 meant that the randomization ratio was adjusted to favor the treatment arm showing more activity, making the lack of superiority for this compound a significant finding [1].

Mechanisms of Action and Clinical Context

The following diagram illustrates the distinct biological pathways targeted by this compound and Erlotinib, which explains their different clinical profiles.

G ExternalSignal External Growth Signals EGFR EGFR Receptor ExternalSignal->EGFR Activates IntracellularPathway Intracellular Signaling (Cell Growth & Division) EGFR->IntracellularPathway Triggers CellCycle Cell Cycle Progression IntracellularPathway->CellCycle Promotes Apoptosis Apoptosis (Programmed Cell Death) CellCycle->Apoptosis Dysregulation Induces Erlotinib Erlotinib (EGFR-TKI) Erlotinib->EGFR Inhibits This compound This compound (CDK Inhibitor) This compound->CellCycle Blocks

The divergent paths of these drugs are further clarified by their different clinical applications:

  • Erlotinib's Established Role: Erlotinib is an approved standard for advanced NSCLC, particularly in patients with specific clinical features like being Asian, having an adenocarcinoma histology, and never having smoked [2] [3]. Research focuses on predicting its efficacy using factors like serum tumor markers (e.g., TPS) and clinical characteristics (e.g., smoking history, lymph node metastasis) to identify which patients will benefit most [2] [3].
  • This compound's Developmental Path: The Phase 2 study concluded that this compound lacks activity as a single agent in previously treated NSCLC [1]. Consequently, its clinical development for NSCLC was not pursued further, and research shifted to evaluating its potential in combination therapies for other cancer types, such as breast cancer and multiple myeloma [1].

Conclusion for Research and Development

For researchers and drug development professionals, the key takeaway is that while this compound represents a rationally designed CDK inhibitor, it failed to demonstrate efficacy over Erlotinib in a direct, randomized trial for pre-treated NSCLC.

  • Future directions for CDK inhibition in NSCLC may lie in combination strategies with other agents, which is being explored for other cancers [1].
  • The focus for EGFR-TKIs like Erlotinib remains on refining patient selection through biomarker discovery and understanding resistance mechanisms [2] [4].

References

Dinaciclib vs capecitabine in advanced breast cancer

Author: Smolecule Technical Support Team. Date: February 2026

Drug Comparison at a Glance

Feature Dinaciclib Capecitabine
Drug Class Small-molecule cyclin-dependent kinase (CDK) inhibitor [1] Fluoropyrimidine, a prodrug of 5-fluorouracil (5-FU) [2]
Primary Targets CDK1, CDK2, CDK5, CDK9 [3] [4] Thymidylate synthase (via active metabolites), disrupting DNA/RNA synthesis [5]
Primary Mechanism Induces cell cycle arrest (G2/M) and apoptosis; suppresses transcription [3] Incorporation into RNA/DNA, inhibiting synthesis and causing cell death [5]
Administration Intravenous infusion (e.g., over 2 hours) [1] [4] Oral [1]
Key Efficacy in BC Some activity in ER+/HER2- and TNBC subtypes; not superior to capecitabine in phase II [1] Active in advanced breast cancer after anthracycline/taxane failure; comparator in phase II trials [1]
Common Grade 3/4 Adverse Events Neutropenia, leukopenia, elevated aspartate aminotransferase, febrile neutropenia [1] Hand-foot syndrome (HFS), other toxicities common to fluoropyrimidines [2]

Mechanisms of Action and Key Pathways

The two drugs work through fundamentally different mechanisms to kill cancer cells.

This compound: A Multi-CDK Inhibitor

This compound primarily inhibits CDK1, CDK2, CDK5, and CDK9 [3] [4]. This multi-targeted action leads to a cascade of effects:

  • Cell Cycle Arrest: Inhibition of CDK1/cyclin B1 complexes induces a powerful arrest at the G2/M phase of the cell cycle, preventing cell division [3].
  • Transcriptional Suppression: Inhibition of CDK9, a key component of the transcription elongation factor P-TEFb, leads to a rapid reduction in short-lived pro-survival proteins like c-MYC and cyclin B1 [3] [6].
  • Apoptosis Induction: The combined effect of cell cycle disruption and suppression of survival signals (e.g., survivin) promotes programmed cell death [3].

The following diagram illustrates how this compound simultaneously targets the cell cycle and transcription to inhibit tumor growth.

G cluster_cell_cycle Cell Cycle Disruption cluster_transcription Transcriptional Suppression This compound This compound CDK1_CyclinB1 CDK1/Cyclin B1 Complex This compound->CDK1_CyclinB1 CDK9 CDK9/P-TEFb Complex This compound->CDK9 G2_M_Arrest G2/M Phase Arrest CDK1_CyclinB1->G2_M_Arrest Apoptosis1 Apoptosis G2_M_Arrest->Apoptosis1 MYC c-MYC & Cyclin B1 Transcription CDK9->MYC Apoptosis2 Apoptosis MYC->Apoptosis2

Capecitabine: An Antimetabolite Pro-drug

Capecitabine's mechanism is more direct [2] [5]:

  • It is administered as an oral prodrug.
  • It undergoes a three-step enzymatic conversion, first in the liver and then primarily within tumor cells, to become the active drug 5-fluorouracil (5-FU).
  • The active metabolites are incorporated into RNA and DNA, and inhibit thymidylate synthase, a key enzyme for DNA synthesis.
  • This disruption of nucleic acid synthesis leads to lethal DNA damage and cell death.

Supporting Experimental Data & Protocols

Preclinical Evidence for this compound in TNBC

Several in vitro and in vivo studies provide the rationale for this compound, especially in TNBC.

  • Experimental Models: TNBC cell lines (e.g., BT549, MDA-MB-231) and patient-derived xenograft (PDX) models [3] [6].
  • Key Protocols:
    • 2D Clonogenic Assay: Cells treated with 10 nM this compound showed significant inhibition of colony formation compared to ER+ cell lines [3].
    • Flow Cytometry for Cell Cycle/Apoptosis: Treatment with 50 nM this compound for 24 hours led to accumulation of cells in G2/M phase and increased apoptosis (Annexin V/PI staining) [3].
    • Western Blot Analysis: Confirmed reduction in phospho-CDK1, phospho-Rb, and protein levels of cyclin B1, c-MYC, and survivin after 4-24 hours of this compound exposure [3].
    • siRNA Knockdown: Validated CDK9, not CDK1 or CDK2, as the key target for reducing cyclin B1 and c-MYC levels [6].
Clinical Trial: this compound vs. Capecitabine

A direct, randomized phase II trial provides the most relevant clinical comparison [1].

  • Trial Design: Patients with advanced breast cancer, previously treated with anthracyclines and taxanes, were randomized to receive either This compound (50 mg/m² IV every 21 days) or capecitabine (1250 mg/m² orally twice daily for 14 days, every 21 days) [1].
  • Outcome: The trial was stopped early after an interim analysis found this compound was inferior to capecitabine in terms of time to disease progression. While this compound showed some antitumor activity (including two partial responses in ER+/HER2- patients), it was not superior to the control arm [1].
  • Safety: this compound had an acceptable but distinct safety profile, with notable grade 3/4 toxicities including neutropenia and febrile neutropenia [1].
Investigating Capecitabine's Toxicity

Research continues to elucidate the mechanisms behind capecitabine's characteristic side effects.

  • Study Focus: Identification of metabolites associated with capecitabine-induced hand-foot syndrome (HFS) [2].
  • Methodology: Serum from 85 patients taking capecitabine (with and without HFS) was analyzed using untargeted metabolomics via UHPLC-MS/MS [2].
  • Findings: The study identified 193 differential metabolites and suggested that specific ones (e.g., aciclovir, lamivudine) may exacerbate cellular damage in keratinocytes, providing clues for future management of HFS [2].

Research Implications and Future Directions

The comparison reveals distinct profiles for these agents:

  • This compound remains a drug of research interest due to its novel mechanism, particularly in aggressive subtypes like MYC-driven or TNBC, where it can be evaluated in selected populations or in rational combinations with other agents [1] [3].
  • Capecitabine retains its established role as a standard chemotherapy option in advanced breast cancer [1].

References

Molecular Mechanisms of Dinaciclib on Wnt/β-catenin Signaling

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key molecular effects of dinaciclib on the Wnt/β-catenin signaling pathway based on pre-clinical research:

Target/Component Effect of this compound Experimental Context Citation
β-catenin Downregulation of protein levels Acute Myeloid Leukemia (AML) cell lines [1] [2]
LRP6 (Wnt co-receptor) Downregulation of protein levels Acute Myeloid Leukemia (AML) cell lines [2] [3]
Overall Pathway Activity Inhibition of canonical Wnt/β-catenin signaling; downregulation of multiple components and targets Acute Myeloid Leukemia (AML) cell lines and primary samples [1] [2]

This compound exerts these effects in the context of constitutively active Wnt signaling, which is a known feature of AML and a recognized mechanism of resistance to BET inhibitors (BETi) [2]. The drug's sensitivity and inhibitory effects on the Wnt pathway remain effective even in BETi-resistant AML cells [2].

The following diagram illustrates how this compound targets multiple components of the Wnt/β-catenin pathway:

G Wnt Wnt Ligand LRP6 LRP6 Co-receptor Wnt->LRP6 Binds Fzd Frizzled Receptor Wnt->Fzd Binds DestructionComplex Destruction Complex (APC, Axin, GSK3β, CK1α) Fzd->DestructionComplex Inactivates BetaCatenin β-catenin DestructionComplex->BetaCatenin Degrades Nucleus Nucleus BetaCatenin->Nucleus TCF_LEF TCF/LEF Transcription Factors Nucleus->TCF_LEF TargetGenes Target Gene Expression TCF_LEF->TargetGenes This compound This compound LRP6_Target (Downregulated) This compound->LRP6_Target BetaCatenin_Target (Downregulated) This compound->BetaCatenin_Target LRP6_Target->LRP6 BetaCatenin_Target->BetaCatenin

Key Experimental Evidence and Protocols

The primary evidence for this compound's effect on Wnt signaling comes from studies in acute myeloid leukemia (AML). The core findings and methodologies are outlined below.

  • Experimental Models: Studies used AML cell lines (e.g., MV4-11, MOLM-13), primary patient-derived AML cells, and in vivo models. A key aspect was the use of BET inhibitor-resistant cells to model clinical resistance [2].
  • Methodologies for Validating Pathway Inhibition:
    • TCF/LEF Reporter Assay: This is a standard method to measure the transcriptional activity of the β-catenin pathway. Cells are transfected with a luciferase reporter plasmid containing TCF/LEF binding sites. A decrease in luminescence upon this compound treatment indicates direct pathway inhibition [2].
    • Immunoblotting (Western Blot): Used to quantify the protein levels of key pathway components, confirming the downregulation of β-catenin and LRP6 after this compound treatment [2].
    • Gene Expression Analysis: qRT-PCR was employed to assess the reduction in mRNA levels of Wnt target genes, providing further evidence of pathway suppression [2].
  • Synergistic Application: The research demonstrated that this compound has additive effects when combined with the BET inhibitor PLX51107. This combination was effective in reducing cell proliferation and inducing apoptosis in AML models, including those resistant to BET inhibitors alone [2] [3].

Research Implications and Context

  • Overcoming Therapeutic Resistance: The most validated application of this compound's Wnt-inhibitory function is in reversing resistance to BET inhibitors in AML. Wnt/β-catenin pathway upregulation is a known escape mechanism for cancer cells under BETi pressure, and this compound directly counteracts this [2].
  • A Multi-Kinase Inhibitor: this compound's effect is likely due to its polypharmacology. While it is a multi-CDK inhibitor, its impact on the Wnt pathway may also involve off-target effects on other kinases, such as GSK3β, which is a core part of the β-catenin destruction complex [2] [4]. This multi-target nature differentiates it from more specific Wnt pathway inhibitors.

The experimental data on this compound and Wnt signaling is currently focused on hematological cancers like AML. If your research is in solid tumors, validating these findings in relevant models would be a crucial next step.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.9

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

396.22737416 Da

Monoisotopic Mass

396.22737416 Da

Heavy Atom Count

29

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

4V8ECV0NBQ

Wikipedia

Dinaciclib

Use Classification

Human drugs -> Rare disease (orphan)

Dates

Last modified: 08-15-2023
1: Nemunaitis JJ, Small KA, Kirschmeier P, Zhang D, Zhu Y, Jou YM, Statkevich P, Yao SL, Bannerji R. A first-in-human, phase 1, dose-escalation study of dinaciclib, a novel cyclin-dependent kinase inhibitor, administered weekly in subjects with advanced malignancies. J Transl Med. 2013 Oct 16;11(1):259. [Epub ahead of print] PubMed PMID: 24131779; PubMed Central PMCID: PMC3853718.
2: Martin MP, Olesen SH, Georg GI, Schönbrunn E. Cyclin-dependent kinase inhibitor dinaciclib interacts with the acetyl-lysine recognition site of bromodomains. ACS Chem Biol. 2013 Nov 15;8(11):2360-5. doi: 10.1021/cb4003283. Epub 2013 Sep 10. PubMed PMID: 24007471; PubMed Central PMCID: PMC3846258.
3: Gojo I, Sadowska M, Walker A, Feldman EJ, Iyer SP, Baer MR, Sausville EA, Lapidus RG, Zhang D, Zhu Y, Jou YM, Poon J, Small K, Bannerji R. Clinical and laboratory studies of the novel cyclin-dependent kinase inhibitor dinaciclib (SCH 727965) in acute leukemias. Cancer Chemother Pharmacol. 2013 Oct;72(4):897-908. doi: 10.1007/s00280-013-2249-z. Epub 2013 Aug 15. PubMed PMID: 23949430; PubMed Central PMCID: PMC3784060.
4: Desai BM, Villanueva J, Nguyen TT, Lioni M, Xiao M, Kong J, Krepler C, Vultur A, Flaherty KT, Nathanson KL, Smalley KS, Herlyn M. The anti-melanoma activity of dinaciclib, a cyclin-dependent kinase inhibitor, is dependent on p53 signaling. PLoS One. 2013;8(3):e59588. doi: 10.1371/journal.pone.0059588. Epub 2013 Mar 18. PubMed PMID: 23527225; PubMed Central PMCID: PMC3601112.
5: Zhang D, Mita M, Shapiro GI, Poon J, Small K, Tzontcheva A, Kantesaria B, Zhu Y, Bannerji R, Statkevich P. Effect of aprepitant on the pharmacokinetics of the cyclin-dependent kinase inhibitor dinaciclib in patients with advanced malignancies. Cancer Chemother Pharmacol. 2012 Dec;70(6):891-8. doi: 10.1007/s00280-012-1967-y. Epub 2012 Oct 9. PubMed PMID: 23053255.
6: Johnson AJ, Yeh YY, Smith LL, Wagner AJ, Hessler J, Gupta S, Flynn J, Jones J, Zhang X, Bannerji R, Grever MR, Byrd JC. The novel cyclin-dependent kinase inhibitor dinaciclib (SCH727965) promotes apoptosis and abrogates microenvironmental cytokine protection in chronic lymphocytic leukemia cells. Leukemia. 2012 Dec;26(12):2554-7. doi: 10.1038/leu.2012.144. Epub 2012 May 30. PubMed PMID: 22791353; PubMed Central PMCID: PMC3645353.
7: Gorlick R, Kolb EA, Houghton PJ, Morton CL, Neale G, Keir ST, Carol H, Lock R, Phelps D, Kang MH, Reynolds CP, Maris JM, Billups C, Smith MA. Initial testing (stage 1) of the cyclin dependent kinase inhibitor SCH 727965 (dinaciclib) by the pediatric preclinical testing program. Pediatr Blood Cancer. 2012 Dec 15;59(7):1266-74. doi: 10.1002/pbc.24073. Epub 2012 Feb 7. PubMed PMID: 22315240; PubMed Central PMCID: PMC3349821.
8: Feldmann G, Mishra A, Bisht S, Karikari C, Garrido-Laguna I, Rasheed Z, Ottenhof NA, Dadon T, Alvarez H, Fendrich V, Rajeshkumar NV, Matsui W, Brossart P, Hidalgo M, Bannerji R, Maitra A, Nelkin BD. Cyclin-dependent kinase inhibitor Dinaciclib (SCH727965) inhibits pancreatic cancer growth and progression in murine xenograft models. Cancer Biol Ther. 2011 Oct 1;12(7):598-609. Epub 2011 Oct 1. PubMed PMID: 21768779; PubMed Central PMCID: PMC3218385.
9: Parry D, Guzi T, Shanahan F, Davis N, Prabhavalkar D, Wiswell D, Seghezzi W, Paruch K, Dwyer MP, Doll R, Nomeir A, Windsor W, Fischmann T, Wang Y, Oft M, Chen T, Kirschmeier P, Lees EM. Dinaciclib (SCH 727965), a novel and potent cyclin-dependent kinase inhibitor. Mol Cancer Ther. 2010 Aug;9(8):2344-53. doi: 10.1158/1535-7163.MCT-10-0324. Epub 2010 Jul 27. PubMed PMID: 20663931.

Explore Compound Types